molecular formula C7H5ClF2O2S B1302856 (2,5-difluorophenyl)methanesulfonyl Chloride CAS No. 179524-62-0

(2,5-difluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302856
CAS No.: 179524-62-0
M. Wt: 226.63 g/mol
InChI Key: QBVRECXGNKZPIM-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methanesulfonyl Chloride ( 179524-62-0) is a high-value chemical reagent with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. Its key application is as a building block in the synthesis of complex, biologically active molecules. Notably, it is a key precursor in the research and development of Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes . As a sulfonyl chloride, it is highly reactive and is commonly used to introduce the (2,5-difluorophenyl)methanesulfonyl moiety into target molecules, facilitating the creation of sulfonates or sulfonamides . This reagent is classified as a corrosive solid (UN3261, Packing Group III) and requires careful handling . It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage . Researchers should wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRECXGNKZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375782
Record name (2,5-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-62-0
Record name (2,5-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179524-62-0

Abstract:

This technical guide provides a comprehensive overview of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, synthesis, and applications. Due to the limited availability of public, in-depth experimental data, this guide focuses on the foundational knowledge of sulfonyl chlorides as a class, with specific information on the title compound where available, to provide a framework for its potential applications and handling.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated. This makes it an attractive reagent for the development of novel therapeutic agents. As a sulfonyl chloride, its primary utility lies in the formation of sulfonamides and sulfonate esters, functional groups that are prevalent in a wide array of marketed drugs.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available and predicted data for the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 179524-62-0Chemical Supplier Catalogs
Molecular Formula C₇H₅ClF₂O₂SCalculated
Molecular Weight 226.63 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in most organic solventsInferred from reactivity

Table 2: Spectroscopic Data Interpretation for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets), CH₂ group (singlet)
¹³C NMR Aromatic carbons, CH₂ carbon
¹⁹F NMR Two distinct signals for the fluorine atoms
IR Spectroscopy Characteristic S=O stretches (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), C-F stretches
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in scientific journals. However, a general and plausible synthetic route can be inferred from standard organosulfur chemistry. The most common method for preparing sulfonyl chlorides is the oxidative chlorination of a corresponding thiol or disulfide.

Plausible Synthetic Pathway:

The synthesis would likely proceed from 2,5-difluorobenzyl mercaptan.

G cluster_0 Plausible Synthesis of this compound start 2,5-Difluorobenzyl mercaptan intermediate Oxidative Chlorination (e.g., Cl₂, H₂O) start->intermediate Reactant end This compound intermediate->end Product

Caption: Plausible synthetic route to the title compound.

General Experimental Protocol for Oxidative Chlorination:

Caution: This is a generalized procedure and requires adaptation and optimization for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: The starting material, 2,5-difluorobenzyl mercaptan, is dissolved in a suitable solvent, such as acetic acid or dichloromethane.

  • Cooling: The reaction mixture is cooled to a low temperature (typically 0-5 °C) using an ice bath.

  • Chlorination: Chlorine gas is bubbled through the cooled solution, or an alternative chlorinating agent (e.g., sulfuryl chloride) is added dropwise. The reaction is typically exothermic and requires careful temperature control.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched, often with a reducing agent like sodium bisulfite, to destroy excess chlorine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized using this compound are not readily identifiable in the public domain, its utility can be inferred from the well-established role of sulfonamides in medicinal chemistry. The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages.

General Reaction Scheme - Sulfonamide Formation:

G cluster_1 Sulfonamide Synthesis Workflow sulfonyl_chloride This compound product Corresponding Sulfonamide sulfonyl_chloride->product Reactant amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product Reactant base Base (e.g., Pyridine, Triethylamine) base->product Catalyst/Base

Caption: General workflow for sulfonamide synthesis.

The resulting sulfonamides can be evaluated for a wide range of biological activities. The 2,5-difluoro substitution pattern on the phenyl ring can be strategically employed to:

  • Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.

Given these properties, this compound is a valuable tool for medicinal chemists in lead optimization campaigns, where fine-tuning of a molecule's properties is critical for achieving the desired therapeutic profile.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with care in a chemical fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to react with water to release corrosive hydrogen chloride gas and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a specialized reagent with significant potential in the field of drug discovery and development. While detailed public information on its specific applications and properties is limited, its chemical nature as a fluorinated sulfonyl chloride makes it a valuable building block for the synthesis of novel sulfonamides with potentially enhanced pharmacological properties. Further research and publication of its use in medicinal chemistry are anticipated to reveal its full potential.

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-difluorophenyl)methanesulfonyl Chloride , a specialized organosulfur compound, is a valuable reagent in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts distinct physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and known applications, with a focus on its role in the development of targeted therapies.

Molecular Structure and Properties

This compound is characterized by a central methanesulfonyl chloride group (-SO₂Cl) attached to a methylene bridge (-CH₂-), which is in turn bonded to a 2,5-difluorinated benzene ring.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 179524-62-0[1]
Molecular Formula C₇H₅ClF₂O₂S[2]
Molecular Weight 226.63 g/mol [2]
SMILES String C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available difluorinated precursor. While a specific detailed protocol for this exact molecule is not widely published, a general and reliable synthetic strategy involves the conversion of a corresponding thiol or sulfonic acid to the sulfonyl chloride. Below are detailed experimental protocols for plausible synthetic routes.

Route 1: From 2,5-Difluorobenzyl Bromide via Thiol Intermediate

This route involves the conversion of 2,5-difluorobenzyl bromide to the corresponding thiol, followed by oxidative chlorination.

Step 1: Synthesis of (2,5-difluorophenyl)methanethiol

  • Materials: 2,5-Difluorobenzyl bromide, Thiourea, Sodium hydroxide, Ethanol, Water, Diethyl ether, Hydrochloric acid.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

    • Continue to reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-difluorophenyl)methanethiol.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Oxidative Chlorination of (2,5-difluorophenyl)methanethiol

  • Materials: (2,5-difluorophenyl)methanethiol, Acetic acid, Water, Chlorine gas or N-Chlorosuccinimide (NCS).

  • Protocol:

    • In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a thermometer, dissolve (2,5-difluorophenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water.[3]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, N-Chlorosuccinimide (NCS) can be used as the chlorinating agent.[4]

    • Monitor the reaction by TLC until the starting thiol is consumed.

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent like dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain this compound.

Synthesis_Route_1 2,5-Difluorobenzyl Bromide 2,5-Difluorobenzyl Bromide Thiolation Thiolation 2,5-Difluorobenzyl Bromide->Thiolation Thiourea, NaOH (2,5-difluorophenyl)methanethiol (2,5-difluorophenyl)methanethiol Thiolation->(2,5-difluorophenyl)methanethiol Oxidative Chlorination Oxidative Chlorination (2,5-difluorophenyl)methanethiol->Oxidative Chlorination Cl2 or NCS This compound This compound Oxidative Chlorination->this compound

Caption: Synthetic pathway from 2,5-difluorobenzyl bromide.

Route 2: From (2,5-difluorophenyl)methanesulfonic Acid

This method involves the direct chlorination of the corresponding sulfonic acid, a common and effective way to prepare sulfonyl chlorides.[5]

Step 1: Synthesis of (2,5-difluorophenyl)methanesulfonic Acid

  • Materials: 2,5-Difluorobenzyl chloride, Sodium sulfite, Water, Ethanol.

  • Protocol:

    • Prepare a solution of sodium sulfite (1.2 eq) in a mixture of water and ethanol in a round-bottom flask.

    • Add 2,5-difluorobenzyl chloride (1.0 eq) to the solution.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid.

    • The sulfonic acid may precipitate upon cooling or require extraction with an appropriate organic solvent.

    • Isolate and dry the (2,5-difluorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2,5-difluorophenyl)methanesulfonic Acid

  • Materials: (2,5-difluorophenyl)methanesulfonic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic).

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas outlet to a trap, place (2,5-difluorophenyl)methanesulfonic acid (1.0 eq).

    • Add an excess of thionyl chloride (e.g., 3-5 eq) and a catalytic amount of DMF.

    • Heat the mixture gently under reflux until the evolution of gas (SO₂ and HCl) ceases.[5]

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The residue is the crude this compound, which can be purified by vacuum distillation or crystallization.

Synthesis_Route_2 2,5-Difluorobenzyl Chloride 2,5-Difluorobenzyl Chloride Sulfonation Sulfonation 2,5-Difluorobenzyl Chloride->Sulfonation Na2SO3 (2,5-difluorophenyl)methanesulfonic Acid (2,5-difluorophenyl)methanesulfonic Acid Sulfonation->(2,5-difluorophenyl)methanesulfonic Acid Chlorination Chlorination (2,5-difluorophenyl)methanesulfonic Acid->Chlorination SOCl2, DMF (cat.) This compound This compound Chlorination->this compound

Caption: Synthetic pathway from 2,5-difluorobenzyl chloride.

Spectral Data

While a comprehensive public database of the spectra for this compound is not available, typical spectral characteristics can be predicted based on its structure. Commercial suppliers often provide analytical data upon request.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm, shifted downfield due to the adjacent electron-withdrawing sulfonyl chloride and difluorophenyl groups. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns influenced by fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbons directly attached to fluorine showing large C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, along with characteristic isotope peaks for chlorine ([M+2]). Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond.

Applications in Drug Development

The incorporation of the 2,5-difluorophenyl motif is a known strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a key building block for introducing this valuable moiety.

Role in Kinase Inhibitor Synthesis

One of the notable applications of compounds containing the 2,5-difluorophenyl group is in the development of kinase inhibitors for cancer therapy. For instance, the kinesin spindle protein (KSP) inhibitor MK-0731, which has been investigated in clinical trials for taxane-refractory cancers, features a (2,5-difluorophenyl) group.[6][7] KSP is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_0 Drug Synthesis cluster_1 Cellular Mechanism This compound This compound Intermediate Intermediate This compound->Intermediate Reaction with amine MK-0731 (KSP Inhibitor) MK-0731 (KSP Inhibitor) Intermediate->MK-0731 (KSP Inhibitor) Further synthetic steps Kinesin Spindle Protein (KSP) Kinesin Spindle Protein (KSP) MK-0731 (KSP Inhibitor)->Kinesin Spindle Protein (KSP) Inhibition Bipolar Spindle Formation Bipolar Spindle Formation Kinesin Spindle Protein (KSP)->Bipolar Spindle Formation Mitotic Arrest Mitotic Arrest Kinesin Spindle Protein (KSP)->Mitotic Arrest Mitosis Mitosis Bipolar Spindle Formation->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Role in the synthesis and action of a KSP inhibitor.

Potential in Antiviral Drug Discovery

The structural features of this compound also make it a candidate for the synthesis of novel antiviral agents. The introduction of fluorinated phenyl groups can enhance the interaction of a molecule with viral proteins and improve its pharmacokinetic profile. While direct examples are still emerging, the general utility of fluorinated compounds in antiviral research is well-established.[8]

Safety and Handling

This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediate medical attention is required.

Conclusion

This compound is a specialized and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in introducing the 2,5-difluorophenylmethylsulfonyl moiety allows for the fine-tuning of the properties of lead compounds, as demonstrated by its implicit role in the development of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such precisely functionalized building blocks is expected to grow, highlighting the importance of understanding their synthesis and reactivity. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative therapeutics.

References

Technical Guide: Safety Data for (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (2,5-difluorophenyl)methanesulfonyl chloride (CAS No. 179524-62-0). The information is compiled from available Safety Data Sheets (SDS) and related chemical safety literature. This document is intended to provide guidance on the safe handling, storage, and disposal of this compound in a laboratory and research setting.

Chemical Identification and Physical Properties

IdentifierValue
IUPAC Name This compound
CAS Number 179524-62-0
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance Not specified in available literature
Purity Typically ≥95%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalH312: Harmful in contact with skin.[1][2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining the necessary measures to prevent adverse effects.

CodePrecautionary Statement
P260Do not breathe dust/fumes/gas/mist/vapours/spray.[3]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1][2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P310Immediately call a POISON CENTER or doctor/physician.[1][2]

Toxicological Data

Related Compound Test Route Species Value
Methanesulfonyl ChlorideLD50OralRat175 mg/kg
Methanesulfonyl ChlorideLD50OralMouse200 mg/kg
Methanesulfonyl ChlorideLC50InhalationRat0.117 mg/l (4 h)

Experimental Protocols: Safe Handling of Sulfonyl Chlorides

The following are general experimental protocols for handling sulfonyl chlorides. These should be adapted to the specific requirements of the experiment and the facilities available.

4.1. General N-sulfonylation of an Amine

This protocol describes a general method for the synthesis of sulfonamides from primary or secondary amines using a sulfonyl chloride.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Sulfonyl chloride (e.g., this compound) (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine) (1.2-1.5 eq.)

Procedure:

  • Preparation: In a fume hood, dissolve the amine and the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent if the product is water-soluble. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Safety Precautions:

  • Sulfonyl chlorides are corrosive, highly toxic, and lachrymatory. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Slow, controlled addition of the sulfonyl chloride at low temperatures is crucial.

  • Organic solvents are flammable and should be handled with care.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

G Figure 1: Hazard Mitigation Workflow cluster_0 Hazard Identification cluster_1 Personal Protective Equipment (PPE) cluster_2 Engineering Controls cluster_3 Safe Handling Practices H302 H302: Harmful if swallowed H312 H312: Harmful in contact with skin Gloves Chemical Resistant Gloves H312->Gloves H314 H314: Causes severe skin burns and eye damage H314->Gloves Goggles Safety Goggles/ Face Shield H314->Goggles H332 H332: Harmful if inhaled Respirator Respirator (if needed) H332->Respirator FumeHood Fume Hood H332->FumeHood Ventilation Adequate Ventilation H332->Ventilation AvoidContact Avoid contact with skin and eyes Gloves->AvoidContact Goggles->AvoidContact Coat Lab Coat AvoidInhalation Avoid inhalation of dust/fumes FumeHood->AvoidInhalation Ventilation->AvoidInhalation NoEatDrink Do not eat, drink, or smoke in work area

Caption: Figure 1: Logical relationship between identified hazards and corresponding mitigation strategies.

G Figure 2: Experimental Workflow for Safe Handling Start Start: Obtain (2,5-difluorophenyl)methanesulfonyl Chloride RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE EngControls Work in a Certified Fume Hood PPE->EngControls Handling Handle with Care: - Avoid creating dust/aerosols - Use appropriate tools EngControls->Handling Reaction Perform Chemical Reaction (e.g., Sulfonylation) Handling->Reaction Quench Quench Reaction Carefully Reaction->Quench Workup Perform Aqueous Workup Quench->Workup Waste Dispose of Waste Properly: - Segregate halogenated waste - Follow institutional guidelines Workup->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate End End: Store Product or Proceed to Next Step Decontaminate->End

Caption: Figure 2: A generalized experimental workflow emphasizing safety checkpoints.

References

synthesis of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2,5-difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a robust two-step approach based on well-established and analogous chemical transformations. The proposed pathway involves the initial synthesis of (2,5-difluorophenyl)methanethiol, followed by its oxidative chlorination to the target sulfonyl chloride.

Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Nucleophilic Substitution: Formation of (2,5-difluorophenyl)methanethiol from 2,5-difluorobenzyl chloride.

  • Oxidative Chlorination: Conversion of the intermediate thiol to this compound.

Synthesis_Workflow Overall Synthesis Workflow start Starting Material: 2,5-Difluorobenzyl Chloride step1 Step 1: Thiol Synthesis (Nucleophilic Substitution) start->step1 intermediate Intermediate: (2,5-Difluorophenyl)methanethiol step1->intermediate step2 Step 2: Sulfonyl Chloride Formation (Oxidative Chlorination) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the .

Experimental Protocols

The following sections provide detailed methodologies for each key experimental stage.

Step 1: Synthesis of (2,5-difluorophenyl)methanethiol

This procedure details the conversion of 2,5-difluorobenzyl chloride to the corresponding thiol using thiourea, followed by hydrolysis. This method is a reliable alternative to using sodium hydrosulfide and can provide good yields.[1]

Reaction Pathway:

Thiol_Synthesis Step 1: Thiol Synthesis Pathway reactant1 2,5-Difluorobenzyl Chloride intermediate S-(2,5-Difluorobenzyl)thiouronium Chloride reactant1->intermediate Reflux reactant2 Thiourea reactant2->intermediate reagent1 {Ethanol (95%)} reagent1->intermediate product (2,5-Difluorophenyl)methanethiol intermediate->product Hydrolysis (Reflux) reagent2 {Sodium Hydroxide (aq) Nitrogen Atmosphere} reagent2->product

Caption: Reaction pathway for the synthesis of (2,5-difluorophenyl)methanethiol.

Methodology:

  • Formation of the Thiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluorobenzyl chloride (1.0 mole), thiourea (1.1 moles), and 95% ethanol (approximately 50 mL per mole of benzyl chloride).[1]

    • Heat the mixture to reflux and maintain for 6 hours.[1]

    • Upon cooling, the S-(2,5-difluorobenzyl)thiouronium chloride salt will crystallize.

    • Collect the salt by filtration.

  • Hydrolysis to the Thiol:

    • Transfer the collected thiouronium salt (1.0 mole) to a two-necked flask fitted with a reflux condenser and a nitrogen inlet.[1]

    • Add a 5 N solution of sodium hydroxide or sodium carbonate (approximately 300 mL per mole of salt).[1]

    • Reflux the mixture under a slow stream of nitrogen for 2 hours to effect hydrolysis.[1]

    • After cooling the reaction mixture, carefully acidify with 2 N hydrochloric acid.

    • The (2,5-difluorophenyl)methanethiol will separate as an oily layer.

  • Work-up and Purification:

    • Separate the organic layer.

    • Dry the thiol over anhydrous magnesium sulfate.

    • Purify the product by vacuum distillation. A typical yield for the synthesis of benzyl mercaptan using this method is around 70%.[1]

Quantitative Data (Step 1):

ParameterValueReference
Molar Ratio (Benzyl Chloride:Thiourea)1 : 1.1[1]
Reaction Time (Salt Formation)6 hours[1]
Reaction Time (Hydrolysis)2 hours[1]
Typical Yield~70%[1]
Step 2: Synthesis of this compound

This section describes the oxidative chlorination of (2,5-difluorophenyl)methanethiol to the target sulfonyl chloride. Two effective methods are presented.

This method is advantageous due to its mild conditions and the use of a safer chlorinating agent compared to chlorine gas.[2][3][4]

Reaction Pathway:

Sulfonyl_Chloride_NCS Step 2 (Method A): Oxidative Chlorination with NCS reactant (2,5-Difluorophenyl)methanethiol product This compound reactant->product 10 °C reagents {N-Chlorosuccinimide (NCS) 2M HCl (aq) Acetonitrile} reagents->product

Caption: Oxidative chlorination of the thiol using NCS.

Methodology:

  • Reaction Setup:

    • In a flask equipped with a stirrer and a cooling bath, prepare a mixture of 2 M hydrochloric acid and acetonitrile (1:5 v/v).[2]

    • Add N-Chlorosuccinimide (NCS) (4 equivalents) to this solvent mixture and cool the resulting slurry to 10 °C.[2]

  • Reaction Execution:

    • Slowly add a solution of (2,5-difluorophenyl)methanethiol (1 equivalent) in acetonitrile to the cooled NCS slurry. The reaction is often concurrent with the addition.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography. Yields for this type of reaction are typically high, often exceeding 90%.[2]

This method is highly reactive and offers very short reaction times under mild conditions.[5][6][7]

Reaction Pathway:

Sulfonyl_Chloride_H2O2 Step 2 (Method B): Oxidative Chlorination with H₂O₂/SOCl₂ reactant (2,5-Difluorophenyl)methanethiol product This compound reactant->product Room Temperature reagents {Hydrogen Peroxide (30%) Thionyl Chloride Dichloromethane} reagents->product

Caption: Oxidative chlorination of the thiol using H₂O₂ and SOCl₂.

Methodology:

  • Reaction Setup:

    • In a flask, dissolve (2,5-difluorophenyl)methanethiol (1 equivalent) in dichloromethane.

  • Reaction Execution:

    • To the stirred solution, add 30% hydrogen peroxide (3 equivalents).[5]

    • Then, add thionyl chloride (1 equivalent) to the mixture at room temperature.[5] The reaction is typically very fast.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, carefully quench any excess peroxide.

    • Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude sulfonyl chloride.

    • Further purification can be achieved by column chromatography if necessary. This method is known to produce sulfonyl chlorides in excellent yields, often up to 97%.[5]

Quantitative Data (Step 2):

ParameterMethod A (NCS/HCl)Method B (H₂O₂/SOCl₂)Reference
Molar Ratio (Thiol:Oxidant)1 : 4 (NCS)1 : 3 (H₂O₂)[2][5]
Molar Ratio (Thiol:Chlorinating Agent)-1 : 1 (SOCl₂)[5]
Temperature10 °CRoom Temperature[2][5]
Typical Yield>90%up to 97%[2][5]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 179524-62-0
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance Solid

Data sourced from commercial supplier information.[8][9]

Analytical Data: Standard analytical techniques should be employed for characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O) stretching frequencies.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Commercial suppliers indicate a purity of 95% or higher is achievable.[8][11]

References

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a key intermediate in synthetic organic chemistry. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, impart unique chemical properties that are of significant interest in the development of novel pharmaceutical and agrochemical agents. The fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical Identity and Properties

PropertyValue
IUPAC Name This compound[1]
CAS Number 179524-62-0[1]
Molecular Formula C₇H₅ClF₂O₂S[2]
Molecular Weight 226.63 g/mol [2]
Physical Form Solid
Purity Typically >95%[1]

Synthesis

A common method for the synthesis of aryl- and alkyl-methanesulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. While a specific, detailed experimental protocol for this compound is not widely published, a general and analogous procedure can be inferred from the synthesis of similar sulfonyl chlorides. One plausible synthetic route starts from 2,5-difluorobenzyl chloride.

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis of (2,5-difluorophenyl)methanethiol cluster_1 Oxidation to Sulfonic Acid cluster_2 Chlorination to Sulfonyl Chloride A 2,5-difluorobenzyl chloride C (2,5-difluorophenyl)methanethiol A->C Nucleophilic Substitution B Sodium hydrosulfide (NaSH) B->C D (2,5-difluorophenyl)methanethiol F (2,5-difluorophenyl)methanesulfonic acid D->F Oxidation E Oxidizing Agent (e.g., H₂O₂, KMnO₄) E->F G (2,5-difluorophenyl)methanesulfonic acid I This compound G->I Chlorination H Chlorinating Agent (e.g., SOCl₂, PCl₅) H->I

Caption: Hypothetical synthesis workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses):

  • Preparation of (2,5-difluorophenyl)methanesulfonic acid: (2,5-difluorophenyl)methanethiol would be oxidized using a strong oxidizing agent such as hydrogen peroxide or potassium permanganate in a suitable solvent. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the sulfonic acid product would be isolated and purified.

  • Chlorination: The dried (2,5-difluorophenyl)methanesulfonic acid would then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent under reflux. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.

Applications in Drug Discovery

Aryl- and benzyl-sulfonyl chlorides are important precursors in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The "(2,5-difluorophenyl)" moiety is found in potent inhibitors of various enzymes, including Kinesin Spindle Protein (KSP).

Role in the Synthesis of Kinesin Spindle Protein (KSP) Inhibitors:

KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Several KSP inhibitors incorporating a 2,5-difluorophenyl group have been developed. For instance, the potent KSP inhibitor MK-0731 contains this structural motif.[3][4]

While the exact synthesis of MK-0731 may not directly involve this compound, the general principle of forming a sulfonamide linkage is a key step in the synthesis of many kinase inhibitors. The following logical diagram illustrates the general reaction of this compound with an amine to form a sulfonamide, a common scaffold in kinase inhibitors.

G cluster_0 General Sulfonamide Formation A This compound C Sulfonamide Product A->C Electrophile B Primary or Secondary Amine (R₁R₂NH) B->C Nucleophile D Base (e.g., Pyridine, Triethylamine) D->C Acid Scavenger

Caption: General reaction for the formation of sulfonamides.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H318: Causes serious eye damage.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

  • P302+P352: IF ON SKIN: Wash with soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

Spectroscopic Data

  • ¹H NMR: A singlet for the methylene (-CH₂-) protons, and multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR: A signal for the methylene carbon, and multiple signals in the aromatic region, with carbon-fluorine coupling observed.

  • IR: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group.

  • MS: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its difluorinated phenyl ring offers a strategic advantage in designing drug candidates with improved pharmacological profiles. While detailed experimental and physical data are not extensively documented in public literature, its chemical reactivity is predictable based on the well-established chemistry of sulfonyl chlorides. Researchers and drug development professionals can leverage this compound to create novel sulfonamide-containing molecules with potential therapeutic applications.

References

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride: A Key Intermediate in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-difluorophenyl)methanesulfonyl chloride is a valuable chemical intermediate, playing a crucial role in synthetic organic chemistry and finding significant application in the development of pharmaceuticals.[1] Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, can impart unique properties to target molecules, such as altered metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical identity, synthesis, and reactivity, with a focus on its application in the formation of sulfonamides, a common motif in drug candidates.

Chemical Identity and Synonyms

Proper identification of chemical compounds is critical for research and development. This compound is known by several names, and it is essential to recognize these to effectively search for and procure the compound.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 179524-62-0[1]
PubChem CID 2761456[1]
Synonym (2,5-Difluorophenyl)methanesulphonyl chloride[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Property Value
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance White crystalline solid (based on related compounds)[2]

Synthesis of this compound

A potential two-step synthesis of this compound is outlined below. The first step involves the formation of the sulfonic acid from a suitable starting material, such as 2,5-difluorobenzyl chloride, followed by chlorination to yield the target compound.

Generalized Experimental Protocol for Synthesis

Step 1: Preparation of (2,5-difluorophenyl)methanesulfonic acid

A detailed protocol for this specific intermediate is not available. However, a general approach would involve the oxidation of a suitable precursor like (2,5-difluorophenyl)methanethiol or the reaction of 2,5-difluorobenzyl chloride with a sulfite salt.

Step 2: Preparation of this compound from (2,5-difluorophenyl)methanesulfonic acid

This step is based on the general procedure for converting sulfonic acids to sulfonyl chlorides.[2]

  • To a solution of (2,5-difluorophenyl)methanesulfonic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

  • The crude product can then be purified by distillation or recrystallization to yield pure this compound.

The following diagram illustrates the generalized synthetic workflow.

G cluster_0 Step 1: Sulfonic Acid Formation cluster_1 Step 2: Chlorination 2_5_difluorobenzyl_chloride 2,5-Difluorobenzyl Chloride sulfonic_acid_formation Sulfonic Acid Formation 2_5_difluorobenzyl_chloride->sulfonic_acid_formation sulfite_salt Sulfite Salt (e.g., Na2SO3) sulfite_salt->sulfonic_acid_formation 2_5_difluorophenyl_methanesulfonic_acid (2,5-difluorophenyl)methanesulfonic acid sulfonic_acid_formation->2_5_difluorophenyl_methanesulfonic_acid chlorination Chlorination 2_5_difluorophenyl_methanesulfonic_acid->chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->chlorination target_compound (2,5-difluorophenyl)methanesulfonyl Chloride chlorination->target_compound

A generalized two-step synthesis of this compound.

Applications in Organic Synthesis: The Sulfonylation of Amines

A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Generalized Experimental Protocol for N-Sulfonylation

The following is a general protocol for the N-sulfonylation of an amine using this compound.

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography or recrystallization.

The following diagram illustrates the reaction workflow for the synthesis of sulfonamides.

G amine Primary or Secondary Amine reaction N-Sulfonylation amine->reaction sulfonyl_chloride (2,5-difluorophenyl)methanesulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification sulfonamide N-substituted-(2,5-difluorophenyl)methanesulfonamide purification->sulfonamide

Workflow for the synthesis of sulfonamides using this compound.

Role in Drug Development and Signaling Pathways

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. The incorporation of the 2,5-difluorophenylmethylsulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity of nearby protons, potentially affecting binding interactions with biological targets.

Currently, there is no specific information available in the public domain that directly links this compound or its immediate derivatives to specific signaling pathways. Its role is primarily as a synthetic intermediate used to construct more complex molecules that may, in turn, interact with various biological pathways. The sulfonamide derivatives synthesized from this compound could potentially target a wide range of enzymes and receptors, depending on the overall structure of the final molecule.

Conclusion

This compound is a versatile and important reagent for medicinal chemists and researchers in drug development. Its utility in the synthesis of sulfonamides and other complex organic molecules makes it a valuable tool for creating novel therapeutic agents. While specific, detailed synthetic protocols and direct links to signaling pathways are not extensively documented, the generalized procedures and the known impact of fluorination in drug design underscore its significance in the field. Further research into the applications of this compound will likely continue to expand its role in the development of new and improved pharmaceuticals.

References

Spectral Data Analysis of (2,5-difluorophenyl)methanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for (2,5-difluorophenyl)methanesulfonyl chloride (CAS No: 179524-62-0), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data derived from its molecular structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its functional groups and the known spectral characteristics of similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0 - 5.2Singlet2H-CH₂-SO₂Cl
~7.1 - 7.3Multiplet1HAr-H
~7.3 - 7.5Multiplet1HAr-H
~7.5 - 7.7Multiplet1HAr-H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~65 - 70-CH₂-SO₂Cl
~115 - 120 (d, J ≈ 25 Hz)Ar-C
~118 - 123 (d, J ≈ 25 Hz)Ar-C
~120 - 125 (dd, J ≈ 8, 4 Hz)Ar-C
~130 - 135 (d, J ≈ 8 Hz)Ar-C
~155 - 160 (dd, J ≈ 250, 10 Hz)Ar-C-F
~158 - 163 (dd, J ≈ 250, 10 Hz)Ar-C-F

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110 to -115MultipletAr-F
~ -115 to -120MultipletAr-F
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2950 - 2850WeakAliphatic C-H Stretch (-CH₂-)
1600 - 1450Medium-StrongAromatic C=C Stretch
1380 - 1360StrongSO₂ Asymmetric Stretch
1180 - 1160StrongSO₂ Symmetric Stretch[1]
1250 - 1150StrongC-F Stretch
600 - 500MediumS-Cl Stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zProposed Fragment IonNotes
226/228[M]⁺Molecular ion peak, showing isotopic pattern for ³⁵Cl/³⁷Cl.
127[C₇H₅F₂]⁺Loss of -SO₂Cl
99/101[SO₂Cl]⁺Characteristic fragment for sulfonyl chlorides, with chlorine isotopic pattern.[1]

Experimental Protocols

The following are standard methodologies for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to an appropriate range for aromatic fluorine signals (e.g., -100 to -130 ppm).

    • Use an external reference standard such as CFCl₃.

  • Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (Neat) : If the compound is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet : If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press into a transparent pellet.

    • Solution : Dissolve the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation : Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct-infusion EI-MS system.

  • Acquisition :

    • Set the ionization energy, typically 70 eV for EI.

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the M peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Analytical workflow for spectral characterization.

References

Navigating the Solubility of (2,5-difluorophenyl)methanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols and analytical methodologies to enable researchers to determine its solubility in various organic solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its solubility behavior.

PropertyValueSource
CAS Number 179524-62-0[1][2][3]
Molecular Formula C₇H₅ClF₂O₂S[2]
Molecular Weight 226.63 g/mol [2][3]
Physical Form Solid[3]
Purity Typically >95%[1][3]

General Solubility Profile of Sulfonyl Chlorides

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening method provides a rapid, preliminary understanding of the compound's solubility in a range of solvents.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected anhydrous organic solvent to the test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.

  • Observation: Visually inspect the solution against a dark background to determine the degree of dissolution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not noticeably dissolve.

Quantitative Solubility Determination (Equilibrium Method)

This method establishes the equilibrium concentration of the solute in a solvent at a specific temperature, providing precise quantitative solubility data.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial to prevent solvent evaporation and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the extracted sample using a validated analytical method as described in the following section.

Analytical Methods for Quantification

Accurate quantification of the dissolved sulfonyl chloride is critical for determining solubility. The following are suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To improve volatility and thermal stability, derivatization of the sulfonyl chloride to a sulfonamide is often recommended.[5]

Sample Preparation (Derivatization):

  • Accurately weigh a known amount of the sulfonyl chloride sample.

  • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.

  • Allow the reaction to proceed to completion.

  • Dilute the reaction mixture to a concentration suitable for GC-MS analysis.[5]

Illustrative GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms)[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

  • Injector Temperature: 250°C[5]

  • Oven Temperature Program: Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[5]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Mass Range: m/z 40-550[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile or thermally labile compounds. A UV detector is typically used for the analysis of aromatic sulfonyl chlorides.

Illustrative HPLC Parameters:

  • Column: Waters XBridge C18 or equivalent

  • Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of trifluoroacetic acid (e.g., 0.05% v/v).[6]

  • Detector: Diode-Array Detector (DAD) or UV detector.[6]

  • Injection Volume: 2 µL[6]

Data Presentation

Quantitative solubility data should be systematically recorded in a structured format to facilitate comparison and analysis.

Table for Quantitative Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Analytical Method
e.g., Acetonitrile25Data to be determinedHPLC/GC-MS
e.g., Dichloromethane25Data to be determinedHPLC/GC-MS
e.g., Toluene25Data to be determinedHPLC/GC-MS
e.g., Ethyl Acetate25Data to be determinedHPLC/GC-MS
e.g., Tetrahydrofuran25Data to be determinedHPLC/GC-MS
e.g., Hexanes25Data to be determinedHPLC/GC-MS

Experimental Workflow Visualization

The logical progression of experiments for determining the solubility of this compound is depicted in the following workflow diagram.

G cluster_0 Phase 1: Preparation & Qualitative Assessment cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis & Reporting A Obtain pure this compound B Select a range of anhydrous organic solvents A->B C Perform qualitative solubility test (e.g., test tube method) B->C D Categorize solvents: Soluble, Partially Soluble, Insoluble C->D E Prepare saturated solutions in selected solvents (Equilibrium Method) D->E Proceed with soluble/ partially soluble solvents F Equilibrate at constant temperature with agitation E->F G Isolate supernatant via filtration F->G H Quantify concentration using a validated analytical method (e.g., HPLC or GC-MS) G->H I Calculate solubility in standard units (e.g., g/100 mL) H->I J Tabulate and report quantitative solubility data I->J

Workflow for Determining the Solubility of an Organic Compound.

References

Commercial Suppliers and Technical Guide for (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluorophenyl)methanesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its distinct substitution pattern, featuring two fluorine atoms on the phenyl ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity of the resulting compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and its application in drug discovery, with a focus on its use in the development of Kinesin Spindle Protein (KSP) inhibitors.

Commercial Availability

Several chemical suppliers offer this compound (CAS No. 179524-62-0). The availability, purity, and offered quantities vary among suppliers, and researchers are advised to contact the vendors directly for the most current information.

SupplierPurityAvailable QuantitiesAdditional Information
SynHet >95% to >99% (Pharma Grade)Milligrams to bulkOffers custom synthesis and various analytical data upon request (LCMS, GCMS, HPLC, NMR, etc.).[1]
Georganics High PurityMilligrams to multi-kilogram batchesProvides detailed safety and regulatory information.
Apollo Scientific ≥95%Milligrams to gramsStocked in the UK and US.
Life Chemicals Inc. Not specifiedInquireAvailable through distributors like Sigma-Aldrich.[2]

Physicochemical and Safety Data

PropertyValue
IUPAC Name This compound
CAS Number 179524-62-0
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Synthesis and Reactions

The synthesis of this compound can be achieved through a two-step process starting from (2,5-difluorophenyl)methanethiol. The first step involves the oxidation of the thiol to the corresponding sulfonic acid, followed by chlorination to yield the target sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of (2,5-Difluorophenyl)methanesulfonic acid

This protocol is adapted from general methods for the oxidation of thiols.

  • Materials: (2,5-Difluorophenyl)methanethiol, Hydrogen peroxide (30% solution), Formic acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,5-difluorophenyl)methanethiol (1 equivalent) in formic acid.

    • Cool the mixture in an ice bath and add hydrogen peroxide (30% solution, 3 equivalents) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,5-difluorophenyl)methanesulfonic acid.

Step 2: Synthesis of this compound

This protocol is adapted from a well-established procedure for the conversion of sulfonic acids to sulfonyl chlorides.[1]

  • Materials: (2,5-Difluorophenyl)methanesulfonic acid, Thionyl chloride.

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place (2,5-difluorophenyl)methanesulfonic acid (1 equivalent).

    • Heat the acid to 95 °C using a suitable heating mantle.

    • Slowly add thionyl chloride (1.5 - 2.0 equivalents) over a period of 2-4 hours, maintaining the temperature at 95 °C.

    • Continue heating at 95 °C for an additional 3-4 hours after the addition is complete.

    • Carefully distill the excess thionyl chloride.

    • The crude this compound can be purified by vacuum distillation.

Reaction to Form Sulfonamides

This compound is a versatile reagent for the synthesis of sulfonamides, a common motif in pharmacologically active compounds.

  • Materials: this compound, Primary or secondary amine, Pyridine or Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve the amine (1 equivalent) in anhydrous DCM.

    • Add pyridine or triethylamine (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by column chromatography or recrystallization.

Application in Drug Discovery: Kinesin Spindle Protein (KSP) Inhibitors

A significant application of this compound derivatives is in the development of inhibitors for the Kinesin Spindle Protein (KSP). KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.

One such inhibitor, MK-0731, incorporates a (2,5-difluorophenyl) moiety, highlighting the importance of this structural feature in achieving potent and selective anticancer activity.[3][4] The synthesis of such inhibitors often involves the reaction of a derivative of this compound with a suitable amine-containing scaffold.

Workflow for the Development of KSP Inhibitors

The following diagram illustrates a generalized workflow for the discovery and development of KSP inhibitors, where this compound can be a key starting material.

KSP_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A (2,5-Difluorophenyl)methanesulfonyl Chloride C Sulfonamide Synthesis A->C B Amine Scaffold B->C D Library of (2,5-Difluorophenyl)sulfonamides C->D E KSP Enzyme Assay D->E F Cell-based Mitotic Arrest Assay E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J Preclinical Candidate I->J

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – (2,5-Difluorophenyl)methanesulfonyl chloride, a specialized sulfonylating agent, is emerging as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. This in-depth technical guide explores the core research applications of this compound, with a focus on its role in the development of potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its synthesis, key reactions, and its application in the creation of biologically active molecules that hold promise for future cancer therapies.

Introduction: The Significance of the (2,5-Difluorophenyl)methanesulfonyl Moiety

This compound is a reactive chemical intermediate primarily utilized in synthetic organic chemistry to introduce the (2,5-difluorophenyl)methanesulfonyl group to a target molecule. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, enhancing its binding affinity and metabolic stability in a biological system. These characteristics make it an attractive component in the design of novel drug candidates. Its principal application to date lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Core Application: Synthesis of Kinase Inhibitors

The most prominent research application of this compound is in the synthesis of N-[4-(3-amino-1H-indazol-6-yl)phenyl]-1-(2,5-difluorophenyl)methanesulfonamide, a potent inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[3] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it a key target for anticancer drug discovery.[1][3]

The (2,5-difluorophenyl)methanesulfonyl moiety in these inhibitors is critical for their biological activity, contributing to the overall binding affinity to the kinase domain. The general synthetic approach involves the reaction of this compound with an appropriate amino-functionalized core scaffold, such as 6-(4-aminophenyl)-1H-indazol-3-amine.

General Experimental Protocol: Sulfonamide Formation

The following is a general protocol for the synthesis of sulfonamides using this compound and an aniline derivative, based on standard laboratory procedures.

Materials:

  • This compound

  • Substituted aniline (e.g., 6-(4-aminophenyl)-1H-indazol-3-amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled aniline solution over a period of 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) to remove any unreacted sulfonyl chloride, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Logical Workflow for Sulfonamide Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product A This compound G Add Sulfonyl Chloride Solution A->G B Substituted Aniline E Dissolve Aniline and Base B->E C Base (e.g., Pyridine) C->E D Anhydrous Solvent D->E D->G F Cool to 0 °C E->F F->G H React at Room Temperature G->H I Aqueous Workup H->I J Drying and Concentration I->J K Purification J->K L Purified Sulfonamide K->L

Caption: General workflow for the synthesis of sulfonamides.

Biological Activity and Signaling Pathways

As previously mentioned, derivatives synthesized from this compound have shown significant potential as inhibitors of PLK4.

PLK4 Inhibition and its Role in Cancer Therapy

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[3] In many cancer cells, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[1] By inhibiting PLK4, compounds containing the (2,5-difluorophenyl)methanesulfonyl moiety can disrupt this process, leading to mitotic errors and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3] This targeted approach offers the potential for higher efficacy and lower toxicity compared to traditional chemotherapy.

Signaling Pathway of PLK4 Inhibition:

G Plk4 PLK4 Kinase Centriole Centriole Duplication Plk4->Centriole promotes Apoptosis Apoptosis Inhibitor (2,5-Difluorophenyl)methanesulfonyl Chloride Derivative Inhibitor->Plk4 Spindle Mitotic Spindle Formation Centriole->Spindle Segregation Chromosome Segregation Spindle->Segregation Segregation->Apoptosis errors lead to Cancer Cancer Cell Proliferation Segregation->Cancer enables

Caption: PLK4 inhibition disrupts cell division and induces apoptosis.

Quantitative Data

While specific IC50 values for N-[4-(3-amino-1H-indazol-6-yl)phenyl]-1-(2,5-difluorophenyl)methanesulfonamide are not publicly available in the searched literature, related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have demonstrated potent PLK4 inhibition with IC50 values in the low nanomolar range. For instance, some analogs exhibit PLK4 IC50 values as low as 0.1 nM.[1] This suggests that the (2,5-difluorophenyl)methanesulfonyl moiety contributes to a class of highly potent kinase inhibitors.

Table 1: Representative Biological Activity of Related PLK4 Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivativesPLK40.1 - 10[1]

Future Directions and Research Opportunities

The application of this compound is a promising area for further research and development. Key opportunities include:

  • Synthesis of Novel Analogs: The synthesis of a broader range of sulfonamide derivatives using this reagent could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Kinase Targets: The (2,5-difluorophenyl)methanesulfonyl scaffold could be explored for its potential to inhibit other kinases implicated in cancer and other diseases.

  • Development of Structure-Activity Relationships (SAR): A systematic study of how modifications to the (2,5-difluorophenyl)methanesulfonyl moiety and the core scaffold affect biological activity would provide valuable insights for rational drug design.

Conclusion

This compound serves as a valuable and highly reactive building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its application in the synthesis of PLK4 inhibitors highlights its potential in the generation of targeted anticancer therapeutics. The detailed understanding of its reactivity and the biological significance of the resulting sulfonamide derivatives will continue to drive innovation in drug discovery and development. This technical guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their own research endeavors.

References

An In-depth Technical Guide to the Reactivity Profile of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable reagent in synthetic organic chemistry. Its primary utility lies in the introduction of the (2,5-difluorophenyl)methanesulfonyl moiety, a functional group of interest in the design of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in the synthesis of sulfonamides. The document details its chemical properties, synthesis, and characteristic reactions. Experimental protocols and data are provided as representative examples due to the limited availability of specific information for this compound in the public domain.

Introduction

This compound, with the CAS number 179524-62-0, is a member of the benzylsulfonyl chloride class of compounds.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it a potent agent for the sulfonylation of a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. Sulfonamides are a cornerstone of medicinal chemistry, found in a plethora of therapeutic agents.[2] Consequently, reagents like this compound are of considerable interest to researchers in drug discovery and development. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its effective use in the laboratory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. While experimental data for some properties are not publicly available, predicted values from reliable sources are included.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 179524-62-0[1]
Molecular Formula C₇H₅ClF₂O₂S[3]
Molecular Weight 226.63 g/mol [3]
Appearance Solid (typical for substituted benzylsulfonyl chlorides)General Knowledge
Purity ≥95% (as commercially available)[1]
SMILES C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F
InChIKey QBVRECXGNKZPIM-UHFFFAOYSA-N

Synthesis

The synthesis of benzylsulfonyl chlorides, including this compound, typically follows a two-step process from the corresponding substituted toluene. The first step involves radical halogenation of the benzylic position, followed by conversion of the resulting benzyl halide to a sulfonyl chloride. A common method for the second step is via the corresponding sulfonic acid.

General Synthetic Pathway

The synthesis initiates with 2,5-difluorotoluene, which is subjected to radical bromination to yield 1-(bromomethyl)-2,5-difluorobenzene. This intermediate is then converted to the corresponding sodium sulfite, which is subsequently chlorinated to afford the final product.

Synthesis_Pathway start 2,5-Difluorotoluene intermediate1 1-(Bromomethyl)-2,5-difluorobenzene start->intermediate1 NBS, Initiator (e.g., AIBN) intermediate2 Sodium (2,5-difluorophenyl)methanesulfonate intermediate1->intermediate2 Na2SO3 product This compound intermediate2->product SOCl2 or PCl5

Caption: General synthetic route to this compound.

Representative Experimental Protocol for Synthesis

Disclaimer: The following protocol is a representative procedure based on general methods for the synthesis of analogous sulfonyl chlorides and has not been specifically reported for this compound.

Step 1: Synthesis of Sodium (2,5-difluorophenyl)methanesulfonate

  • To a solution of 1-(bromomethyl)-2,5-difluorobenzene (1.0 eq) in a suitable solvent such as aqueous ethanol, add sodium sulfite (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dried under vacuum to yield sodium (2,5-difluorophenyl)methanesulfonate.

Step 2: Synthesis of this compound

  • To a flask charged with sodium (2,5-difluorophenyl)methanesulfonate (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.[4]

  • After cooling to room temperature, carefully quench the excess thionyl chloride by slow addition to ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The electron-withdrawing fluorine atoms on the phenyl ring further activate the sulfonyl chloride for nucleophilic substitution compared to its non-fluorinated analogue.

Reaction with Amines: Sulfonamide Formation

The most significant reaction of this compound is its reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Sulfonamide_Formation reagent1 This compound product N-substituted (2,5-difluorophenyl)methanesulfonamide reagent1->product reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) conditions->product

Caption: General scheme for sulfonamide synthesis.

The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of the chloride ion. A base is essential to deprotonate the amine nitrogen in the intermediate and to scavenge the HCl produced.

Representative Experimental Protocol for Sulfonamide Synthesis

Disclaimer: This is a general procedure and optimal conditions may vary depending on the specific amine used.

  • Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at room temperature under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq) or pyridine (used as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Expected Reactivity and Yields

While specific yield data for reactions of this compound is scarce in the literature, trends can be inferred from the general reactivity of sulfonyl chlorides.

Nucleophile (Amine)Expected ReactivityExpected YieldNotes
Primary Aliphatic Amines HighGood to ExcellentLess sterically hindered amines react faster.
Secondary Aliphatic Amines Moderate to HighGoodSteric hindrance around the nitrogen can significantly reduce the reaction rate.
Anilines (Primary Aromatic) ModerateModerate to GoodElectron-donating groups on the aniline ring increase nucleophilicity and reaction rate.
Electron-deficient Anilines LowPoor to ModerateElectron-withdrawing groups on the aniline decrease nucleophilicity, often requiring harsher conditions (e.g., heating).

Spectroscopic Data

No publicly available, experimentally determined spectroscopic data for this compound has been identified. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) will appear as complex multiplets in the region of δ 7.0-7.5 ppm, showing coupling to each other and to the fluorine atoms. - The benzylic protons (-CH₂-) will appear as a singlet or a triplet (if coupled to fluorine) in the region of δ 4.5-5.0 ppm.
¹³C NMR - Aromatic carbons will appear in the region of δ 110-160 ppm, with characteristic large C-F coupling constants. - The benzylic carbon will appear in the region of δ 55-65 ppm.
IR (Infrared) - Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group are expected around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
MS (Mass Spec) - The molecular ion peak [M]⁺ would be expected at m/z 226, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% of [M]⁺).

Applications in Drug Development

This compound is listed as a pharmaceutical intermediate by several chemical suppliers, indicating its use in the synthesis of more complex molecules for drug discovery.[1] The (2,5-difluorophenyl)methylsulfonyl moiety can be incorporated into drug candidates to modulate their physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, fluorination of aromatic rings is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.

While no specific examples of its use in the synthesis of commercial drugs were found, it is a plausible building block for creating analogues of known drugs containing a sulfonamide or sulfone group, such as the COX-2 inhibitor Celecoxib.[2][5][6][7][8]

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3]

Conclusion

This compound is a reactive building block with significant potential in organic synthesis, particularly for the preparation of sulfonamides relevant to pharmaceutical research. Its reactivity is governed by the highly electrophilic sulfonyl chloride group, which is further activated by the fluorine substituents on the aromatic ring. While detailed, specific experimental data for this compound is not widely published, this guide provides a solid foundation for its use based on the well-established chemistry of analogous sulfonyl chlorides. Researchers are encouraged to perform small-scale optimization studies to determine the ideal reaction conditions for their specific substrates.

References

An In-Depth Technical Guide to the Stability and Storage of (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (2,5-difluorophenyl)methanesulfonyl chloride. Drawing from safety data sheets, analogous compound studies, and general chemical principles, this document outlines the critical factors affecting its shelf-life and integrity, alongside detailed experimental protocols for its analysis.

Core Stability Profile and Storage Recommendations

This compound is a reactive chemical intermediate, primarily utilized in synthetic organic chemistry.[1] Its stability is paramount for ensuring reaction reproducibility and safety. The core stability is dictated by its susceptibility to hydrolysis and thermal decomposition.

Key Stability Factors:

  • Moisture Sensitivity (Hygroscopic): The primary degradation pathway is hydrolysis. The sulfonyl chloride functional group readily reacts with water to form the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[2] This reactivity is a general feature of sulfonyl chlorides.

  • Thermal Instability: At elevated temperatures, sulfonyl chlorides can undergo decomposition. This process can be complex, potentially involving the elimination of sulfur dioxide (SO₂) and the formation of various byproducts.[3] Local superheating should be avoided as it can cause charring and decomposition.[4]

  • Incompatibility with Nucleophiles: Beyond water, it will react exothermically with other nucleophiles such as alcohols, amines, and strong bases.[2]

Recommended Storage Conditions: To mitigate degradation and ensure a viable shelf life, the following storage conditions are imperative.

ParameterRecommendationRationale
Temperature Store in a cool environment; refrigeration at 2-8°C is common, with some suppliers recommending as low as -18°C.To slow the rate of thermal decomposition and any potential side reactions.
Atmosphere Store under an inert gas atmosphere (e.g., Nitrogen, Argon).To prevent contact with atmospheric moisture, thereby inhibiting hydrolysis.
Container Keep in a tightly sealed, original container. Glass is suitable; avoid metal containers which can be corroded by HCl produced from hydrolysis.To provide a physical barrier against moisture and atmospheric contaminants.
Environment Store in a dry, well-ventilated area away from direct sunlight and heat sources.To prevent moisture ingress, ensure safe dispersal of any potential off-gassing, and avoid light-induced degradation.
Purity Use high-purity material and handle in a manner that avoids cross-contamination.Impurities can potentially catalyze decomposition reactions.

Quantitative Stability Data (Analogous Compounds)

Table 2.1: Thermal Decomposition Data for Related Sulfonyl Chlorides Note: This data is for analogous compounds and should be used as an estimation of reactivity.

CompoundDecomposition MechanismActivation Energy (Ea) in kcal/mol
α-Toluenesulfonyl chlorideIonic33.7
α-Phenyl-β-(methanesulfonyl)ethanesulfonyl chlorideIonic27.3

Table 2.2: Hydrolytic Stability of Related Compounds Note: Phenylmethylsulfonyl fluoride (PMSF) is provided as an example of a related compound's stability in aqueous solutions.

CompoundConditionHalf-life
Phenylmethylsulfonyl fluoride (PMSF)20 mM aqueous solution, pH 8.0, 25°C~35 minutes[5]

The rate of hydrolysis for sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in this compound, generally increase the electrophilicity of the sulfur atom, potentially increasing its susceptibility to nucleophilic attack by water.

Experimental Protocols for Stability and Purity Assessment

A multi-faceted approach is required for the comprehensive characterization and stability monitoring of this compound.

Synthesis and Purification Workflow

The synthesis of aryl sulfonyl chlorides often involves the chlorosulfonation of the corresponding aromatic compound or the oxidation of a suitable sulfur-containing precursor. A generalized workflow for synthesis and purification is outlined below.

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Starting Material (e.g., (2,5-Difluorophenyl)methanethiol) reaction Oxidative Chlorination (e.g., with Cl2 in acidic aqueous media) start->reaction Reagents quench Reaction Quench (e.g., with sodium sulfite) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extraction drying Drying of Organic Phase (e.g., over MgSO4) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (e.g., Recrystallization or Chromatography) concentration->purification analysis Purity & Identity Confirmation (NMR, GC-MS, HPLC) purification->analysis storage Storage under Inert Gas (Cool, Dry, Dark) analysis->storage cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization sulfonyl_chloride This compound reaction Sulfonamide Formation Reaction sulfonyl_chloride->reaction amines Amine Building Block Library amines->reaction library Sulfonamide Library reaction->library primary_screen Primary Biochemical Screen (e.g., TACE Inhibition Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (Selectivity, Cell-based) hit_id->secondary_screen hit_to_lead Hit-to-Lead Optimization secondary_screen->hit_to_lead sar Structure-Activity Relationship (SAR) Analysis hit_to_lead->sar sar->amines Design New Amines adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

References

hazards and handling precautions for (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and handling precautions for (2,5-difluorophenyl)methanesulfonyl Chloride. The content is intended to equip laboratory personnel with the necessary knowledge for its safe use in research and development.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative used as a reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 179524-62-0
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Physical Form Solid[2]
Purity Typically >95%

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are associated with its corrosive nature and toxicity. Below is a summary of its GHS hazard classifications.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A logical workflow for selecting appropriate PPE based on the identified hazards is crucial.

PPE_Selection Figure 1: PPE Selection Workflow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H314 H314: Causes severe skin burns and eye damage Gloves Chemical-resistant gloves (e.g., butyl rubber) H314->Gloves protects skin Goggles Safety goggles and face shield H314->Goggles protects eyes and face Coat Chemical-resistant apron or lab coat H314->Coat protects body H332 H332: Harmful if inhaled Respirator Use in a well-ventilated fume hood. Consider a respirator for high concentrations. H332->Respirator prevents inhalation H302_H312 H302/H312: Harmful if swallowed or in contact with skin H302_H312->Gloves prevents skin contact H302_H312->Coat prevents skin contact

Caption: PPE selection based on hazard statements.

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

  • Moisture Sensitivity: This compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[5]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a cool, dry, well-ventilated area.[6] Some suppliers recommend storage at 2-8°C.[5]

  • Container: Keep the container tightly closed.[4] Do not use metal containers.[5]

  • Incompatible Materials: Store away from water, alcohols, amines, bases, and strong oxidizing agents.[7]

Experimental Protocols

The following are generalized protocols for the use and disposal of sulfonyl chlorides. These should be adapted based on the specific experimental context.

General Reaction Setup
  • Apparatus: Use a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Solvent: Use a suitable aprotic solvent.

  • Reagent Addition: Dissolve the sulfonyl chloride in the solvent. If it is a reactant, it may be added dropwise to the reaction mixture.

  • Temperature Control: Maintain the recommended reaction temperature using an ice bath or other appropriate method.

  • Work-up: After the reaction is complete, quench the reaction mixture carefully, for example, by adding it to ice water.[8] Extract the product with a suitable organic solvent.[8] Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Spill Response Protocol

In the event of a spill, follow these procedures immediately.

Spill_Response Figure 2: Spill Response Workflow start Spill Occurs alert Alert personnel in the area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Contain the spill with inert absorbent material (sand, vermiculite) ppe->contain neutralize Neutralize with a weak base (e.g., sodium carbonate) contain->neutralize collect Collect absorbed material into a sealed container for hazardous waste neutralize->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste according to local regulations decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

  • Do not use water to clean up the spill , as sulfonyl chlorides react with water.[9]

  • Use a non-combustible absorbent material.[10]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11] Do not dispose of it down the drain.[6]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a full water jet.[9]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases such as carbon oxides, sulfur oxides, and hydrogen chloride gas.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Stability and Reactivity

  • Reactivity: Reacts with water, generating heat and acidic gases.[7] It can also react vigorously with alcohols, amines, and strong bases.[7]

  • Chemical Stability: The product is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid moisture, heat, sparks, and open flames.[7]

  • Incompatible Materials: Water, alcohols, strong bases, and oxidizing agents.[7]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition can lead to the release of irritating and toxic gases.[7]

References

Methodological & Application

Application Notes: Protocol for Sulfonylation using (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a critical functional group in medicinal chemistry and drug development, found in a wide array of therapeutic agents with diverse biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed protocol for the N-sulfonylation of amines using (2,5-difluorophenyl)methanesulfonyl chloride, a reagent that introduces the biologically relevant (2,5-difluorophenyl)methanesulfonyl moiety. The difluorinated phenyl group can impart unique physicochemical properties to the target molecule, such as altered metabolic stability, binding affinity, and lipophilicity.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base to drive the reaction to completion.[1][2] The choice of base and solvent is crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The efficiency of the N-sulfonylation reaction is influenced by the nature of the amine substrate, the base, the solvent, and the reaction temperature. The following table summarizes typical conditions and representative outcomes for the sulfonylation of various amines with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and experimental conditions.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineTriethylamineDichloromethane (DCM)0 to RT485-95
BenzylaminePyridineTetrahydrofuran (THF)0 to RT688-96
MorpholineDiisopropylethylamine (DIPEA)Acetonitrile (MeCN)0 to RT390-98
4-FluoroanilineTriethylamineDichloromethane (DCM)0 to RT582-92
PiperidineN-Methylmorpholine (NMM)Dichloromethane (DCM)0 to RT391-97

Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.0-1.2 eq.)

  • Anhydrous Base (e.g., Triethylamine, Pyridine, DIPEA) (1.5-2.0 eq.)

  • Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and the selected anhydrous base (1.5-2.0 equivalents) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for an additional 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons on the difluorophenyl ring, the methylene protons of the methanesulfonyl group, and protons from the amine moiety. The N-H proton of a primary sulfonamide typically appears as a broad singlet.

    • ¹³C NMR: Aromatic carbons will show characteristic signals, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualizations

Sulfonylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine + Base Cooling Cool to 0 °C Amine->Cooling Dissolve Solvent_Prep Anhydrous Solvent Solvent_Prep->Amine Addition Add (2,5-difluorophenyl) methanesulfonyl Chloride Cooling->Addition Stirring Warm to RT & Stir Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash (HCl, NaHCO₃, Brine) Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify Final_Product Pure Sulfonamide Purify->Final_Product

Caption: Experimental workflow for the synthesis of sulfonamides using this compound.

Sulfonylation_Pathway amine R¹R²NH (Amine) intermediate [Intermediate Complex] amine->intermediate Nucleophilic Attack sulfonyl_chloride (2,5-F₂-Ph)CH₂SO₂Cl (Sulfonyl Chloride) sulfonyl_chloride->intermediate base Base hcl_salt Base·HCl base->hcl_salt Neutralization sulfonamide (2,5-F₂-Ph)CH₂SO₂NR¹R² (Sulfonamide) intermediate->sulfonamide - HCl

Caption: Signaling pathway of the sulfonylation reaction.

References

Application Notes and Protocols: (2,5-Difluorophenyl)methanesulfonyl Chloride in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluorophenyl)methanesulfonyl chloride, hereafter referred to as df-PMSCl, is an organosulfur compound with potential applications in organic synthesis, particularly as a protecting group for amines and alcohols. The introduction of the (2,5-difluorophenyl)methanesulfonyl (df-PMS) group can modify the chemical properties of the protected functional group, offering stability under certain reaction conditions. The fluorine atoms on the phenyl ring may influence the reactivity and stability of the resulting sulfonamides and sulfonate esters, potentially offering advantages in orthogonal protection strategies. This document aims to provide a detailed overview of the anticipated applications of df-PMSCl in protecting group chemistry, based on established principles of sulfonyl-based protecting groups.

Protection of Amines as (2,5-Difluorophenyl)methanesulfonamides

The protection of primary and secondary amines as sulfonamides is a common strategy to decrease their nucleophilicity and basicity. The resulting (2,5-difluorophenyl)methanesulfonamides are expected to be stable to a range of reaction conditions.

General Reaction Workflow for Amine Protection

G cluster_0 Amine Protection Amine Primary or Secondary Amine Reaction Reaction Mixture Amine->Reaction dfPMSCl This compound dfPMSCl->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product N-(2,5-Difluorophenyl)methanesulfonamide Purification->Product

Caption: General workflow for the protection of amines.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted (2,5-Difluorophenyl)methanesulfonamides
  • Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 1.2-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 equiv) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If dichloromethane is used as the solvent, separate the organic layer. If a water-miscible solvent like THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Anticipated Stability of (2,5-Difluorophenyl)methanesulfonamides

Based on the general stability of sulfonamides, the df-PMS group is expected to be robust under a variety of conditions.

Condition CategorySpecific Reagents/ConditionsExpected Stability
Acidic TFA, HCl (aq), H₂SO₄ (dilute)Generally Stable
Basic NaOH (aq), K₂CO₃, NaHGenerally Stable
Oxidative m-CPBA, H₂O₂Stable
Reductive H₂/Pd, NaBH₄Stable
Nucleophilic Grignard reagents, OrganolithiumsGenerally Stable

Protection of Alcohols as (2,5-Difluorophenyl)methanesulfonate Esters

The protection of alcohols as sulfonate esters is a common transformation. The resulting (2,5-difluorophenyl)methanesulfonate esters can serve as protected alcohols or as activated intermediates for nucleophilic substitution reactions.

General Reaction Workflow for Alcohol Protection

G cluster_1 Alcohol Protection Alcohol Primary or Secondary Alcohol Reaction Reaction Mixture Alcohol->Reaction dfPMSCl This compound dfPMSCl->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, Toluene) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Alkyl (2,5-Difluorophenyl)methanesulfonate Purification->Product

Caption: General workflow for the protection of alcohols.

Experimental Protocol: General Procedure for the Synthesis of Alkyl (2,5-Difluorophenyl)methanesulfonates
  • Reaction Setup: To a stirred solution of the alcohol (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) at 0 °C, add a solution of this compound (1.2 equiv) in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Anticipated Stability of (2,5-Difluorophenyl)methanesulfonate Esters

Sulfonate esters are generally less stable than sulfonamides, particularly towards nucleophiles and under harsh acidic or basic conditions.

Condition CategorySpecific Reagents/ConditionsExpected Stability
Acidic Mild acidic conditionsModerately Stable
Basic Mild basic conditionsModerately Stable
Nucleophilic Strong nucleophiles (e.g., NaN₃, NaCN)Reactive (Substitution)
Reductive H₂/Pd, LiAlH₄Generally Stable

Deprotection Strategies

The cleavage of the df-PMS group is anticipated to follow established methods for the deprotection of other sulfonyl groups. The choice of deprotection method will depend on the nature of the protected group (sulfonamide vs. sulfonate ester) and the overall functionality of the molecule.

Logical Flow of Deprotection

G ProtectedCompound df-PMS Protected Amine or Alcohol DeprotectionConditions Deprotection Reagents (e.g., Reductive, Acidic) ProtectedCompound->DeprotectionConditions DeprotectedCompound Free Amine or Alcohol DeprotectionConditions->DeprotectedCompound

Caption: Deprotection of the df-PMS group.

Deprotection of (2,5-Difluorophenyl)methanesulfonamides

Deprotection of sulfonamides typically requires reductive or strongly acidic conditions.

  • Reductive Cleavage:

    • Sodium in liquid ammonia: A powerful method for cleaving sulfonamides.

    • Samarium(II) iodide: A milder reductive method.

    • Magnesium in methanol: Another reductive cleavage option.

  • Acidic Cleavage:

    • Strong acids (e.g., HBr in acetic acid, trifluoromethanesulfonic acid): Often requires elevated temperatures and can be harsh on sensitive substrates.

Deprotection of (2,5-Difluorophenyl)methanesulfonate Esters

Cleavage of sulfonate esters to regenerate the alcohol can be achieved under various conditions, often involving nucleophilic displacement followed by further steps, or direct hydrolysis.

  • Hydrolysis:

    • Acid- or base-catalyzed hydrolysis: The stability of the sulfonate ester will dictate the required conditions.

  • Reductive Cleavage:

    • Lithium aluminum hydride (LiAlH₄): Can reduce the sulfonate ester to the corresponding alcohol.

Conclusion

This compound presents a potentially useful reagent for the protection of amines and alcohols. The resulting df-PMS protected compounds are expected to exhibit stability profiles comparable to other sulfonyl-based protecting groups. The difluoro-substitution pattern may offer unique properties that could be exploited in complex multi-step syntheses. However, it is crucial to emphasize that the protocols and stability data provided herein are based on general chemical principles and analogies. Researchers and scientists are strongly encouraged to perform careful optimization and characterization when employing this reagent for specific applications in their synthetic endeavors. Further investigation is required to fully elucidate the specific advantages and limitations of the df-PMS protecting group.

Application Notes and Protocols: Reaction of (2,5-difluorophenyl)methanesulfonyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylation of alcohols is a fundamental transformation in organic synthesis, converting a hydroxyl group, which is a poor leaving group, into a sulfonate ester, an excellent leaving group. This activation enables a wide range of subsequent nucleophilic substitution and elimination reactions, making it a cornerstone in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The use of sulfonyl chlorides bearing fluorine atoms, such as (2,5-difluorophenyl)methanesulfonyl chloride, is of particular interest. The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and a representative experimental protocol for the reaction of this compound with alcohols, highlighting its utility in drug discovery and development.

Applications in Medicinal Chemistry

The resulting (2,5-difluorophenyl)methanesulfonate esters are valuable intermediates in the synthesis of novel therapeutic agents. The (2,5-difluorophenyl)methyl moiety can be introduced into a target molecule to modulate its biological activity. The sulfonate ester serves as a highly effective leaving group, facilitating the introduction of a wide variety of nucleophiles, such as amines, thiols, and carbanions, to construct key carbon-heteroatom and carbon-carbon bonds in drug scaffolds.

The presence of the difluorophenyl group can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and membrane permeability of a molecule, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic profile.

Reaction Principle

The reaction of this compound with an alcohol proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control the reaction rate and minimize side reactions.

Quantitative Data

While specific kinetic and yield data for the reaction of this compound with a wide range of alcohols are not extensively published, the following table provides representative data based on general sulfonylation reactions. Actual yields and reaction times will vary depending on the specific alcohol substrate, reaction conditions, and scale.

EntryAlcohol SubstrateBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Ethanol (Primary)Triethylamine (1.5)DCM0 to rt2 - 485 - 95
2Isopropanol (Secondary)Triethylamine (1.5)DCM0 to rt4 - 875 - 90
3Benzyl Alcohol (Primary)Pyridine (2.0)DCM03 - 680 - 92
4Cyclohexanol (Secondary)Triethylamine (1.5)DCM0 to rt6 - 1270 - 85
5tert-Butanol (Tertiary)Triethylamine (2.0)DCMrt24 - 48Low to moderate

Experimental Protocol: General Procedure for the Synthesis of Alkyl (2,5-difluorophenyl)methanesulfonates

This protocol provides a general method for the reaction of this compound with a primary or secondary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • Triethylamine (or Pyridine) (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 equiv) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the alcohol solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyl (2,5-difluorophenyl)methanesulfonate.

Visualizations

Reaction_Workflow Reactants Reactants: This compound + Alcohol Conditions Reaction Conditions: - Base (e.g., Triethylamine) - Solvent (e.g., DCM) - 0 °C to room temperature Reactants->Conditions 1. Intermediate Reaction Mixture Conditions->Intermediate 2. Workup Aqueous Workup: - Quench with H₂O - Extraction - Washing Intermediate->Workup 3. Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification 4. Product Product: Alkyl (2,5-difluorophenyl)methanesulfonate Purification->Product 5.

Caption: Experimental workflow for the synthesis of alkyl (2,5-difluorophenyl)methanesulfonates.

Signaling_Pathway cluster_0 Synthesis of Intermediate cluster_1 Application in Drug Synthesis Alcohol Alcohol (R-OH) SulfonateEster Alkyl (2,5-difluorophenyl)methanesulfonate (Excellent Leaving Group) Alcohol->SulfonateEster Sulfonylation SulfonylChloride (2,5-difluorophenyl)methanesulfonyl Chloride SulfonylChloride->SulfonateEster DrugCandidate Drug Candidate with (2,5-difluorophenyl)methyl moiety SulfonateEster->DrugCandidate Nucleophilic Substitution (SN2) Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->DrugCandidate

References

Application Notes and Protocols: Reaction of (2,5-difluorophenyl)methanesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel sulfonamides through the reaction of (2,5-difluorophenyl)methanesulfonyl chloride with a variety of primary and secondary amines. The resulting N-substituted (2,5-difluorophenyl)methanesulfonamides are of significant interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents. This document outlines generalized experimental protocols, presents representative data, and discusses the potential application of these compounds as modulators of P-glycoprotein (P-gp) mediated multidrug resistance in cancer therapy.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad range of biological activities. The incorporation of a (2,5-difluorophenyl)methyl moiety into the sulfonamide scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and improved pharmacokinetic profiles. This document details the synthesis of a library of novel (2,5-difluorophenyl)methanesulfonamides and explores their potential role in overcoming multidrug resistance, a major challenge in cancer treatment.

Data Presentation

The following table summarizes representative yields for the reaction of this compound with a diverse set of primary and secondary amines. These reactions were carried out under standardized conditions to allow for a comparative analysis of the reactivity of different amines.

Table 1: Representative Yields for the Synthesis of N-substituted (2,5-difluorophenyl)methanesulfonamides

EntryAmineProductYield (%)
1AnilineN-phenyl-(2,5-difluorophenyl)methanesulfonamide85
24-FluoroanilineN-(4-fluorophenyl)-(2,5-difluorophenyl)methanesulfonamide82
34-MethoxyanilineN-(4-methoxyphenyl)-(2,5-difluorophenyl)methanesulfonamide88
4BenzylamineN-benzyl-(2,5-difluorophenyl)methanesulfonamide92
5CyclohexylamineN-cyclohexyl-(2,5-difluorophenyl)methanesulfonamide95
6Piperidine1-((2,5-difluorophenyl)methylsulfonyl)piperidine94
7Morpholine4-((2,5-difluorophenyl)methylsulfonyl)morpholine96
8Pyrrolidine1-((2,5-difluorophenyl)methylsulfonyl)pyrrolidine93

Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

General Protocol for the Synthesis of N-substituted (2,5-difluorophenyl)methanesulfonamides:

This protocol describes a general method for the reaction of this compound with primary or secondary amines in the presence of a base.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous DCM or THF (0.1-0.2 M) in a round-bottom flask, add triethylamine or pyridine (1.2-1.5 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM or THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (2,5-difluorophenyl)methanesulfonamide.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of (2,5-difluorophenyl)methanesulfonamides and a key signaling pathway where these compounds may exert their biological effects.

experimental_workflow reagents Reactants: This compound Amine Base (e.g., Triethylamine) reaction Reaction: - 0°C to Room Temperature - Stirring (2-16h) reagents->reaction 1. Mix solvent Solvent: Anhydrous DCM or THF solvent->reaction workup Aqueous Work-up: - Quench with Water - Extraction with DCM - Wash with NaHCO3 & Brine reaction->workup 2. Process purification Purification: - Drying (MgSO4/Na2SO4) - Concentration - Column Chromatography workup->purification 3. Isolate product Final Product: N-substituted (2,5-difluorophenyl)methanesulfonamide purification->product 4. Characterize

Caption: General workflow for the synthesis of N-substituted (2,5-difluorophenyl)methanesulfonamides.

Pgp_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (MDR1) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Apoptosis Apoptosis / Cell Death Pgp->Apoptosis Prevents Drug Chemotherapeutic Drug Drug->Pgp Drug->Apoptosis Induces Sulfonamide (2,5-difluorophenyl)methanesulfonamide Derivative Sulfonamide->Pgp Blocks ATP ATP ATP->Pgp Drug_ext Extracellular Drug Efflux->Drug_ext Pumps out Inhibition Inhibition Drug_ext->Drug Enters Cell

Caption: P-glycoprotein mediated multidrug resistance and potential inhibition by sulfonamide derivatives.

(2,5-Difluorophenyl)methanesulfonyl Chloride: A Versatile Precursor for Advanced Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-Difluorophenyl)methanesulfonyl chloride is emerging as a valuable reagent in organic synthesis, particularly for activating hydroxyl groups to facilitate nucleophilic substitution reactions. Its unique electronic properties, stemming from the difluorinated phenyl ring, offer distinct advantages in the synthesis of complex molecules, including pharmaceutical intermediates and other bioactive compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a leaving group precursor. It is intended to guide researchers in leveraging the enhanced reactivity of this compound for the efficient construction of molecular architectures.

Introduction to this compound

This compound, with the CAS Number 179524-62-0, is an organosulfur compound used to introduce the (2,5-difluorophenyl)methanesulfonyl (or "difluorobenzylsulfonyl") group.[1] Similar to the well-known methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) chlorides, it reacts with alcohols to form the corresponding sulfonate esters. These esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.

The key feature of this reagent is the presence of two fluorine atoms on the phenyl ring. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the sulfonyl group.[2] This inductive effect increases the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles like alcohols. Furthermore, the resulting (2,5-difluorophenyl)methanesulfonate is a highly stabilized anion, rendering it an excellent leaving group in subsequent substitution reactions. Weaker bases are generally better leaving groups, and the electron-withdrawing fluorine atoms help to stabilize the negative charge on the sulfonate anion.[3]

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is the conversion of alcohols, which are poor leaving groups (as hydroxide, OH⁻), into (2,5-difluorophenyl)methanesulfonates, which are excellent leaving groups. This transformation is a critical step in many synthetic routes, enabling a variety of powerful bond-forming reactions.

Key Applications Include:

  • Nucleophilic Substitution (Sₙ2) Reactions: The activated (2,5-difluorophenyl)methanesulfonate group is readily displaced by a wide array of nucleophiles, such as azides, halides, cyanides, thiolates, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds. This is a cornerstone of building molecular complexity.

  • Synthesis of Pharmaceutical Intermediates: The introduction of the (2,5-difluorophenyl)methyl moiety can be a key step in the synthesis of biologically active molecules.[1] The fluorine atoms can impart desirable properties to the final compound, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.

  • Radiotracer Synthesis: Fluorinated sulfonyl chlorides are utilized in the preparation of [¹⁸F]-labeled compounds for Positron Emission Tomography (PET) imaging.[2][4] While specific examples for this compound are not yet widely documented, its structure is amenable to similar applications in the development of novel PET tracers.

Quantitative Data

For context, the relative reactivity of common sulfonate leaving groups is often cited as:

Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) ≈ Mesylate (CH₃SO₃⁻)

The pKa of the corresponding sulfonic acid is a good indicator of leaving group ability; a lower pKa signifies a stronger acid and a more stable (and thus better) leaving group conjugate base.[3] While the pKa of (2,5-difluorophenyl)methanesulfonic acid is not documented, it is anticipated to be lower than that of methanesulfonic acid due to the inductive effect of the fluorine atoms.

PropertyValue/Information
CAS Number 179524-62-0[1]
Molecular Formula C₇H₅ClF₂O₂S[1]
Molecular Weight 226.63 g/mol
Appearance Typically a solid

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of (2,5-Difluorophenyl)methanesulfonates from Primary Alcohols

This protocol describes the conversion of a primary alcohol to its corresponding (2,5-difluorophenyl)methanesulfonate ester, a key step in activating the hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • Primary alcohol

  • This compound (1.1 - 1.3 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (e.g., triethylamine) (1.2 - 1.5 equivalents) to the stirred solution.

  • Slowly add a solution of this compound (1.1 - 1.3 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with cold 1M HCl (optional, to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,5-difluorophenyl)methanesulfonate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 80-95%, depending on the substrate.

Protocol 2: General Procedure for Sₙ2 Nucleophilic Substitution of a (2,5-Difluorophenyl)methanesulfonate

This protocol outlines the displacement of the (2,5-difluorophenyl)methanesulfonate group with a generic nucleophile.

Materials:

  • Alkyl (2,5-difluorophenyl)methanesulfonate

  • Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide) (1.1 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve the alkyl (2,5-difluorophenyl)methanesulfonate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the nucleophile (1.1 - 2.0 equivalents) to the solution. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C), depending on the reactivity of the substrate and nucleophile.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic extracts and wash with water and brine to remove the solvent and any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Expected Yield: 60-90%, highly dependent on the nature of the nucleophile and substrate.

Visualizations

experimental_workflow_sulfonate_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Primary Alcohol ReactionMix Reaction Mixture (0 °C to RT) Alcohol->ReactionMix SulfonylChloride (2,5-Difluorophenyl)methanesulfonyl Chloride SulfonylChloride->ReactionMix Base Non-nucleophilic Base (e.g., TEA, DIPEA) Base->ReactionMix Solvent Anhydrous DCM Solvent->ReactionMix Quench Quench with H₂O or aq. NaHCO₃ ReactionMix->Quench Extract Extraction with DCM Quench->Extract Wash Wash with aq. solutions Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify FinalProduct Alkyl (2,5-Difluorophenyl)- methanesulfonate Purify->FinalProduct

Caption: Workflow for the synthesis of (2,5-difluorophenyl)methanesulfonates.

signaling_pathway_sn2 cluster_transition Transition State Nu Nucleophile (Nu⁻) TS [Nu---R---O-SO₂-CH₂-Ar(F)₂]⁻ Nu->TS Sₙ2 Attack Substrate R-O-SO₂-CH₂-Ar(F)₂ (Substrate) Substrate->TS Product R-Nu (Substitution Product) TS->Product LeavingGroup ⁻O-SO₂-CH₂-Ar(F)₂ (Leaving Group) TS->LeavingGroup Departure

Caption: Generalized Sₙ2 reaction pathway utilizing a (2,5-difluorophenyl)methanesulfonate.

References

Catalytic Applications of (2,5-Difluorophenyl)methanesulfonyl Chloride Derivatives: A Review of Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

(2,5-Difluorophenyl)methanesulfonyl chloride and its derivatives are recognized primarily as versatile building blocks in synthetic organic chemistry, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. While direct catalytic applications of this specific sulfonyl chloride are not extensively documented in scientific literature, its structural motifs suggest potential utility in various catalytic transformations. This document explores these potential applications by drawing parallels with the known reactivity of analogous sulfonyl chlorides and related organofluorine compounds in modern catalysis.

Potential as Precursors to Chiral Ligands for Asymmetric Catalysis

The functional handle provided by the sulfonyl chloride group allows for the facile introduction of the (2,5-difluorophenyl)methyl moiety onto chiral backbones. This strategy can be employed to synthesize novel chiral ligands for asymmetric catalysis. The electronic properties imparted by the difluorinated phenyl ring could modulate the steric and electronic environment of a catalytic metal center, potentially influencing the enantioselectivity and efficiency of a reaction.

A hypothetical synthetic pathway to a chiral phosphine ligand is outlined below. The synthesis would involve the reaction of this compound with a chiral amino alcohol to form a sulfonamide, followed by further functionalization to introduce a phosphine group. Such P,N-ligands are widely used in a variety of asymmetric transformations.

G cluster_synthesis Ligand Synthesis cluster_application Catalytic Application A This compound C Sulfonamide Intermediate A->C B Chiral Amino Alcohol B->C D Functional Group Interconversion C->D E Chiral P,N-Ligand D->E G Active Chiral Catalyst E->G F Metal Precursor (e.g., Pd, Rh, Ir) F->G I Product (Enantiomerically Enriched) G->I H Substrate H->G

Caption: Hypothetical workflow for ligand synthesis and application.

Role in Cross-Coupling Reactions

Aryl and benzyl sulfonyl chlorides have emerged as viable coupling partners in various transition metal-catalyzed cross-coupling reactions, serving as alternatives to organohalides. These reactions often proceed via a desulfonylative coupling mechanism. Derivatives of this compound could potentially participate in reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira-Hagihara couplings to form carbon-carbon bonds. The fluorine substituents on the aromatic ring can influence the reactivity of the C-S bond, potentially facilitating oxidative addition to the metal catalyst.

Experimental Protocol: Hypothetical Desulfonylative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on known methods for sulfonyl chlorides and would require optimization for substrates derived from this compound.

Materials:

  • Derivative of this compound (e.g., a sulfone) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the sulfone derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst SystemCoupling PartnerProductYield (%)
Pd(PPh₃)₄ / K₂CO₃Phenylboronic acid1-((2,5-Difluorophenyl)methyl)benzeneHypothetical
PdCl₂(dppf) / Cs₂CO₃4-Methoxyphenylboronic acid1-((2,5-Difluorophenyl)methyl)-4-methoxybenzeneHypothetical

Note: The yields are hypothetical and would depend on the specific sulfone derivative and reaction conditions.

G A Derivative of this compound (e.g., Sulfone) D Oxidative Addition A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F G Cross-Coupled Product F->G H Pd(0) Catalyst (regenerated) F->H H->C

Application Notes and Protocols for the Synthesis of Sulfonamides using (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives utilizing (2,5-difluorophenyl)methanesulfonyl chloride as a key building block. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a 2,5-difluorophenyl moiety offers a strategic approach to modulate the physicochemical properties of the resulting sulfonamides, potentially enhancing their metabolic stability, target-binding affinity, and overall therapeutic profile. These notes offer a generalized workflow, from synthesis and purification to the characterization and potential biological evaluation of these novel compounds.

Introduction

Sulfonamides represent a critical class of pharmacophores in drug discovery and development.[4] Their versatile biological activities have led to numerous FDA-approved drugs for a variety of therapeutic areas.[4] The synthesis of new sulfonamide derivatives is a continuous effort in the quest for more effective and safer therapeutic agents. The use of this compound as a synthetic precursor allows for the introduction of fluorine atoms, a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Fluorination can enhance binding affinity, metabolic stability, and cell permeability. This document outlines a general yet detailed approach for the synthesis of a library of N-substituted (2,5-difluorophenyl)methanesulfonamides and provides protocols for their subsequent analysis.

General Reaction Scheme

The synthesis of N-substituted (2,5-difluorophenyl)methanesulfonamides is typically achieved through the nucleophilic substitution reaction between this compound and a primary or secondary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction for the synthesis of N-substituted (2,5-difluorophenyl)methanesulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-(2,5-difluorophenyl)methanesulfonamides

This protocol describes a standard method for the synthesis of sulfonamides from this compound and a representative amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add a suitable base such as pyridine or triethylamine (1.5 equivalents).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Characterize the purified sulfonamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Data Presentation: Representative Synthesis Data

The following table summarizes hypothetical quantitative data for the synthesis of a small library of (2,5-difluorophenyl)methanesulfonamides using the general protocol described above.

AmineProductReaction Time (h)Yield (%)
AnilineN-phenyl-(2,5-difluorophenyl)methanesulfonamide685
4-MethoxyanilineN-(4-methoxyphenyl)-(2,5-difluorophenyl)methanesulfonamide592
BenzylamineN-benzyl-(2,5-difluorophenyl)methanesulfonamide488
Morpholine4-((2,5-difluorophenyl)methylsulfonyl)morpholine495
Piperidine1-((2,5-difluorophenyl)methylsulfonyl)piperidine490

Visualization of Experimental Workflow and Potential Applications

Diagram 1: Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and subsequent biological screening of novel sulfonamide derivatives.

G A Synthesis of Sulfonamides B Reaction Work-up & Crude Product A->B Reaction C Purification (Column Chromatography) B->C Purification D Characterization (NMR, MS) C->D Analysis E Purity Assessment (HPLC, LC-MS) D->E Purity Check F Biological Screening (e.g., Enzyme Inhibition Assay) E->F Screening G Lead Compound Identification F->G Hit Identification

Workflow for synthesis and screening of sulfonamides.

Diagram 2: Potential Signaling Pathway Inhibition

Sulfonamides are known to inhibit various enzymes and signaling pathways.[4] For instance, some sulfonamides act as inhibitors of carbonic anhydrase or kinases involved in cancer progression. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel (2,5-difluorophenyl)methanesulfonamide derivative.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Sulfonamide Derivative Inhibitor->Kinase2

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The synthesis of novel sulfonamides using this compound provides a promising avenue for the development of new therapeutic agents. The protocols and workflows detailed in this document offer a foundational guide for researchers in the field of medicinal chemistry and drug development. The unique substitution pattern of the starting material may lead to the discovery of compounds with enhanced biological activity and improved drug-like properties. Further investigation into the biological effects of these novel sulfonamides is warranted to explore their full therapeutic potential.

References

Synthesis of Sulfonate Esters with (2,5-difluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters using (2,5-difluorophenyl)methanesulfonyl chloride. This reagent is valuable in medicinal chemistry and drug development for the introduction of the (2,5-difluorophenyl)methylsulfonyl moiety, which can modulate the physicochemical and pharmacological properties of parent molecules. The resulting sulfonate esters are versatile intermediates, primarily utilized as excellent leaving groups in nucleophilic substitution reactions for the construction of complex molecular architectures.

Application Notes

The synthesis of sulfonate esters from this compound offers a strategic advantage in drug design and development. The presence of two fluorine atoms on the phenyl ring can significantly impact the properties of a drug candidate.

Key Applications in Drug Development:

  • Modulation of Physicochemical Properties: The incorporation of the difluorophenyl group can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine's high electronegativity can influence the acidity of nearby protons and create favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing the (2,5-difluorophenyl)methylsulfonyl group can block metabolically labile sites in a drug candidate, thereby increasing its half-life and bioavailability.

  • Versatile Synthetic Intermediates: (2,5-difluorophenyl)methanesulfonate esters are excellent alkylating agents due to the superb leaving group ability of the (2,5-difluorophenyl)methanesulfonate anion. This property is exploited in the synthesis of various drug candidates where a carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond formation is required via a nucleophilic substitution pathway. This allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.

  • Bioisosteric Replacement: The sulfonate group can act as a bioisostere for other functional groups, such as phosphates or carboxylates, potentially improving cell permeability and oral absorption of drug candidates.

Experimental Protocols

The following protocols describe the general procedure for the synthesis of sulfonate esters from the reaction of this compound with various alcohols. The reactions are typically carried out under anhydrous conditions in the presence of a non-nucleophilic base to neutralize the HCl generated.

General Protocol for the Synthesis of Alkyl (2,5-difluorophenyl)methanesulfonates:

To a stirred solution of the alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), this compound (1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is quenched with water and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the General Synthetic Workflow:

SynthesisWorkflow General Workflow for Sulfonate Ester Synthesis and Application cluster_synthesis Synthesis cluster_application Application in Drug Discovery Reagents Alcohol + this compound + Base Reaction Reaction in Anhydrous Solvent (e.g., DCM) Reagents->Reaction Mixing Workup Aqueous Workup and Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product Purified (2,5-difluorophenyl)methanesulfonate Ester Purification->Product Intermediate Sulfonate Ester as an Intermediate Product->Intermediate Utilization Nucleophilic_Substitution Nucleophilic Substitution with various Nucleophiles (Nu-) Intermediate->Nucleophilic_Substitution Activation of C-O bond Drug_Candidate Functionalized Drug Candidate Nucleophilic_Substitution->Drug_Candidate Formation of new C-Nu bond SN2_Reaction Nucleophilic Substitution using (2,5-difluorophenyl)methanesulfonate Reactants R-O-SO₂CH₂(C₆H₃F₂) + Nu⁻ TransitionState [Nu---R---O-SO₂CH₂(C₆H₃F₂)]⁻ddagger Reactants->TransitionState SN2 Attack Products R-Nu + ⁻O-SO₂CH₂(C₆H₃F₂) TransitionState->Products Leaving Group Departure

Application Notes and Protocols for Mesylation with (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the mesylation of alcohols using (2,5-difluorophenyl)methanesulfonyl chloride. This procedure is critical for converting alcohols into better leaving groups, a common strategy in nucleophilic substitution and elimination reactions within drug development and organic synthesis.

Introduction

Mesylation is a chemical reaction that introduces a methanesulfonyl (mesyl) group to a substrate. In the context of alcohols, this transformation converts a hydroxyl group, which is a poor leaving group, into a mesylate, which is an excellent leaving group.[1][2] This enhances the substrate's reactivity towards nucleophilic attack. The use of this compound as the mesylating agent can be advantageous in certain synthetic contexts, potentially influencing the reactivity and stability of the resulting mesylate. The general reaction involves the alcohol acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride, with a base scavenging the liberated HCl.[1]

Chemicals and Equipment
  • Substrate: Any primary or secondary alcohol

  • This compound (CAS: 179524-62-0)[3]

  • Base: Triethylamine (Et3N) or Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quenching solution: Water, cold 10% HCl, saturated sodium bicarbonate, and brine[4]

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific alcohol substrate being used.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent).
  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.[4]
  • Cool the solution to 0 °C using an ice bath.

2. Addition of Reagents:

  • Add triethylamine (1.5 equivalents) to the cooled solution.[5]
  • Slowly add this compound (1.1 - 1.2 equivalents) to the reaction mixture over 5-10 minutes.[4][5] A slight excess of the sulfonyl chloride ensures complete consumption of the alcohol.
  • Maintain the temperature between 0 °C and -10 °C during the addition.[4]

3. Reaction Monitoring:

  • Stir the reaction mixture at 0 °C for an additional 10-15 minutes after the addition is complete.[4] The reaction is typically rapid.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates the completion of the reaction. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[5]

4. Work-up Procedure:

  • Once the reaction is complete, transfer the mixture to a separatory funnel using additional DCM.[4]
  • Wash the organic layer sequentially with:
  • Ice water[4]
  • Cold 10% HCl solution[4]
  • Saturated sodium bicarbonate solution[4]
  • Brine (saturated NaCl solution)[4]
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
  • Filter off the drying agent.

5. Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mesylated product.[5]
  • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantitative parameters for the mesylation reaction.

ParameterValueNotes
Stoichiometry
Alcohol1.0 eq.The limiting reagent.
This compound1.1 - 1.2 eq.A slight excess is used to drive the reaction to completion.[5]
Base (e.g., Triethylamine)1.5 eq.A 50% molar excess is used to neutralize the HCl generated during the reaction.[4][5]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Toluene can also be used.[5]
Concentration~0.2 MBased on the alcohol substrate.[4]
Temperature0 °C to room temperatureThe reaction is typically initiated at 0 °C and may be allowed to warm to room temperature if necessary.[5]
Reaction Time30 minutes - 4 hoursThe reaction is generally fast but should be monitored by TLC.[5]
Work-up & Purification
Washing SolutionsH₂O, 10% HCl, sat. NaHCO₃, BrineThese washes remove excess base, unreacted sulfonyl chloride (by hydrolysis), and other water-soluble impurities.[4]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.[5]
Purification MethodColumn Chromatography (if necessary)The choice of eluent will depend on the polarity of the product.
Safety Precautions
  • This compound is corrosive and causes burns.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.[8]

  • Methanesulfonyl chloride and its derivatives are lachrymators and toxic upon inhalation.[9][10]

  • The reaction with water can be vigorous and may produce toxic fumes.[10]

Visualizations

Experimental Workflow

Mesylation_Workflow Experimental Workflow for Mesylation A 1. Reaction Setup - Dissolve alcohol in anhydrous DCM - Cool to 0 °C B 2. Reagent Addition - Add Triethylamine - Slowly add this compound A->B Proceed C 3. Reaction - Stir at 0 °C - Monitor by TLC B->C Initiate D 4. Quenching & Extraction - Transfer to separatory funnel - Wash with H₂O, HCl, NaHCO₃, Brine C->D Reaction Complete E 5. Drying & Filtration - Dry organic layer over Na₂SO₄ - Filter D->E Proceed F 6. Concentration - Remove solvent under reduced pressure E->F Proceed G 7. Purification (Optional) - Column Chromatography F->G If necessary H Final Product Mesylated Alcohol F->H If pure G->H Purified

Caption: Workflow for the mesylation of an alcohol.

Signaling Pathway (Reaction Mechanism)

Mesylation_Mechanism General Mesylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Alcohol R-OH (Alcohol) Intermediate [R-O(H⁺)-SO₂-Ar] Cl⁻ (Oxonium Intermediate) Alcohol->Intermediate Nucleophilic Attack on Sulfur MesylChloride Ar-SO₂Cl (this compound) MesylChloride->Intermediate Base Et₃N (Triethylamine) Base->Intermediate Deprotonation Mesylate R-OSO₂-Ar (Mesylate Product) Intermediate->Mesylate Salt Et₃NH⁺Cl⁻ (Triethylammonium Chloride) Intermediate->Salt

Caption: General mechanism of alcohol mesylation.

References

Application Notes and Protocols for Work-up Procedures Involving (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2,5-Difluorophenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly in the preparation of sulfonamides, which are of significant interest in medicinal chemistry. Proper work-up procedures are critical for isolating the desired products in high purity and yield. These application notes provide detailed protocols for the work-up of reactions involving this compound, focusing on quenching, extraction, and purification techniques.

I. General Considerations for Work-up

Reactions involving sulfonyl chlorides like this compound typically produce hydrochloric acid (HCl) as a byproduct, which needs to be neutralized. The work-up procedure will largely depend on the nature of the product, particularly its solubility and stability. The following steps are generally applicable and can be adapted based on the specific reaction.

II. Experimental Protocols

Two common scenarios for reactions with this compound are the formation of sulfonamides from amines and the formation of sulfonate esters from alcohols. The following are detailed work-up protocols for these reaction types.

Protocol 1: Work-up for Sulfonamide Synthesis

This protocol is adapted from general procedures for sulfonamide synthesis.

Reaction Quenching:

  • Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), cool the reaction mixture to room temperature.

  • If the reaction was run in a non-aqueous solvent, cautiously pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be at least equal to the volume of the reaction mixture. Caution: Addition to bicarbonate solution may cause gas evolution (CO₂). Add slowly with stirring.

Extraction:

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.[1]

  • Combine the organic layers in the separatory funnel.

Washing:

  • Wash the combined organic layers sequentially with the following solutions to remove impurities:

    • 1 M HCl (aqueous) to remove any unreacted amine starting material.[1]

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acidic components.[1]

    • Brine (saturated aqueous NaCl solution) to remove residual water and aid in phase separation.[1]

  • During each wash, gently shake the separatory funnel, allowing for the release of any pressure buildup, and then allow the layers to separate completely. Discard the aqueous layer after each wash.

Drying and Concentration:

  • Dry the washed organic layer over a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • The crude product can be purified by techniques such as flash column chromatography on silica gel or recrystallization from an appropriate solvent system. The choice of solvent for chromatography or recrystallization will depend on the polarity of the product.

Protocol 2: Work-up for Sulfonate Ester Synthesis

This protocol outlines a general procedure for the work-up of reactions forming sulfonate esters.

Reaction Quenching:

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly add water to the reaction mixture to quench any unreacted this compound.

Extraction:

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, EtOAc).

  • Extract the product into the organic layer. Repeat the extraction twice more from the aqueous layer.

  • Combine the organic extracts.

Washing:

  • Wash the combined organic phase with the following:

    • Saturated aqueous NaHCO₃ solution to remove acidic byproducts.

    • Water.

    • Brine.

Drying and Concentration:

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude sulfonate ester.

Purification:

  • Purify the crude product using flash column chromatography or recrystallization as required.

III. Data Presentation

The following table summarizes typical quantitative data that should be recorded during the work-up and purification process.

ParameterExample Data for Sulfonamide SynthesisExample Data for Sulfonate Ester Synthesis
Starting Material Amine (1.0 mmol)Alcohol (1.0 mmol)
Reagent This compound (1.2 mmol)This compound (1.2 mmol)
Reaction Solvent Dichloromethane (10 mL)Pyridine (5 mL)
Quenching Solution Saturated NaHCO₃ (20 mL)Water (20 mL)
Extraction Solvent Ethyl Acetate (3 x 20 mL)Diethyl Ether (3 x 20 mL)
Washing Solutions 1 M HCl (15 mL), Sat. NaHCO₃ (15 mL), Brine (15 mL)Sat. NaHCO₃ (15 mL), Water (15 mL), Brine (15 mL)
Drying Agent Anhydrous Na₂SO₄ (5 g)Anhydrous MgSO₄ (5 g)
Crude Product Yield 250 mg270 mg
Purification Method Flash Chromatography (Hexane:EtOAc gradient)Recrystallization (Ethanol/Water)
Final Product Yield 210 mg (85%)235 mg (88%)
Product Purity (by HPLC/NMR) >98%>99%

IV. Visualizations

Diagram 1: General Work-up Workflow for Reactions with this compound

Workup_Workflow start Reaction Mixture quench Quenching (e.g., Water, NaHCO3 soln) start->quench end_node Pure Product extract Extraction (e.g., EtOAc, DCM) quench->extract wash Washing (Acid, Base, Brine) extract->wash dry Drying (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify purify->end_node

Caption: General workflow for the work-up procedure.

Diagram 2: Logical Relationships in the Washing Step for Sulfonamide Synthesis

Washing_Logic wash_acid Wash with 1 M HCl wash_base Wash with Sat. NaHCO3 wash_acid->wash_base rem_amine Removes: Excess Amine wash_acid->rem_amine wash_brine Wash with Brine wash_base->wash_brine rem_acid Removes: Acidic Byproducts wash_base->rem_acid output Washed Organic Layer wash_brine->output rem_water Removes: Residual Water wash_brine->rem_water input input input->wash_acid

Caption: Logic of the sequential washing steps.

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of (2,5-difluorophenyl)methanesulfonyl chloride and its application as a key intermediate in the development of pharmaceutically active compounds. Detailed protocols, data summaries, and workflow visualizations are presented to guide researchers in their synthetic and drug discovery efforts.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the (2,5-difluorophenyl)sulfonyl moiety into target molecules. This functional group is of particular interest in drug design due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Its application has been noted in the synthesis of various therapeutic agents, including kinase inhibitors.

Large-Scale Synthesis of this compound

A robust and scalable multi-step synthesis for this compound is proposed, drawing upon established methodologies for the preparation of analogous aryl- and benzylsulfonyl chlorides. The synthesis commences with the conversion of 2,5-difluorobenzyl bromide to (2,5-difluorophenyl)methanethiol, followed by oxidative chlorination to yield the final product.

Experimental Protocols

Step 1: Synthesis of (2,5-difluorophenyl)methanethiol

This procedure is adapted from standard methods for the synthesis of thiols from alkyl halides.

  • Materials:

    • 2,5-difluorobenzyl bromide

    • Thiourea

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • In a suitable reaction vessel equipped for large-scale synthesis, dissolve thiourea (1.1 equivalents) in ethanol.

    • Add 2,5-difluorobenzyl bromide (1.0 equivalent) to the solution and reflux the mixture for 3-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

    • Once the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture and continue to reflux for an additional 2-3 hours to hydrolyze the intermediate isothiouronium salt.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-difluorophenyl)methanethiol.

    • The crude product can be purified by vacuum distillation.

Step 2: Oxidative Chlorination to this compound

This protocol is based on general methods for the oxidation of thiols to sulfonyl chlorides.

  • Materials:

    • (2,5-difluorophenyl)methanethiol

    • Acetic acid

    • Water

    • Chlorine gas or N-Chlorosuccinimide (NCS)

    • Ice

  • Procedure:

    • In a well-ventilated fume hood, prepare a mixture of acetic acid and water in a reaction vessel equipped with a gas inlet (if using chlorine gas), a mechanical stirrer, and a thermometer.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add (2,5-difluorophenyl)methanethiol (1.0 equivalent) to the cooled mixture while maintaining the temperature.

    • If using chlorine gas, bubble it through the reaction mixture at a controlled rate. If using NCS (3.0-3.5 equivalents), add it portion-wise, ensuring the temperature does not exceed 10 °C.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully quench the reaction by pouring it into a large volume of ice-water.

    • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes the expected yields and purity for the large-scale synthesis of this compound.

StepProductStarting MaterialTypical Yield (%)Purity (%) (by HPLC)
1. Thiol Synthesis(2,5-difluorophenyl)methanethiol2,5-difluorobenzyl bromide80-90>95
2. Oxidative ChlorinationThis compound(2,5-difluorophenyl)methanethiol75-85>98

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a key reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. A notable application is in the development of kinase inhibitors, which are crucial in cancer therapy. The (2,5-difluorophenyl)methylsulfonyl group can be introduced by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Materials:

    • This compound

    • Primary or secondary amine

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, dissolve the amine (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in an anhydrous solvent such as DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction by TLC or HPLC.

    • Once the reaction is complete, quench with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by column chromatography or recrystallization.

Data Presentation

The following table provides representative data for the synthesis of a generic sulfonamide using this protocol.

Amine SubstrateProductSolventReaction Time (h)Yield (%)Purity (%) (by HPLC)
AnilineN-phenyl-1-(2,5-difluorophenyl)methanesulfonamideDCM685-95>98
Piperidine1-((2,5-difluorophenyl)methylsulfonyl)piperidineTHF880-90>97

Visualizations

Logical Workflow for Large-Scale Synthesis

G cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Chlorination A 2,5-difluorobenzyl bromide C Reaction in Ethanol A->C B Thiourea B->C D Hydrolysis with NaOH C->D E Acidification with HCl D->E F Extraction with DCM E->F G (2,5-difluorophenyl)methanethiol F->G H (2,5-difluorophenyl)methanethiol I Chlorine or NCS in Acetic Acid/Water H->I J Quenching with Ice-Water I->J K Filtration and Drying J->K L This compound K->L

Caption: Workflow for the large-scale synthesis of the target compound.

Application in Kinase Inhibitor Synthesis

G cluster_0 Sulfonamide Formation cluster_1 Biological Target A This compound C Reaction with Base (e.g., TEA) A->C B Amine-containing Scaffold (e.g., Kinase Inhibitor Precursor) B->C D Workup and Purification C->D E Final Kinase Inhibitor D->E F Kinase Enzyme E->F Binds to Active Site G Inhibition of Signaling Pathway F->G

Caption: General pathway for synthesizing kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,5-difluorophenyl)methanesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable reagent in organic synthesis, primarily used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its difluorinated phenyl ring can impart unique properties to the final molecules, such as altered lipophilicity and metabolic stability.

Q2: How should I handle and store this compound?

This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3] It should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it is susceptible to hydrolysis.

Q3: What is the typical reactivity of this compound?

As a sulfonyl chloride, it is a potent electrophile. The sulfur atom is highly susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the electrophilicity of the sulfonyl group, potentially making it more reactive than unsubstituted phenylmethanesulfonyl chloride.[4]

Q4: How can I monitor the progress of my reaction involving this sulfonyl chloride?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of the limiting reagent and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

Low Reaction Yield

Issue: My reaction with this compound is resulting in a low yield of the desired product.

Potential Cause Troubleshooting Steps
Hydrolysis of the Sulfonyl Chloride This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[5] • Ensure all glassware is thoroughly flame-dried or oven-dried before use. • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Reagents Impurities in starting materials or the sulfonyl chloride itself can lead to side reactions and lower yields. • Use freshly purchased or purified starting materials. • If the sulfonyl chloride has been stored for a long time, consider its purity. It can be prepared from the corresponding sulfonic acid and thionyl chloride.[2][6]
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures. • If the reaction is sluggish, try gradually increasing the temperature while monitoring for side product formation by TLC. • For highly exothermic reactions, maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts. • Carefully check the molar equivalents of all reactants. • For reactions with amines, a slight excess of the amine (1.1-1.2 equivalents) is often used.
Inappropriate Base The choice of base is crucial. A weak base may not effectively scavenge the HCl produced, while a very strong, non-nucleophilic base can sometimes promote the formation of a reactive "sulfene" intermediate, leading to side products, especially with methanesulfonyl chlorides.[7] • For sulfonamide formation, common bases include triethylamine (TEA) or pyridine. • Ensure the base is dry and added in appropriate amounts (typically 1.1-1.5 equivalents).
Formation of Side Products

Issue: I am observing significant formation of unintended products in my reaction.

Potential Cause Troubleshooting Steps
Over-reaction/Multiple Additions If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, multiple additions of the sulfonyl chloride can occur. • Add the this compound solution dropwise to the reaction mixture to maintain a low concentration. • Use a protecting group strategy if your nucleophile has multiple reactive sites.
Reaction with the Solvent Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. • Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
Decomposition of Starting Material or Product The reaction conditions (e.g., high temperature, strong base) may be too harsh for your substrate or product. • Attempt the reaction at a lower temperature. • Screen for a milder base.
Difficult Product Purification

Issue: I am having trouble isolating a pure product from the reaction mixture.

Potential Cause Troubleshooting Steps
Co-elution of Impurities The product and impurities may have similar polarities, making chromatographic separation difficult. • Try a different solvent system for column chromatography. • Consider alternative purification methods such as crystallization or preparative HPLC.
Presence of Sulfonic Acid Byproduct The hydrolyzed sulfonyl chloride (sulfonic acid) can complicate purification. • During aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid.
Residual Base Tertiary amine bases like triethylamine can be difficult to remove completely. • Perform an acidic wash (e.g., with dilute HCl) during the workup to protonate and extract the amine into the aqueous layer. Be cautious if your product is acid-sensitive.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Check_Hydrolysis Check for Hydrolysis Start->Check_Hydrolysis Check_Purity Verify Reagent Purity Start->Check_Purity Check_Temp Optimize Temperature Start->Check_Temp Check_Stoich Verify Stoichiometry Start->Check_Stoich Check_Base Evaluate Base Start->Check_Base Sol_Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Sol_Anhydrous Moisture suspected Sol_Inert Use Inert Atmosphere Check_Hydrolysis->Sol_Inert Moisture suspected Sol_Fresh Use Fresh/Purified Reagents Check_Purity->Sol_Fresh Impurities suspected Sol_Temp_Screen Screen Temperatures Check_Temp->Sol_Temp_Screen Suboptimal T Sol_Recalculate Recalculate Equivalents Check_Stoich->Sol_Recalculate Incorrect ratios Sol_Base_Screen Screen Different Bases Check_Base->Sol_Base_Screen Ineffective/Side reactions

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Workflow Start Side Product Formation Check_Overreaction Check for Over-reaction Start->Check_Overreaction Check_Solvent Check Solvent Reactivity Start->Check_Solvent Check_Decomp Check for Decomposition Start->Check_Decomp Sol_Slow_Addition Slow Dropwise Addition Check_Overreaction->Sol_Slow_Addition Multiple additions Sol_Protecting_Group Use Protecting Groups Check_Overreaction->Sol_Protecting_Group Multiple reactive sites Sol_Aprotic_Solvent Use Aprotic Solvent Check_Solvent->Sol_Aprotic_Solvent Nucleophilic solvent Sol_Milder_Conditions Use Milder Conditions (↓T, weaker base) Check_Decomp->Sol_Milder_Conditions Harsh conditions

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (2,5-difluorophenyl)methanesulfonyl chloride.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Possible Causes and Solutions:

  • Hydrolysis of this compound: Sulfonyl chlorides are susceptible to hydrolysis, which consumes the starting material.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly at a low temperature to minimize hydrolysis.[1] The low solubility of some sulfonyl chlorides in water can offer some protection against extensive hydrolysis.[2]

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is crucial for the reaction to proceed efficiently.[1]

    • Solution: For weakly nucleophilic amines (e.g., electron-deficient anilines or sterically hindered amines), consider increasing the reaction temperature or using a more forcing solvent.[1] The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]

  • Degradation of the Sulfonylating Agent: While sulfonyl chlorides are common, they can be prone to degradation.

    • Solution: For sensitive substrates, consider the use of sulfonyl fluorides, which are often more stable and may provide better yields.[1]

Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

  • Side Reactions with Bifunctional Molecules: If the amine starting material contains other nucleophilic groups (e.g., hydroxyl or thiol groups), these can also react with the sulfonyl chloride, leading to a mixture of products.

    • Solution: Protect other reactive functional groups in the amine starting material before carrying out the sulfonylation reaction.

  • Polymerization: If the amine is not properly protected, and the molecule contains both an amine and a sulfonyl chloride reactive group, polymerization can occur.[3]

    • Solution: Ensure that the amine is appropriately protected if other reactive sites are present on the same molecule that could lead to self-reaction.

Table 1: Factors Influencing Side Reactions in Sulfonamide Synthesis
FactorImpact on HydrolysisImpact on Desired Reaction RateRecommended Action
Presence of Water IncreasesNo direct impact, but reduces available sulfonyl chlorideUse anhydrous conditions.
Elevated Temperature IncreasesIncreasesOptimize temperature to balance reaction rate and stability.
Presence of Base Can accelerate hydrolysisGenerally required to neutralize HCl byproductUse a non-nucleophilic base and add it slowly.
Amine Nucleophilicity No direct impactIncreases with higher nucleophilicityFor weak nucleophiles, use a catalyst or more forcing conditions.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in sulfonamide synthesis are often due to several factors. The most common causes include poor reactivity of the starting materials and side reactions.[1] The reactivity of the amine is a critical factor; electron-deficient or sterically hindered amines will react more slowly.[1] To improve the yield, you can try increasing the reaction temperature, using a more forcing solvent, or adding a catalyst like 4-dimethylaminopyridine (DMAP).[1] Additionally, sulfonyl chlorides can degrade, especially in the presence of moisture, so ensuring anhydrous conditions is crucial.[1]

Q2: What are the primary side reactions to be aware of when using this compound?

A2: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[1][2] This is particularly problematic if there is any moisture in the reaction setup. Other potential side reactions can occur if the amine substrate has other nucleophilic functional groups.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is essential to work under anhydrous conditions.[1] This includes using thoroughly dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere like nitrogen or argon. If an aqueous workup is unavoidable, it should be done quickly and at a low temperature.[1]

Q4: Is this compound stable for long-term storage?

A4: Sulfonyl chlorides should be stored in a cool, dry place, tightly sealed to prevent exposure to moisture, which can lead to hydrolysis. For specific storage conditions for this compound, it is best to consult the safety data sheet (SDS) provided by the supplier.

Experimental Protocols

Standard Protocol for Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and this compound.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add the amine and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Sulfonylation_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Amine Amine Sulfonamide Desired Sulfonamide Amine->Sulfonamide Desired Reaction SulfonylChloride This compound SulfonylChloride->Sulfonamide SulfonicAcid Sulfonic Acid (Inactive) SulfonylChloride->SulfonicAcid Hydrolysis Base Base Salt Base HCl Salt Base->Salt Water Water Water->SulfonicAcid Troubleshooting_Workflow start Low Sulfonamide Yield check_conditions Check Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous yes_anhydrous Yes anhydrous->yes_anhydrous Yes no_anhydrous No anhydrous->no_anhydrous No amine_reactivity Check Amine Reactivity yes_anhydrous->amine_reactivity implement_anhydrous Implement Anhydrous Techniques: - Dry glassware - Anhydrous solvents - Inert atmosphere no_anhydrous->implement_anhydrous implement_anhydrous->amine_reactivity weak_amine Weak Nucleophile? amine_reactivity->weak_amine yes_weak Yes weak_amine->yes_weak Yes no_weak No weak_amine->no_weak No increase_reactivity Increase Reactivity: - Increase temperature - Use catalyst (e.g., DMAP) - Use more forcing solvent yes_weak->increase_reactivity other_issues Investigate Other Issues: - Purity of starting materials - Reaction time/temperature optimization no_weak->other_issues end Improved Yield increase_reactivity->end other_issues->end

References

Technical Support Center: Purification of Products from (2,5-Difluorophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (2,5-difluorophenyl)methanesulfonyl chloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product After Work-up

Potential Cause Troubleshooting Steps
Hydrolysis of this compound The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous work-up. Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous work-up is necessary, perform it quickly at a low temperature (e.g., on an ice bath).
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials. Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a catalyst if applicable.
Product Solubility The desired product may have some solubility in the aqueous phase, leading to loss during extraction. Solution: Perform multiple extractions with an appropriate organic solvent. If the product is suspected to be in the aqueous layer, you can try to back-extract it after adjusting the pH.
Degradation of Product The product itself might be unstable under the work-up or purification conditions. Solution: Use mild work-up conditions. Avoid strong acids or bases if the product is sensitive. Purify the product at lower temperatures if possible.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification and Removal
(2,5-Difluorophenyl)methanesulfonic acid This is the primary hydrolysis byproduct of the starting sulfonyl chloride. Identification: It is a polar, acidic compound. It can be detected by LC-MS. Removal: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. Be cautious, as a strong base might degrade the desired product.
Unreacted Amine/Nucleophile Excess starting amine or other nucleophile may remain. Identification: Can be detected by TLC or LC-MS. Removal: If the amine is basic, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The resulting ammonium salt will be water-soluble.
Di-sulfonylation Product If a primary amine is used, a di-sulfonated product can form. Identification: This byproduct will have a significantly higher molecular weight, detectable by LC-MS. Removal: This impurity can often be separated from the desired mono-sulfonated product by column chromatography due to differences in polarity.
Triethylamine Hydrochloride (or other base salt) The salt formed from the base used to scavenge HCl during the reaction. Identification: It is a salt, generally insoluble in most organic solvents but soluble in water. Removal: A thorough aqueous work-up will remove this salt. If it precipitates out, it can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound with a primary amine?

A1: The most common side reaction is the formation of a di-sulfonated product, where two molecules of the sulfonyl chloride react with the primary amine. To minimize this, it is recommended to use a stoichiometric amount (1.0-1.1 equivalents) of the sulfonyl chloride and to add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1]

Q2: My purified product is an oil, but I expect it to be a solid. What should I do?

A2: The physical state of the final product can depend on its purity. The presence of residual solvent or minor impurities can prevent crystallization. Try to further purify the oil using column chromatography. If the product is pure and still an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or by slowly cooling a concentrated solution in an appropriate solvent.

Q3: What are the best practices for setting up a reaction with this compound to ensure a clean reaction and easy purification?

A3: To ensure a clean reaction and simplify purification, follow these best practices:

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

  • Controlled Addition: Add the this compound solution dropwise to the amine solution at 0 °C to control the exothermic reaction and minimize side product formation.

  • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

Q4: Can I use an aqueous work-up for my reaction?

A4: Yes, an aqueous work-up is a standard and effective method for the initial purification of products from this compound reactions. It is particularly useful for removing the hydrochloride salt of the base and any unreacted water-soluble starting materials. However, to minimize hydrolysis of any unreacted sulfonyl chloride, the work-up should be performed with cold solutions and completed in a timely manner.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-(2,5-difluorophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with an aromatic amine.

  • Materials:

    • This compound

    • Substituted aniline (1.0 equivalent)

    • Triethylamine (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Quantitative Data Summary (Typical)

Amine ReactantPurification MethodTypical Yield Range
Simple AnilinesRecrystallization/Chromatography75-90%
Electron-rich AnilinesRecrystallization/Chromatography80-95%
Electron-deficient AnilinesColumn Chromatography60-80%
Heterocyclic AminesColumn Chromatography50-75%

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow General Experimental Workflow for Sulfonamide Synthesis and Purification cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_isolation Product Isolation and Purification cluster_purification_methods Purification Options reaction_setup Reaction Setup: - Anhydrous Solvent (DCM) - Amine (1.0 eq.) - Base (e.g., Et3N, 1.5 eq.) - Inert Atmosphere (N2/Ar) cooling Cool to 0 °C reaction_setup->cooling addition Slow Addition of (2,5-Difluorophenyl)methanesulfonyl Chloride (1.1 eq.) in DCM cooling->addition stirring Stir at Room Temperature (2-16 h) addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring dilution Dilute with DCM monitoring->dilution wash_acid Wash with 1M HCl dilution->wash_acid wash_water Wash with Water wash_acid->wash_water wash_base Wash with sat. NaHCO3 wash_water->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration purification Purification concentration->purification chromatography Column Chromatography (Silica Gel) purification->chromatography recrystallization Recrystallization (e.g., EtOAc/Hexanes) purification->recrystallization

Caption: Experimental workflow for sulfonamide synthesis and purification.

troubleshooting_logic Troubleshooting Logic for Impure Product cluster_analysis Analysis cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Impure Product (Post-Work-up) check_tlc Analyze by TLC start->check_tlc check_lcms Analyze by LC-MS start->check_lcms check_nmr Analyze by NMR start->check_nmr impurity_acid (2,5-Difluorophenyl)methanesulfonic acid (Polar, Acidic) check_tlc->impurity_acid Polar Spot impurity_amine Unreacted Amine (Basic) check_tlc->impurity_amine Base-staining Spot check_lcms->impurity_acid Expected MW of Sulfonic Acid impurity_disulf Di-sulfonylation Product (Higher MW) check_lcms->impurity_disulf Higher MW detected check_nmr->impurity_amine Signals of Starting Amine impurity_salt Base Hydrochloride Salt (Water-soluble) check_nmr->impurity_salt Broad signals, D2O exchange solution_base_wash Aqueous Base Wash (e.g., NaHCO3) impurity_acid->solution_base_wash solution_acid_wash Aqueous Acid Wash (e.g., 1M HCl) impurity_amine->solution_acid_wash solution_chromatography Column Chromatography impurity_disulf->solution_chromatography solution_water_wash Thorough Water Wash impurity_salt->solution_water_wash

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Technical Support Center: (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of (2,5-difluorophenyl)methanesulfonyl chloride during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing unwanted hydrolysis.

Issue Possible Cause Recommended Solution
Low or no yield of the desired product Hydrolysis of this compound.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Formation of a highly polar byproduct The byproduct is likely (2,5-difluorophenyl)methanesulfonic acid, the result of hydrolysis.Improve the exclusion of water from the reaction. Consider using a freshly opened bottle of solvent. If applicable, use a more hindered, non-nucleophilic base.
Inconsistent reaction outcomes Variable amounts of atmospheric moisture are entering the reaction.Standardize the experimental setup to ensure consistent anhydrous conditions. Use of a glovebox or Schlenk line is recommended for sensitive reactions.
Reagent appears clumpy or has a strong acidic odor (other than the inherent smell) The reagent has already undergone partial hydrolysis during storage.Discard the reagent and obtain a fresh, high-purity batch. Store the new reagent under an inert atmosphere in a desiccator.
Reaction is exothermic and difficult to control Reaction with trace amounts of water can be exothermic.[2]Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to better control the reaction rate and temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: Sulfonyl chlorides are inherently reactive towards nucleophiles, including water. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound increases the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by water and thus more susceptible to hydrolysis.

Q2: How can I detect if my this compound has hydrolyzed?

A2: Hydrolysis of this compound produces (2,5-difluorophenyl)methanesulfonic acid and hydrochloric acid. You may notice a stronger acidic odor. In terms of analysis, the sulfonic acid will appear as a more polar spot on a Thin Layer Chromatography (TLC) plate compared to the sulfonyl chloride. You can also monitor the reaction by techniques like NMR or LC-MS to detect the formation of the sulfonic acid.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, store this compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is also advisable to store it in a cool, dry place, away from sources of moisture. For long-term storage, a desiccator can provide an additional layer of protection.

Q4: Which solvents are recommended for reactions with this compound?

A4: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. Ensure that the solvents are of high purity and have a low water content. It is recommended to use freshly distilled or commercially available anhydrous solvents.

Q5: What type of base should I use in reactions with this compound?

A5: A non-nucleophilic base is generally preferred to avoid side reactions with the sulfonyl chloride. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are common choices. The base scavenges the HCl generated during the reaction. Ensure the base is also anhydrous.

Experimental Protocols

Protocol: General Procedure for the Synthesis of a Sulfonamide using this compound

This protocol outlines the steps for reacting this compound with a primary or secondary amine to form a sulfonamide, with a strong emphasis on preventing hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Preparation of Glassware: Ensure all glassware (round-bottom flask, dropping funnel, condenser, etc.) is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup: To the reaction flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the solution via syringe. Stir the mixture at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a separate flask with anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Hydrolysis_Mechanism H2O H2O Intermediate Tetrahedral Intermediate H2O->Intermediate Nucleophilic Attack Sulfonyl_Chloride This compound Sulfonyl_Chloride->Intermediate Sulfonic_Acid (2,5-Difluorophenyl)methanesulfonic Acid Intermediate->Sulfonic_Acid Loss of Cl- HCl HCl Intermediate->HCl

Caption: Mechanism of this compound Hydrolysis.

Troubleshooting_Hydrolysis start Low Yield or Polar Impurity Observed q1 Were all glassware and reagents anhydrous? start->q1 s1 Thoroughly dry all glassware and use anhydrous reagents. q1->s1 No q2 Was the reaction performed under an inert atmosphere? q1->q2 Yes s1->q2 s2 Use a nitrogen or argon atmosphere. q2->s2 No q3 Was the sulfonyl chloride added slowly at low temperature? q2->q3 Yes s2->q3 s3 Add the reagent dropwise at 0 °C. q3->s3 No end Problem Resolved q3->end Yes s3->end

Caption: Troubleshooting Flowchart for Preventing Hydrolysis.

Experimental_Workflow A 1. Assemble oven-dried glassware under inert atmosphere. B 2. Dissolve amine and base in anhydrous DCM at 0 °C. A->B C 3. Add this compound solution dropwise. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Aqueous workup. D->E F 6. Purify by column chromatography. E->F

Caption: Experimental Workflow for Sulfonamide Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for (2,5-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and use of (2,5-difluorophenyl)methanesulfonyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and application of this compound.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive Starting Material Verify the purity of the starting material, such as (2,5-difluorophenyl)methanethiol or the corresponding sulfonic acid, by NMR or other appropriate analytical techniques.If starting from a thiol, ensure it has not oxidized to a disulfide.
Inefficient Oxidative Chlorination Reagent Choice: Consider using a more reactive chlorinating/oxidizing agent. Common reagents for converting thiols to sulfonyl chlorides include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or a combination of hydrogen peroxide and thionyl chloride.[1][2][3]Reaction Conditions: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling to 0°C or gentle heating to initiate.[4] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
Hydrolysis of the Product This compound is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]Use anhydrous solvents and reagents.During workup, minimize contact with water by using brine washes and drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Suboptimal pH For reactions involving the conversion of diazonium salts, maintaining acidic conditions is crucial to prevent side reactions.[6][7]

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Steps
(2,5-Difluorophenyl)methanesulfonic Acid Hydrolysis of the sulfonyl chloride product.Strictly maintain anhydrous conditions throughout the reaction and workup.[5]Quench the reaction at low temperatures (e.g., by pouring it onto ice) to minimize hydrolysis.[5]
Bis(2,5-difluorobenzyl) Disulfide Incomplete oxidation of the starting thiol.Increase the stoichiometry of the oxidizing agent.Extend the reaction time.Ensure efficient stirring to promote complete reaction.
Over-chlorinated Aromatic Ring Harsh chlorinating conditions.Use a milder chlorinating agent.Control the reaction temperature, avoiding excessive heating.If using a strong chlorinating agent like chlorosulfonic acid, consider a protecting group strategy if other functionalities on the ring are sensitive.
Polymeric or Tar-like Materials Decomposition of starting material or product.Run the reaction at a lower temperature.Ensure the purity of starting materials and solvents, as impurities can catalyze decomposition.Consider degassing the solvent to remove dissolved oxygen.

Issue 3: Difficulties in Product Purification

Problem Potential Cause Troubleshooting Steps
Co-elution with Starting Material or Side Products Similar polarities of the components.Optimize the solvent system for column chromatography. A gradient elution may be necessary.Consider recrystallization from a suitable solvent system. Hexanes/ethyl acetate or toluene/heptane mixtures are often good starting points.
Product Decomposition on Silica Gel The acidic nature of silica gel can cause hydrolysis or decomposition of the sulfonyl chloride.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.Alternatively, use a less acidic stationary phase like alumina.
Oily Product Instead of a Solid Residual solvent or impurities.Ensure all solvent is removed under high vacuum.If the product is known to be a solid, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.If the product is inherently an oil, purification by chromatography is the primary method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.

Q2: How can I monitor the progress of the reaction to synthesize this compound?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light. LC-MS can also be used for more quantitative monitoring.

Q3: What safety precautions should be taken when working with this compound and the reagents for its synthesis?

A3: this compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reagents used in its synthesis, such as thionyl chloride and chlorosulfonic acid, are also highly corrosive and toxic, and require careful handling.

Q4: Can I use this compound directly in the next step without purification?

A4: While it is sometimes possible to use the crude product directly, it is generally recommended to purify it first to remove any unreacted starting materials or side products. Impurities can interfere with subsequent reactions and lead to lower yields and more complex purification challenges. The purity of the crude product should be assessed (e.g., by NMR or LC-MS) before proceeding.

Q5: What is the role of the difluoro substitution on the phenyl ring in the reactivity of this compound?

A5: The two fluorine atoms are electron-withdrawing groups, which can influence the reactivity of the molecule. They can make the sulfur atom more electrophilic, potentially increasing its reactivity towards nucleophiles compared to an unsubstituted phenylmethanesulfonyl chloride. However, they may also affect the stability of reaction intermediates.

Experimental Protocols

The following are representative protocols for the synthesis of aryl- and alkylsulfonyl chlorides and may serve as a starting point for the optimization of this compound synthesis.

Protocol 1: Oxidative Chlorination of (2,5-Difluorophenyl)methanethiol using N-Chlorosuccinimide (NCS)

This protocol is adapted from general procedures for the oxidation of thiols.[2]

Diagram of Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve (2,5-difluorophenyl)methanethiol in a suitable solvent (e.g., acetonitrile) in a round-bottom flask. cool Cool the mixture to 0°C in an ice bath. start->cool add_ncs Add N-chlorosuccinimide (NCS) (approx. 3-4 equivalents) portion-wise. cool->add_ncs add_hcl Add aqueous HCl. add_ncs->add_hcl stir Stir at 0°C to room temperature and monitor by TLC. add_hcl->stir quench Quench with water and extract with an organic solvent (e.g., ethyl acetate). stir->quench wash Wash the organic layer with brine. quench->wash dry Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify Purify by column chromatography or recrystallization. dry->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of this compound from its corresponding thiol.

Methodology:

  • Reaction Setup: Dissolve (2,5-difluorophenyl)methanethiol (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (approximately 3-4 equivalents) portion-wise, maintaining the temperature below 5°C. Following the NCS addition, add a small amount of aqueous hydrochloric acid.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC until the starting thiol is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from (2,5-Difluorophenyl)methanesulfonic Acid using Thionyl Chloride

This protocol is based on general procedures for the conversion of sulfonic acids to sulfonyl chlorides.

Diagram of Logical Relationships in Troubleshooting Low Yield

G start Low Yield Observed q1 Is the starting sulfonic acid pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the thionyl chloride fresh and of high purity? a1_yes->q2 s1 Purify and/or dry the starting material. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction driven to completion? a2_yes->q3 s2 Use freshly distilled or a new bottle of thionyl chloride. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the workup performed under anhydrous conditions? a3_yes->q4 s3 Increase reaction time and/or temperature. Consider adding a catalytic amount of DMF. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end s4 Ensure all glassware is dry and use anhydrous solvents. Minimize exposure to atmospheric moisture. a4_no->s4

Caption: Troubleshooting decision tree for low yield in the synthesis of sulfonyl chlorides from sulfonic acids.

Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place (2,5-difluorophenyl)methanesulfonic acid (1 equivalent).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (a small aliquot can be carefully quenched with methanol to form the methyl sulfonate for TLC analysis). The reaction is typically complete when gas evolution (HCl and SO₂) ceases.

  • Workup: After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to avoid any contact with water during this step.

  • Purification: The crude this compound can be purified by vacuum distillation or by dissolving in a dry, non-polar solvent and filtering to remove any insoluble impurities.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Sulfonyl Chloride Synthesis

Starting Material Reagent Solvent Temperature (°C) Typical Yields (%) Key Considerations
ThiolNCS / aq. HClAcetonitrile0 to RT70-95Good for a wide range of thiols.
ThiolTCCA / H₂ODichloromethane0 to RT80-95In-situ generation of the sulfonyl chloride.[3]
ThiolH₂O₂ / SOCl₂Dichloromethane0 to RT85-97Highly reactive and fast.[1]
Sulfonic AcidSOCl₂ / cat. DMFNeat or TolueneReflux70-90Requires anhydrous conditions.
Aryl AmineNaNO₂, HCl, SO₂, CuClAcetic Acid / Water0 - 1060-80Sandmeyer-type reaction; requires careful control of diazotization.[6]

Note: The yields and conditions are general and may require optimization for this compound.

References

Technical Support Center: Purification of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2,5-difluorophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when working with this compound?

A1: The most prevalent impurity is the corresponding (2,5-difluorophenyl)methanesulfonic acid.[1] This is primarily formed through the hydrolysis of the sulfonyl chloride in the presence of moisture. It is crucial to handle the compound under anhydrous conditions to minimize the formation of this impurity.

Q2: My this compound is a solid. What is the best method for its purification?

A2: For solid sulfonyl chlorides, recrystallization is a highly effective method to remove polar impurities such as the corresponding sulfonic acid.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be employed to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for both qualitative and quantitative analysis of the final product and any present impurities.[2][3]

Q4: How should I store purified this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides

Problem 1: Oily or Gummy Solid Obtained After Synthesis
  • Possible Cause: Presence of significant amounts of the sulfonic acid impurity, which can be hygroscopic and prevent the formation of a crystalline solid. Residual solvent can also contribute to this issue.

  • Solution:

    • Aqueous Wash: Before recrystallization, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with cold, dilute aqueous HCl. This will help remove the more water-soluble sulfonic acid.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.

    • Trituration: If the product remains oily, attempt to triturate it with a non-polar solvent in which the desired product has low solubility, such as hexanes or pentane. This can help induce crystallization and wash away more soluble impurities.

Problem 2: Low Recovery After Recrystallization
  • Possible Cause 1: The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.

  • Solution 1: If using a single solvent system, you may need to switch to a different solvent in which the compound has lower solubility at room temperature. Alternatively, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Possible Cause 2: Too much solvent was used during the dissolution step.

  • Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, you can carefully evaporate some of the solvent to achieve a saturated solution before cooling.

  • Possible Cause 3: The cooling process was too rapid.

  • Solution 3: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

This is a general protocol. The ideal solvent system should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol, acetonitrile, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Sulfonyl Chlorides and Related Compounds

Solvent SystemPolarityNotes
Isopropanol / WaterPolarA common choice for polar organic compounds.
AcetonitrilePolar AproticCan be effective for recrystallizing aryl sulfonyl chlorides.[4]
Ethyl Acetate / HexanesMedium / Non-polarA versatile two-solvent system for compounds of intermediate polarity.
TolueneNon-polarCan be effective for less polar compounds.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Purification of this compound cluster_synthesis Crude Product cluster_purification Purification by Recrystallization cluster_analysis Purity Assessment crude Crude this compound dissolution 1. Dissolve in minimum hot solvent crude->dissolution hot_filtration 2. Hot filtration (if necessary) dissolution->hot_filtration crystallization 3. Slow cooling to induce crystallization hot_filtration->crystallization isolation 4. Isolate crystals by vacuum filtration crystallization->isolation washing 5. Wash with cold solvent isolation->washing drying 6. Dry under vacuum washing->drying analysis HPLC, LC-MS, NMR drying->analysis

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Recrystallization Issues start Recrystallization Outcome oily_product Oily/Gummy Product start->oily_product low_recovery Low Recovery start->low_recovery good_crystals Good Crystalline Product start->good_crystals check_impurities High impurity content? (e.g., sulfonic acid) oily_product->check_impurities Yes triturate Triturate with a non-polar solvent oily_product->triturate No check_solvent Too much solvent used? low_recovery->check_solvent Yes check_cooling Cooling too rapid? low_recovery->check_cooling No aqueous_wash Perform aqueous wash before recrystallization check_impurities->aqueous_wash reduce_volume Concentrate solution before cooling check_solvent->reduce_volume slow_cool Allow for slow cooling to room temperature check_cooling->slow_cool Yes change_solvent Re-evaluate solvent system check_cooling->change_solvent No

Caption: Troubleshooting logic for common recrystallization problems.

References

impact of moisture on (2,5-difluorophenyl)methanesulfonyl Chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling and using (2,5-difluorophenyl)methanesulfonyl chloride in your experiments. The following information addresses common issues related to its reactivity, particularly concerning moisture, and offers troubleshooting advice and best practices to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I suspect my reaction with this compound is failing due to moisture. What are the signs of this?

A: The primary indication of moisture contamination is a lower-than-expected yield of your desired product. This is because this compound readily reacts with water in a process called hydrolysis. Other signs can include the formation of unexpected byproducts, which may appear as additional spots on a Thin Layer Chromatography (TLC) plate, or a change in the physical appearance of your starting material (e.g., fuming in moist air). The hydrolysis reaction produces (2,5-difluorophenyl)methanesulfonic acid and hydrochloric acid (HCl) as byproducts[1][2]. The generated HCl can also lead to further degradation of acid-sensitive starting materials or products.

Q2: How does the reactivity of this compound towards water compare to other sulfonyl chlorides?

Q3: What are the best practices for storing this compound to prevent degradation?

A: To ensure the longevity and reactivity of this compound, it is crucial to store it under strictly anhydrous conditions. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. Storage in a cool, dry place away from sources of moisture is essential. It is also advisable to store it away from incompatible materials such as strong bases, alcohols, and amines.

Q4: Can I use solvents directly from the bottle for my reaction with this compound?

A: It is highly recommended to use freshly dried, anhydrous solvents for any reaction involving this compound. Even commercially available "anhydrous" solvents can absorb moisture from the atmosphere over time. Standard laboratory procedures for drying solvents, such as distillation from an appropriate drying agent (e.g., calcium hydride for halogenated solvents), should be followed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: The most common cause is the presence of moisture in the reaction setup.Ensure rigorous anhydrous conditions: Oven-dry all glassware and cool under vacuum or in a desiccator.Use freshly distilled anhydrous solvents.Conduct the reaction under an inert atmosphere (nitrogen or argon).Ensure all other reagents are dry.
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.
Formation of a Polar Byproduct Hydrolysis Product: The polar byproduct is likely (2,5-difluorophenyl)methanesulfonic acid, formed from the reaction of the sulfonyl chloride with water[1][2].Improve anhydrous technique (as above). During workup, a wash with a saturated aqueous solution of a weak base like sodium bicarbonate can help remove the acidic byproduct.
Reaction Mixture Turns Dark or Tarry Side reactions or decomposition: The presence of HCl generated from hydrolysis can catalyze decomposition pathways, especially with sensitive substrates.Strictly exclude moisture to prevent HCl formation.Consider adding a non-nucleophilic base to the reaction to scavenge any trace amounts of acid that may form.Run the reaction at a lower temperature to minimize side reactions.
Inconsistent Results Between Batches Variability in Reagent Quality or Reaction Conditions: Inconsistent levels of moisture in reagents or the reaction environment can lead to variable outcomes.Standardize the procedure for drying solvents and handling reagents.Always use freshly opened or properly stored this compound.Carefully control reaction parameters such as temperature and addition rates.

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not available, the following table provides a qualitative comparison of the expected reactivity based on the electronic effects of substituents on the hydrolysis rates of benzenesulfonyl chlorides.

Substituent on Phenyl Ring Electronic Effect Expected Impact on Hydrolysis Rate
-NO₂ (Nitro)Strong Electron-WithdrawingIncreases rate significantly[3]
-F (Fluoro)Electron-WithdrawingIncreases rate[3]
-H (None)NeutralBaseline rate
-CH₃ (Methyl)Electron-DonatingDecreases rate[3]
-OCH₃ (Methoxy)Strong Electron-DonatingDecreases rate significantly[3]
-2,5-di-F (on phenylmethyl) Strong Electron-Withdrawing Expected to significantly increase the rate of hydrolysis

Experimental Protocols

General Protocol for a Reaction Utilizing this compound under Anhydrous Conditions

This protocol outlines the general steps for performing a reaction, such as the sulfonylation of an amine, while minimizing moisture contamination.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and then oven-dried at a minimum of 120 °C for at least 4 hours.

  • Allow the glassware to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Assemble the glassware quickly under a stream of dry nitrogen or argon.

  • Use freshly distilled anhydrous solvent appropriate for the reaction.

  • Ensure all other reagents, including the substrate and any base, are anhydrous. Solid reagents can be dried under high vacuum.

2. Reaction Setup and Execution:

  • The reaction should be conducted under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.

  • Dissolve the substrate and any non-nucleophilic base in the anhydrous solvent in the reaction flask.

  • Cool the solution to the desired temperature (often 0 °C to control the exothermic nature of the reaction).

  • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture dropwise using a syringe or a dropping funnel. The slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at a low temperature (e.g., 0 °C) to neutralize any remaining sulfonyl chloride and generated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway sulfonyl_chloride This compound transition_state Nucleophilic Attack (Transition State) sulfonyl_chloride->transition_state water H₂O (Moisture) water->transition_state sulfonic_acid (2,5-difluorophenyl)methanesulfonic Acid transition_state->sulfonic_acid hcl HCl transition_state->hcl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Dry Glassware dissolve_substrate Dissolve Substrate & Base dry_glassware->dissolve_substrate dry_solvents Dry Solvents dry_solvents->dissolve_substrate inert_atmosphere Inert Atmosphere Setup inert_atmosphere->dissolve_substrate cool_mixture Cool to 0 °C dissolve_substrate->cool_mixture add_sulfonyl_chloride Slowly Add Sulfonyl Chloride cool_mixture->add_sulfonyl_chloride monitor_reaction Monitor Reaction (TLC/LC-MS) add_sulfonyl_chloride->monitor_reaction quench_reaction Quench with aq. NaHCO₃ monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product dry_purify Dry & Purify extract_product->dry_purify

References

thermal stability and decomposition of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-difluorophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on thermal stability and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: Like other sulfonyl chlorides, this compound is expected to be thermally unstable at elevated temperatures. The primary thermal hazards include:

  • Exothermic Decomposition: Upon heating, the compound can undergo a self-accelerating decomposition, releasing significant heat and potentially leading to a thermal runaway.

  • Gas Evolution: Decomposition is likely to produce toxic and corrosive gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and potentially hydrogen fluoride (HF) and carbon oxides.[1] This can lead to pressure buildup in closed systems.

  • Reactivity with Water: The compound is moisture-sensitive and can react exothermically with water, including atmospheric moisture, to produce corrosive acids.[2][3]

Q2: What are the expected decomposition products of this compound?

A2: Based on the structure and general knowledge of sulfonyl chloride decomposition, the primary decomposition products are expected to be:

  • Sulfur dioxide (SO₂)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

  • Carbon oxides (CO, CO₂)[1]

  • Other fluorinated and chlorinated organic fragments.

Q3: How should this compound be stored to ensure stability?

A3: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is crucial to protect it from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. The recommended storage temperature is typically 2-8 °C.

Q4: What are the key signs of decomposition to watch for during an experiment?

A4: Signs of decomposition include:

  • Color Change: Samples may develop a yellowish color upon decomposition.

  • Gas Evolution: Formation of fumes or bubbles.

  • Unexpected Exotherm: A sudden and unexpected increase in temperature.

  • Pressure Buildup: In a closed system, an increase in pressure is a critical indicator of decomposition.

Troubleshooting Guides for Thermal Analysis

This section provides troubleshooting for common issues encountered during Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) experiments.

Differential Scanning Calorimetry (DSC)
Issue Potential Cause Troubleshooting Steps
Irreproducible baselines or noisy data 1. Sample is reacting with the pan material (e.g., aluminum). 2. Sample is moisture-sensitive and reacting with atmospheric moisture.[2] 3. Poor thermal contact between the sample and the pan.1. Use an inert pan material such as gold-plated stainless steel or a hermetically sealed pan. 2. Prepare the sample in a glove box or under an inert atmosphere. Use hermetically sealed pans to prevent moisture ingress. 3. Ensure the sample is thinly and evenly spread across the bottom of the pan.
Sharp, spurious peaks (artifacts) 1. Movement of the sample or pan during the experiment. 2. Lid of a non-hermetic pan popping off due to pressure buildup.1. Ensure the pan is properly seated in the DSC cell. 2. Use a vented or hermetically sealed pan, depending on the expected pressure generation. If significant gas is evolved, a vented pan may be necessary, but this should be done with caution in a well-ventilated instrument.
Broad or distorted exothermic peaks 1. Slow decomposition over a wide temperature range. 2. Sample contamination with impurities that catalyze decomposition.1. Try a slower heating rate to improve resolution. 2. Ensure the sample is of high purity. Analyze the sample by another technique (e.g., HPLC, NMR) to check for impurities.
Thermogravimetric Analysis (TGA)
Issue Potential Cause Troubleshooting Steps
Weight loss at low temperatures 1. Presence of residual solvent or adsorbed moisture.1. Dry the sample under vacuum before analysis. Consider an initial isothermal step in the TGA method at a temperature below the decomposition onset to remove volatiles.
Irregular or noisy weight loss curve 1. Turbulent gas flow in the furnace. 2. Static electricity on the sample or pan.1. Optimize the purge gas flow rate. 2. Use an anti-static device when handling the sample and pan.
Corrosion or damage to the TGA balance mechanism 1. Corrosive decomposition products (e.g., HCl, HF) are being released.1. Ensure the TGA is in a well-ventilated area or connected to an appropriate exhaust system. Use a low sample mass to minimize the amount of corrosive gas produced. Consider coupling the TGA to a mass spectrometer or FTIR to identify the off-gases.
Accelerating Rate Calorimetry (ARC)
Issue Potential Cause Troubleshooting Steps
No self-heating detected 1. The onset temperature for decomposition is higher than the maximum temperature of the experiment. 2. The heat of decomposition is too low to be detected by the instrument's sensitivity.1. Use DSC or TGA as a screening tool to estimate the onset temperature and set the ARC experimental range accordingly. 2. Increase the sample mass (within the limits of the bomb and safety protocols).
Runaway reaction occurs too quickly to collect sufficient data 1. The sample is highly reactive.1. Use a smaller sample mass. 2. If possible, dilute the sample with a known, inert solvent to temper the reaction rate.
Corrosion of the sample bomb 1. The material of construction of the bomb is not compatible with the sample or its decomposition products.1. Select a bomb made of a more resistant material (e.g., Hastelloy C, Tantalum). 2. Thoroughly clean and inspect the bomb after each use.

Experimental Protocols

Note: These are generalized protocols and should be adapted based on the specific instrument and safety considerations of your laboratory. A thorough risk assessment should be conducted before performing any of these experiments.

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Temperature Determination
  • Sample Preparation: In an inert atmosphere glovebox, accurately weigh 1-3 mg of this compound into a gold-plated or hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a rate of 5-10 °C/min to a final temperature well above the expected decomposition (e.g., 300 °C). Caution: Do not exceed the temperature limits of the instrument or create an unsafe condition.

  • Data Analysis: Determine the onset temperature of any exothermic events. This is typically calculated as the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile
  • Sample Preparation: In an inert atmosphere, weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at 10 °C/min to a final temperature where the sample has completely decomposed (e.g., 400 °C).

  • Data Analysis: Analyze the resulting weight vs. temperature curve to determine the onset of weight loss and the temperatures of maximum decomposition rates (from the derivative curve).

Protocol 3: Accelerating Rate Calorimetry (ARC) for Runaway Reaction Characterization
  • Sample Preparation: In a well-ventilated fume hood or glovebox, load a pre-weighed amount (e.g., 1-5 g) of the sample into a suitable ARC bomb (e.g., titanium or Hastelloy C).

  • Instrument Setup:

    • Seal the bomb and connect it to the pressure and temperature sensors.

    • Place the bomb into the calorimeter and ensure a good thermal connection.

  • Thermal Program (Heat-Wait-Seek Mode):

    • Set the starting temperature based on preliminary DSC/TGA data (e.g., 50-100 °C below the DSC onset).

    • Set the temperature step (e.g., 5 °C) and wait time (e.g., 15 minutes).

    • Set the self-heating rate sensitivity (e.g., 0.02 °C/min).

    • The instrument will heat the sample in steps, waiting at each step to detect any self-heating. Once self-heating is detected, the instrument will switch to adiabatic mode and track the temperature and pressure rise.

  • Data Analysis: From the time-temperature-pressure data, determine key safety parameters such as the onset temperature of the self-accelerating reaction, the time to maximum rate (TMR), and the final pressure.

Visualizations

Experimental_Workflow cluster_screening Screening Stage cluster_advanced Advanced Hazard Assessment cluster_data Data Output DSC DSC Analysis DSC_Data Onset Temperature Heat of Decomposition DSC->DSC_Data Provides TGA TGA Analysis TGA_Data Decomposition Profile Weight Loss Stages TGA->TGA_Data Provides ARC ARC Analysis ARC_Data Time to Maximum Rate Pressure Data Adiabatic Temperature Rise ARC->ARC_Data Generates DSC_Data->ARC Informs Start Temp TGA_Data->ARC Informs End Temp

Experimental workflow for thermal hazard assessment.

Troubleshooting_Flow Start Unexpected Thermal Event (e.g., inconsistent DSC peak) Check_Purity Is sample purity confirmed? Start->Check_Purity Check_Moisture Is the compound moisture-sensitive? Check_Purity->Check_Moisture Yes Purify Purify sample and re-run Check_Purity->Purify No Check_Pan Is the sample pan reactive? Check_Moisture->Check_Pan No Inert_Handling Handle in inert atmosphere Use hermetic pans Check_Moisture->Inert_Handling Yes Inert_Pan Use inert pan material (e.g., gold-plated, ceramic) Check_Pan->Inert_Pan Yes Consult Consult instrument manual and technical support Check_Pan->Consult No Purify->Start Inert_Handling->Start Inert_Pan->Start

Troubleshooting logic for unexpected thermal events.

References

Technical Support Center: Managing Exothermic Reactions of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic potential of (2,5-difluorophenyl)methanesulfonyl chloride in chemical synthesis. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments. Given the limited publicly available thermal hazard data for this specific compound, the following guidance is based on the known reactivity of related sulfonyl chlorides. It is imperative to conduct a thorough risk assessment and initial small-scale trials before proceeding to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary exothermic hazards stem from its high reactivity with nucleophiles. Key reactions that can generate significant heat include:

  • Reaction with amines: Formation of sulfonamides is a common application and is often highly exothermic.

  • Reaction with alcohols: Synthesis of sulfonate esters can also be exothermic.

  • Hydrolysis: Reaction with water, which can occur if the compound is exposed to moisture, is exothermic and produces corrosive byproducts (hydrochloric acid and the corresponding sulfonic acid).[1]

  • Reaction with strong bases: Can lead to rapid and uncontrolled reactions.

  • Thermal decomposition: While specific data is unavailable for this compound, heating sulfonyl chlorides can lead to decomposition, releasing toxic gases like sulfur oxides and hydrogen chloride.[2]

Q2: What are the initial signs of a runaway reaction?

A2: Be vigilant for the following indicators of a potential runaway reaction:

  • A rapid, unexpected increase in the internal reaction temperature that is not controlled by the cooling system.

  • A sudden change in pressure within the reaction vessel.

  • Vigorous off-gassing or fuming.[3]

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with cooling applied.

Q3: How can I minimize the risk of an exothermic event when using this compound?

A3: Proactive measures are crucial for safely handling this reagent. Key strategies include:

  • Controlled Addition: Always add the this compound solution dropwise to the nucleophile solution at a reduced temperature (e.g., 0 °C).[4] This allows the cooling system to manage the heat generated.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent exothermic hydrolysis.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[1]

  • Adequate Cooling: Have a robust cooling bath (e.g., ice-water or ice-salt) ready and ensure it can handle the potential heat load of the reaction.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Troubleshooting Guides

Issue 1: Rapid Temperature Spike During Reagent Addition
Possible Cause Recommended Action
Addition rate is too fast. Immediately stop the addition of this compound. Allow the cooling system to bring the temperature back to the desired setpoint before resuming the addition at a significantly slower rate.
Insufficient cooling. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. For larger scale reactions, consider a more efficient cooling system like a cryostat.
Concentration of reactants is too high. Use a more dilute solution for subsequent experiments to better manage the heat evolution.
Issue 2: Uncontrolled Off-gassing and Fuming
Possible Cause Recommended Action
Reaction with residual moisture. Ensure all reagents and solvents are scrupulously dried for future experiments. Using molecular sieves in the solvent can be beneficial.
Decomposition due to localized overheating. Improve stirring to ensure even heat distribution. Stop the addition and allow the temperature to stabilize.
Side reaction with the solvent or base. Review the compatibility of all reaction components. Consider a different solvent or a less reactive base.
Issue 3: Difficult or Violent Quenching of the Reaction
Possible Cause Recommended Action
Adding water or aqueous solutions directly to the reaction mixture. Never add water directly to the reaction vessel. The safest method is to slowly and cautiously add the reaction mixture to a separate, well-stirred vessel containing a large volume of ice water or a cold, dilute acidic solution.[5] This provides a large heat sink.
Insufficient cooling during the quench. Ensure the quenching vessel is adequately cooled in an ice bath and that stirring is vigorous to promote rapid heat dissipation.
Unreacted this compound remaining. Be aware that unreacted sulfonyl chloride will hydrolyze exothermically during the quench. A slow addition rate into the quenching medium is critical.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.[4]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[4]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup (Quenching): Once the reaction is complete, slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and water or a dilute acid solution (e.g., 1 M HCl) to quench any unreacted sulfonyl chloride and facilitate the removal of the base.[4]

Protocol 2: Safe Quenching of Excess this compound
  • Preparation: In a fume hood, prepare a quenching solution in a beaker that is large enough to accommodate the volume of the reagent to be quenched plus the quenching solution. A suitable quenching solution is a large volume of crushed ice and water.

  • Cooling: Place the quenching beaker in a secondary container and cool it with an ice bath.

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound or the reaction mixture containing it to the cold quenching solution using a dropping funnel or pipette.

  • Monitoring: Monitor the temperature of the quenching solution. If it begins to rise significantly, pause the addition until it cools down.

  • Neutralization: After the addition is complete and the exotherm has subsided, the resulting acidic solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution) before disposal.

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Synthesis prep Preparation: - Amine (1.0 eq) & Base (1.2 eq) - Anhydrous Solvent - Inert Atmosphere cool Cooling: - 0 °C Ice Bath prep->cool add Sulfonyl Chloride Addition: - this compound (1.05 eq) - Dropwise Addition - Monitor Temperature cool->add react Reaction: - Warm to Room Temperature - Stir for 2-24 hours - Monitor by TLC/LC-MS add->react quench Workup (Quenching): - Pour into Ice/Water - Vigorous Stirring react->quench

Caption: Workflow for sulfonamide synthesis.

troubleshooting_logic Troubleshooting a Rapid Temperature Spike start Rapid Temperature Spike During Addition stop_addition Immediately Stop Addition start->stop_addition check_cooling Check Cooling System: - Bath Temperature? - Flask Contact? stop_addition->check_cooling assess_rate Assess Addition Rate: - Was it too fast? stop_addition->assess_rate improve_cooling Improve Cooling (e.g., Cryostat) check_cooling->improve_cooling resume_slowly Resume Addition at a Slower Rate assess_rate->resume_slowly dilute Consider Diluting Reactants in Future assess_rate->dilute

Caption: Logic for troubleshooting a temperature spike.

References

Validation & Comparative

A Comparative Guide to (2,5-difluorophenyl)methanesulfonyl Chloride and Methanesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate reagents is paramount to achieving desired molecular architectures and optimizing reaction outcomes. This guide provides a comprehensive comparison of (2,5-difluorophenyl)methanesulfonyl chloride and the more conventional methanesulfonyl chloride. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a sulfonylating agent.

Introduction

Methanesulfonyl chloride (MsCl) is a widely utilized reagent in organic synthesis, primarily for the formation of mesylates and sulfonamides.[1][2] Its high reactivity and the excellent leaving group ability of the resulting mesylate group make it a staple in numerous synthetic transformations.[3][4] this compound is a structurally related analogue that has gained traction as a building block in the synthesis of pharmaceutical intermediates.[3][5] The introduction of the 2,5-difluorophenyl moiety can significantly influence the physicochemical and pharmacological properties of the target molecule. This guide will delve into a comparative analysis of these two sulfonyl chlorides, focusing on their physical properties, reactivity, and applications in the synthesis of sulfonamides.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in Table 1. While comprehensive data for this compound is less abundant in publicly available literature, the provided information allows for a foundational comparison.

PropertyThis compoundMethanesulfonyl Chloride
CAS Number 179524-62-0[3][5]124-63-0[2]
Molecular Formula C₇H₅ClF₂O₂S[6]CH₃SO₂Cl[2]
Molecular Weight 226.63 g/mol 114.54 g/mol [2]
Appearance Not explicitly stated, likely a solid or liquidColorless liquid[2]
Melting Point Not available-32 °C[2]
Boiling Point Not available161 °C (at 730 mmHg)[2]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents; reacts with water[2]

Reactivity Comparison: Electronic Effects

The primary difference in the reactivity of this compound and methanesulfonyl chloride stems from the electronic effects of their respective substituents on the sulfonyl group. The methyl group in methanesulfonyl chloride is a weak electron-donating group. In contrast, the 2,5-difluorophenylmethyl group in this compound is expected to be electron-withdrawing due to the presence of two highly electronegative fluorine atoms on the phenyl ring.

The electron-withdrawing nature of the difluorophenyl group is anticipated to increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This heightened electrophilicity should, in principle, make this compound more reactive towards nucleophiles, such as amines, in sulfonamide formation reactions.

G cluster_0 Methanesulfonyl Chloride cluster_1 This compound A CH₃- B Weakly Electron-Donating A->B Inductive Effect C Lower Electrophilicity of Sulfur B->C D Standard Reactivity C->D E F₂-Ph-CH₂- F Strongly Electron-Withdrawing E->F Inductive & Resonance Effects G Higher Electrophilicity of Sulfur F->G H Enhanced Reactivity G->H

Figure 1. Inferred logical relationship of electronic effects on reactivity.

Experimental Comparison: Synthesis of a Model Sulfonamide

To provide a tangible comparison of the reactivity of these two sulfonyl chlorides, a standardized experimental protocol for the synthesis of a model sulfonamide, N-benzylmethanesulfonamide and N-benzyl-(2,5-difluorophenyl)methanesulfonamide, is proposed. This will allow for a direct comparison of reaction times and yields under identical conditions.

Experimental Protocol

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Slowly add either methanesulfonyl chloride (1.1 equivalents) or this compound (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Outcomes

Based on the anticipated higher reactivity of this compound, the following outcomes are predicted:

ParameterThis compoundMethanesulfonyl Chloride
Reaction Time ShorterLonger
Reaction Yield Potentially higher due to increased reactivityStandard
Product Purity High, assuming clean reactionHigh

Reaction Pathway and Workflow

The general reaction for the formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

G cluster_workflow Experimental Workflow start Dissolve Amine in DCM add_base Add Triethylamine start->add_base add_sulfonyl Add Sulfonyl Chloride add_base->add_sulfonyl monitor Monitor by TLC add_sulfonyl->monitor workup Aqueous Workup monitor->workup purify Purify Product workup->purify characterize Characterize Product purify->characterize

Figure 2. General experimental workflow for sulfonamide synthesis.

G RSO2Cl R-SO₂-Cl intermediate [Transition State] RSO2Cl->intermediate plus1 + R2NH R'₂NH R2NH->intermediate HCl - HCl intermediate->HCl product R-SO₂-NR'₂ intermediate->product base_HCl Base·HCl HCl->base_HCl plus2 +

Figure 3. General reaction pathway for sulfonamide formation.

Conclusion

Both this compound and methanesulfonyl chloride are valuable reagents for the synthesis of sulfonamides. Methanesulfonyl chloride is a well-established, highly reactive compound suitable for a wide range of applications. This compound offers the potential for enhanced reactivity due to the electron-withdrawing nature of the difluorophenyl group. This increased reactivity could translate to shorter reaction times and potentially higher yields, which are advantageous in drug discovery and development where efficiency is crucial. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired electronic properties of the final product and the need for modulated reactivity. The experimental protocol provided in this guide offers a framework for a direct, side-by-side comparison to aid in this selection process.

References

A Comparative Analysis of the Reactivity of (2,5-difluorophenyl)methanesulfonyl Chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of sulfonylating agents is paramount for the efficient construction of complex molecules. Tosyl chloride (TsCl) has long been a benchmark reagent for the formation of sulfonates and sulfonamides, valued for its reactivity and the crystalline nature of its derivatives. However, the increasing demand for novel structural motifs with tailored electronic properties has spurred interest in alternative reagents such as (2,5-difluorophenyl)methanesulfonyl chloride. This guide provides an objective comparison of the reactivity of this compound and tosyl chloride, supported by established principles of physical organic chemistry and representative experimental protocols.

Executive Summary

This compound is anticipated to exhibit a higher reactivity towards nucleophiles compared to tosyl chloride. This increased reactivity is attributed to the strong electron-withdrawing inductive effects of the two fluorine atoms on the phenyl ring. These effects enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it more susceptible to nucleophilic attack. In contrast, the methyl group in the para position of tosyl chloride has a mild electron-donating effect, which slightly deactivates the sulfonyl chloride group.

Theoretical Reactivity Comparison

The reactivity of substituted sulfonyl chlorides can be qualitatively and semi-quantitatively understood through the principles of linear free-energy relationships, such as the Hammett equation. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

For the solvolysis of benzenesulfonyl chlorides, the reaction constant (ρ) has been determined to be positive (approximately +0.7 to +0.8 in 50% aqueous acetone), indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

Table 1: Hammett Substituent Constants and Estimated Relative Reactivity

SubstituentPositionHammett Constant (σ)Estimated Relative Solvolysis Rate (k/k₀)¹
-CH₃ (Tosyl)para-0.17~0.88
-Fmeta+0.34~1.8
-Fpara+0.06~1.1
2,5-Difluoro - ~+0.40 (sum of σ) ~2.0

¹Estimated relative to unsubstituted benzenesulfonyl chloride based on a ρ value of +0.75. The methylene spacer in this compound will attenuate the electronic effects of the ring substituents; therefore, this is a qualitative overestimation intended for comparative purposes.

The presence of two electron-withdrawing fluorine atoms in this compound results in a significantly more positive sum of Hammett constants compared to the electron-donating methyl group in tosyl chloride. This suggests a higher reaction rate for the fluorinated analogue.

Experimental Protocols

Detailed methodologies for the sulfonylation of a primary alcohol are provided below to illustrate the practical application of both reagents.

Protocol 1: Sulfonylation of Benzyl Alcohol using Tosyl Chloride

This procedure outlines the synthesis of benzyl tosylate.

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq.).

  • To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Protocol 2: Sulfonylation of Benzyl Alcohol using this compound

This is a representative protocol, adapted from general sulfonylation procedures, for the synthesis of benzyl (2,5-difluorophenyl)methanesulfonate.

Materials:

  • Benzyl alcohol

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • To this stirred solution, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Given the higher expected reactivity, the reaction time may be shorter than with tosyl chloride. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the generalized reaction mechanism and the experimental workflow for the sulfonylation of an alcohol.

Sulfonylation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alcohol R-OH TS [Transition State] Alcohol->TS Nucleophilic Attack SulfonylChloride R'-SO2Cl SulfonylChloride->TS Base Base Base->TS Proton Abstraction SulfonateEster R-O-SO2-R' TS->SulfonateEster BaseHCl Base-H+ Cl- TS->BaseHCl

Caption: Generalized mechanism for the sulfonylation of an alcohol.

Experimental Workflow Start Start: Reaction Setup Dissolve Dissolve Alcohol and Base in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddSulfonyl Add Sulfonyl Chloride Cool->AddSulfonyl React Stir at 0 °C then Room Temperature AddSulfonyl->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify End End: Pure Sulfonate Ester Purify->End

Caption: Standard experimental workflow for alcohol sulfonylation.

Conclusion

The analysis of electronic effects strongly suggests that this compound is a more reactive sulfonylating agent than the conventional tosyl chloride. This enhanced reactivity can be advantageous in cases where the substrate is sterically hindered or possesses poor nucleophilicity, potentially leading to shorter reaction times and milder reaction conditions. However, this increased reactivity may also lead to a decrease in selectivity in molecules with multiple nucleophilic sites. The choice between these two reagents should, therefore, be guided by the specific requirements of the synthetic target, including substrate reactivity, desired selectivity, and tolerance of functional groups. The provided experimental protocols offer a starting point for the practical implementation of these reagents in a laboratory setting.

A Comparative Guide to (2,5-Difluorophenyl)methanesulfonyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of target compounds. (2,5-Difluorophenyl)methanesulfonyl chloride emerges as a valuable reagent in this context, offering a unique combination of reactivity and functionality. This guide provides a comprehensive comparison of this compound with common alternative sulfonylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.

Unveiling the Advantages of Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring of this compound imparts several key advantages in the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating the 2,5-difluorophenyl motif can block potential sites of aromatic hydroxylation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly influence the acidity (pKa) of the resulting sulfonamide N-H bond. This modulation can be critical for optimizing a molecule's binding affinity to its biological target, as well as its solubility and membrane permeability.[1]

Unique Binding Interactions: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological macromolecules like proteins and enzymes. These interactions can lead to enhanced binding potency and selectivity. Studies on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors have demonstrated the significant role of fluorine in achieving high affinity and isoform selectivity.[2]

Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its target site.

Performance Comparison with Alternative Sulfonyl Chlorides

To objectively assess the utility of this compound, its performance in the synthesis of a model sulfonamide, N-benzylsulfonamide, is compared with that of common alternatives. While direct, side-by-side comparative data for this compound is not extensively published, the following table summarizes typical yields and reaction conditions for analogous reactions, providing a valuable benchmark for synthetic chemists.

Sulfonyl ChlorideAmineBaseSolventReaction ConditionsYield (%)Reference
This compound BenzylamineTriethylamineDichloromethane0 °C to rt, 4hEstimated 85-95%(Inferred)
Methanesulfonyl ChlorideAnilinePyridineDichloromethane0 °C to rt, 16h~90%[3]
p-Toluenesulfonyl ChlorideBenzylaminePyridinePyridinert, 1h90%[4]
Benzenesulfonyl ChlorideAnilineTriethylamineTHFrt, 6h86%[5]
4-Fluorobenzenesulfonyl Chloridep-Fluorobenzenethiol30% H2O2 / TiCl4Acetonitrile25 °C98% (of disulfide)[6][7]

Note: The yield for this compound is an estimation based on the reactivity of similar sulfonyl chlorides. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of N-benzylsulfonamides using this compound and common alternatives are provided below.

Protocol 1: Synthesis of N-Benzyl-(2,5-difluorophenyl)methanesulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of benzylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide[4]

Materials:

  • p-Toluenesulfonyl chloride (10 g, 5.25 mmol)

  • Benzylamine (5 g, 4.67 mmol)

  • Pyridine (25 ml)

  • Water

Procedure:

  • To a solution of benzylamine in pyridine, cautiously add p-toluenesulfonyl chloride.

  • Stir the deep red colored solution at room temperature for 1 hour.

  • Pour the reaction mixture into water (80-100 ml).

  • Filter the oily precipitate which solidifies on scratching.

  • Recrystallize the solid from ethanol to give the title compound.

    • Yield: 10.98 g (90%)

    • Melting Point: 115°-116° C

Protocol 3: Synthesis of N-Phenylmethanesulfonamide[3]

Materials:

  • Aniline (250 g, 2.68 mol)

  • Methanesulfonyl Chloride (319.6 g, 2.79 mol)

  • Pyridine (233.2 g, 2.95 mol)

  • Dichloromethane (DCM) (1.25 L)

  • 2 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve aniline and pyridine in DCM in a flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, stir the solution at 0°C for about 30 minutes, then allow it to warm to ambient temperature and continue stirring for approximately 16 hours.

  • Extract the mixture with 2N aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Visualizing the Synthesis and Potential Mechanism of Action

To further illustrate the synthetic workflow and a potential biological application of the resulting sulfonamides, the following diagrams are provided.

experimental_workflow reagents Reactants: This compound Amine reaction Reaction: - Base (e.g., Triethylamine) - Solvent (e.g., DCM) - 0 °C to Room Temperature reagents->reaction 1. workup Work-up: - Acid/Base Wash - Extraction reaction->workup 2. purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. product Final Product: (2,5-Difluorophenyl)methanesulfonamide Derivative purification->product 4.

General experimental workflow for sulfonamide synthesis.

Many sulfonamides exhibit their biological effects by inhibiting specific enzymes. A prominent example is the inhibition of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.[8]

signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ inhibition Inhibition H2O H₂O H2O->Zn His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn inhibitor (2,5-Difluorophenyl)methanesulfonamide Derivative inhibitor->Zn Coordinates to Zn²⁺ CO2_H2O CO₂ + H₂O ⇌ H₂CO₃ inhibition->CO2_H2O Blocks Catalysis H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3

Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Conclusion

This compound represents a strategic choice for synthetic chemists aiming to introduce fluorine into their target molecules. The anticipated benefits of enhanced metabolic stability, modulated physicochemical properties, and the potential for unique binding interactions make it a compelling alternative to traditional sulfonylating agents, particularly in the context of drug discovery and development. While direct comparative data remains an area for future investigation, the provided protocols and comparative data for analogous reagents offer a solid foundation for the successful application of this versatile building block in synthesis.

References

Comparative Performance Analysis of (2,5-Difluorophenyl)methanesulfonyl Chloride Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive characterization of derivatives of (2,5-difluorophenyl)methanesulfonyl chloride, offering a comparative analysis of their performance against non-fluorinated and other halogenated analogs. The supporting experimental data, detailed protocols, and pathway visualizations aim to inform the selection and design of next-generation therapeutic agents.

Physicochemical and Pharmacological Landscape

This compound serves as a versatile scaffold for the synthesis of a diverse range of sulfonamide derivatives. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic and lipophilic character of the molecule, which in turn can modulate the biological activity of its derivatives.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine atoms generally increases lipophilicity and can alter the pKa of the sulfonamide group, impacting solubility and cell permeability. A comparative analysis of calculated properties for a model (2,5-difluorophenyl)methanesulfonamide derivative and its non-fluorinated counterpart is presented below.

Property(2,5-Difluorophenyl)methanesulfonamidePhenylmethanesulfonamide (Alternative)
Molecular Formula C₇H₇F₂NO₂SC₇H₉NO₂S
Molecular Weight 207.19 g/mol 171.21 g/mol
Predicted logP 1.81.1
Predicted pKa 8.59.2

Data is predicted using computational models and serves for comparative purposes.

Performance in Biological Systems: A Focus on Enzyme Inhibition

Sulfonamides are a well-established class of enzyme inhibitors, with applications ranging from antibacterial agents to anticancer therapeutics. The unique electronic properties of the 2,5-difluorophenyl moiety can lead to altered binding interactions with target enzymes.

Case Study: Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases, including cancer and glaucoma.[1][2] The fluorine substituents can enhance binding affinity and isoform selectivity.[3] While direct comparative data for this compound derivatives is limited in publicly available literature, studies on analogous fluorinated benzenesulfonamides demonstrate a significant potency increase compared to their non-fluorinated counterparts.[1][3][4]

Compound TypeTarget EnzymeIC₅₀ (nM) - Representative DataReference
Fluorinated Benzenesulfonamide Carbonic Anhydrase IILow nanomolar[1]
Non-fluorinated Benzenesulfonamide Carbonic Anhydrase IIHigh nanomolar to micromolar[1]
Fluorinated Benzenesulfonamide Carbonic Anhydrase IX (Tumor-associated)Picomolar to low nanomolar[3]
Non-fluorinated Benzenesulfonamide Carbonic Anhydrase IX (Tumor-associated)Nanomolar[3]

This table presents representative data from studies on analogous compounds to illustrate the general trend of fluorination effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are generalized protocols for the synthesis and characterization of (2,5-difluorophenyl)methanesulfonamide derivatives.

General Synthesis of N-Aryl-(2,5-difluorophenyl)methanesulfonamides

This protocol outlines a standard procedure for the synthesis of N-aryl sulfonamides from this compound.

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization Workflow

The structural integrity and purity of the synthesized derivatives are confirmed through a series of analytical techniques.

Workflow for the purification and characterization of synthesized derivatives.

Signaling Pathway Modulation

Derivatives of this compound can be designed to target specific nodes in cellular signaling pathways implicated in disease. For instance, sulfonamide-based inhibitors of receptor tyrosine kinases (RTKs) are a major class of anticancer agents.

The diagram below illustrates a generalized signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Growth Factor Ligand->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor (2,5-Difluorophenyl)methanesulfonamide Derivative Inhibitor->RTK

Generalized RTK signaling pathway targeted by kinase inhibitors.

Conclusion

This compound provides a valuable platform for the development of novel therapeutic agents. The strategic placement of fluorine atoms can confer advantageous physicochemical and pharmacological properties, leading to enhanced potency and selectivity. While direct comparative studies on a wide range of its derivatives are still emerging, the principles gleaned from analogous fluorinated sulfonamides strongly support the potential of this scaffold in drug discovery. The experimental protocols and workflows provided herein offer a foundation for researchers to synthesize, characterize, and evaluate their own derivatives, contributing to the growing body of knowledge in this promising area of medicinal chemistry.

References

spectroscopic analysis of sulfonamides derived from (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of Sulfonamides: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of sulfonamides, with a specific focus on derivatives of (2,5-difluorophenyl)methanesulfonyl chloride. Due to the limited availability of published, comprehensive spectroscopic data for a single sulfonamide derived from this specific sulfonyl chloride, this guide utilizes a representative analog, N-(4-methylphenyl)methanesulfonamide, to illustrate the expected spectroscopic characteristics. This guide will also extrapolate the expected spectral features for a target molecule, N-(4-methylphenyl)-(2,5-difluorophenyl)methanesulfonamide, based on established principles of spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for key sulfonamide derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-SO₂-CH₂- (ppm)Ar-CH₃ (ppm)NH (ppm)
N-(4-methylphenyl)methanesulfonamide (Representative) 7.10-7.25 (m, 4H)2.95 (s, 3H)2.35 (s, 3H)6.50 (br s, 1H)
N-(4-methylphenyl)-(2,5-difluorophenyl)methanesulfonamide (Expected) 7.15-7.30 (m, 4H), 7.00-7.15 (m, 3H)4.30 (s, 2H)2.38 (s, 3H)6.80 (br s, 1H)
Alternative: Benzenesulfonamide 7.45-7.95 (m, 5H)--7.80 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundAr-C (ppm)-SO₂-C H₂- (ppm)Ar-C H₃ (ppm)
N-(4-methylphenyl)methanesulfonamide (Representative) 135.5, 134.0, 129.8, 122.540.521.2
N-(4-methylphenyl)-(2,5-difluorophenyl)methanesulfonamide (Expected) 158.5 (d, J=245 Hz), 155.0 (d, J=240 Hz), 136.0, 133.5, 130.0, 123.0, 117.0 (d, J=25 Hz), 115.0 (d, J=25 Hz), 114.5 (t, J=20 Hz)55.021.3
Alternative: Benzenesulfonamide 139.0, 132.8, 129.1, 126.8--

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(N-H)ν(S=O) asymmetricν(S=O) symmetricν(C-F)
N-(4-methylphenyl)methanesulfonamide (Representative) 325013251150-
N-(4-methylphenyl)-(2,5-difluorophenyl)methanesulfonamide (Expected) 3260133511601200-1100
Alternative: Benzenesulfonamide 326513301155-

Table 4: Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
N-(4-methylphenyl)methanesulfonamide (Representative) 186.06155, 91
N-(4-methylphenyl)-(2,5-difluorophenyl)methanesulfonamide (Expected) 300.06236, 159, 107
Alternative: Benzenesulfonamide 158.02141, 77

Experimental Protocols

General Synthesis of N-Aryl-(2,5-difluorophenyl)methanesulfonamides

A solution of an appropriate aniline derivative (1.0 eq.) and pyridine (1.2 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran is cooled to 0 °C. To this stirred solution, this compound (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude sulfonamide is then purified by recrystallization or column chromatography.

Spectroscopic Analysis Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: This compound Aniline Derivative reaction Reaction in Solvent with Base (Pyridine) start->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Sulfonamide Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms

Caption: General workflow for the synthesis and spectroscopic analysis of sulfonamides.

Logical Relationship of Spectroscopic Data

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information sulfonamide Sulfonamide Structure nmr NMR (¹H, ¹³C) sulfonamide->nmr ir FTIR sulfonamide->ir ms Mass Spec. sulfonamide->ms connectivity Proton & Carbon Environment (Connectivity) nmr->connectivity functional_groups Functional Groups (-SO₂NH-, C-F) ir->functional_groups molecular_weight Molecular Weight & Fragmentation Pattern ms->molecular_weight

Caption: Relationship between spectroscopic techniques and the structural information they provide.

A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sulfonamides, a critical functional group in numerous pharmaceuticals, traditionally relies on the reaction of amines with sulfonyl chlorides, such as (2,5-difluorophenyl)methanesulfonyl chloride.[1][2] While effective, this method often involves hazardous reagents and unstable intermediates, prompting the development of safer and more versatile alternatives.[3][4] This guide provides a comparative analysis of modern reagents and methodologies that serve as alternatives to traditional sulfonyl chlorides, offering milder conditions, broader substrate scope, and improved handling.

Comparative Overview of Sulfonamide Synthesis Strategies

The following table summarizes the key characteristics of various approaches to sulfonamide synthesis, comparing them to the conventional sulfonyl chloride method.

StrategyKey Reagents/CatalystsCommon Starting MaterialsKey AdvantagesKey Disadvantages
Traditional Sulfonyl Chlorides Pre-formed Ar-SO₂Cl or R-SO₂ClArenes, Thiols, AnilinesWell-established, high reactivityUnstable reagents, hazardous precursors (e.g., chlorosulfonic acid), limited functional group tolerance.[1][2]
Sulfur(VI) Fluoride Exchange (SuFEx) Ar-SO₂F, R-SO₂FSulfonic acids, Sulfonyl chloridesHighly stable reagents, orthogonal reactivity ("click" chemistry).[5]May require harsher conditions for reaction with some nucleophiles.
Activated Sulfonate Esters Pentafluorophenyl (PFP) sulfonate estersSulfonic acids, Aryl boronic acidsStable, crystalline solids; act as excellent sulfonyl chloride mimics.[4][6]Requires pre-synthesis of the activated ester.
Multi-Component Catalytic Methods DABSO (SO₂ surrogate), Pd or Cu catalystsAryl/heteroaryl halides, Boronic acids, Carboxylic acids.[5][7][8]One-pot synthesis, avoids isolating sulfonyl intermediates, broad scope.[7][9]Catalyst cost and removal can be a concern.
In Situ Generation from Thiols NaDCC·2H₂O, TCCA, H₂O₂/SOCl₂Thiols, DisulfidesReadily available starting materials, avoids handling sulfonyl chlorides.[10][11]Oxidative conditions may not be suitable for all substrates.

Detailed Analysis of Alternative Reagents

Sulfonyl Chlorides (The Benchmark)

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for forming sulfonamides.[12] The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_products Products RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Product Sulfonamide (R-SO₂-NH-R') RSO2Cl->Product Amine Amine (R'-NH₂) Amine->Product Base Base (e.g., Et₃N) HCl HCl Base->HCl Neutralizes

Caption: General reaction scheme for sulfonamide synthesis using a sulfonyl chloride.

Experimental Protocol: General Sulfonamide Synthesis from Sulfonyl Chloride This protocol is adapted from a general procedure for the synthesis of novel sulfonamides.[13]

  • Dissolve the amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine, to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the corresponding sulfonyl chloride (e.g., this compound) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired sulfonamide.

Sulfur(VI) Fluoride Exchange (SuFEx) Reagents

Pioneered by Sharpless, SuFEx chemistry utilizes highly stable and selectively reactive sulfonyl fluorides (R-SO₂F) as alternatives to sulfonyl chlorides.[5] Their enhanced stability makes them easier to handle and store, and they exhibit unique "click" chemistry reactivity, reacting reliably and efficiently with specific partners.[5]

Experimental Protocol: Sulfonamide Synthesis from a Sulfonyl Fluoride

  • To a solution of the amine (1.0 eq) in an appropriate solvent (e.g., THF or acetonitrile), add an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Add the sulfonyl fluoride (1.2 eq) to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Multi-Component Catalytic Methods using SO₂ Surrogates

Modern synthetic methods often bypass the need for pre-functionalized sulfonylating agents entirely. One-pot catalytic procedures combine an aryl precursor, an amine, and a sulfur dioxide source to construct the sulfonamide directly. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a widely used SO₂ surrogate because it is a stable, easy-to-handle solid.[1][4] Palladium and copper are common catalysts for these transformations.[5][7]

G Aryl_X Aryl Halide or Aryl Boronic Acid Catalyst Pd or Cu Catalyst Aryl_X->Catalyst Amine Amine Sulfonamide Sulfonamide Product Amine->Sulfonamide DABSO DABSO (SO₂ Source) DABSO->Catalyst Catalyst->Sulfonamide

Caption: Workflow for one-pot catalytic synthesis of sulfonamides.

Experimental Protocol: Palladium-Catalyzed Sulfonamide Synthesis from Aryl Halides and DABSO This protocol is based on methodologies developed by the Willis group.[14]

  • In a reaction vessel, combine the aryl halide (1.0 eq), DABSO (0.6 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and the desired amine (1.5 eq).

  • Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the resulting crude material using column chromatography to obtain the sulfonamide.

In Situ Generation from Thiols

Another effective strategy involves the oxidative chlorination of thiols or disulfides to generate the sulfonyl chloride in situ, which then immediately reacts with an amine present in the reaction mixture. This approach avoids the isolation and handling of the often unstable sulfonyl chloride. A variety of oxidants can be employed, with recent methods focusing on greener and milder options.[10][11]

G Thiol Thiol (R-SH) InSitu In Situ Generated Sulfonyl Chloride (R-SO₂Cl) Thiol->InSitu Oxidative Chlorination Oxidant Oxidant/Cl Source (e.g., NaDCC·2H₂O) Oxidant->InSitu Product Sulfonamide Product InSitu->Product Trapping Amine Amine (R'-NH₂) Amine->Product

References

A Comparative Analysis of the (2,5-difluorophenyl)methanesulfonate Group as a Leaving Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the intricate pathways of drug development, the choice of a suitable leaving group is a critical determinant of reaction efficiency and success. Sulfonate esters are a prominent class of leaving groups, prized for their versatility and reactivity. This guide provides a comparative analysis of the (2,5-difluorophenyl)methanesulfonate group, evaluating its potential leaving group ability against well-established alternatives such as triflate, tosylate, and mesylate.

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable anion, being a weaker conjugate base, is a better leaving group. The stability of a sulfonate anion is governed by the electronic properties of its substituents; electron-withdrawing groups enhance stability by delocalizing the negative charge, thereby increasing the acidity of the corresponding sulfonic acid (and lowering its pKa).

Comparative Analysis of Sulfonate Leaving Groups

The Hammett equation, in the form pKa(X) = pKa(H) - ρΣσ, allows for the estimation of the pKa of a substituted aromatic acid based on the pKa of the unsubstituted acid and the Hammett substituent constants (σ) for the substituents. For the (2,5-difluorophenyl)methanesulfonate group, we consider the substituents on the phenyl ring of phenylmethanesulfonic acid.

Estimation of pKa for (2,5-difluorophenyl)methanesulfonic acid:

  • Substituents: One ortho-fluorine and one meta-fluorine.

  • Hammett Constants (σ):

    • σ meta(F) = +0.34

    • σ ortho(F) is not as straightforward due to potential steric effects, but a value of +0.25 is a reasonable approximation for its electronic effect.

    • Σσ = σ ortho(F) + σ meta(F) = 0.25 + 0.34 = 0.59

  • Reaction Constant (ρ): The ρ value for the dissociation of phenylmethanesulfonic acids is not available. We will use the ρ value for the dissociation of benzoic acids in water at 25°C, which is defined as 1.00, as an approximation.[5]

  • Calculated pKa: pKa ≈ -2.5 - (1.00 * 0.59) = -3.09

This estimated pKa suggests that (2,5-difluorophenyl)methanesulfonic acid is a very strong acid, stronger than both methanesulfonic acid and p-toluenesulfonic acid, and approaching the acidity of triflic acid. Consequently, the (2,5-difluorophenyl)methanesulfonate anion is expected to be a highly stable and effective leaving group.

Below is a table summarizing the pKa values and a qualitative comparison of the leaving group abilities.

Leaving GroupAbbreviationStructure of Conjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
TrifluoromethanesulfonateTriflate (TfO⁻)CF₃SO₃H~ -14Excellent
(2,5-Difluorophenyl)methanesulfonate -C₆H₃F₂CH₂SO₃H~ -3.1 (Estimated) Very Good to Excellent
p-ToluenesulfonateTosylate (TsO⁻)CH₃C₆H₄SO₃H~ -2.8Good
MethanesulfonateMesylate (MsO⁻)CH₃SO₃H~ -1.9Good

Experimental Protocols

To experimentally determine and compare the leaving group ability of the (2,5-difluorophenyl)methanesulfonate group, a standardized kinetic study, such as a solvolysis reaction, would be employed.

General Protocol for Solvolysis Rate Determination

Objective: To determine the relative rates of solvolysis of a series of alkyl sulfonates (e.g., ethyl mesylate, ethyl tosylate, and ethyl (2,5-difluorophenyl)methanesulfonate).

Materials:

  • Anhydrous solvent (e.g., ethanol, acetic acid, or a mixture such as 80% ethanol/20% water)

  • The alkyl sulfonate esters to be tested

  • A non-nucleophilic indicator or a method to monitor the concentration of the sulfonic acid produced (e.g., conductometry or titration).

  • Constant temperature bath

Procedure:

  • Preparation of Substrates: Synthesize the required alkyl sulfonate esters from the corresponding alcohol and sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The (2,5-difluorophenyl)methanesulfonyl chloride can be prepared from (2,5-difluorophenyl)methanesulfonic acid.

  • Kinetic Runs: a. Prepare a solution of the alkyl sulfonate ester of a known concentration in the chosen anhydrous solvent. b. Place the solution in a constant temperature bath to ensure thermal equilibrium. c. At timed intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot (e.g., by rapid cooling). e. Determine the concentration of the sulfonic acid produced. This can be achieved by:

    • Titration: Titrate the aliquot with a standardized solution of a strong base using a suitable indicator.
    • Conductometry: Monitor the change in conductivity of the solution over time, which will be proportional to the concentration of the ionic products.

  • Data Analysis: a. Plot the concentration of the sulfonic acid formed versus time. b. For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln([sulfonate]₀/[sulfonate]t) versus time. c. Compare the rate constants obtained for the different sulfonate leaving groups under identical conditions to determine their relative leaving group abilities.

Logical Relationships and Visualization

The leaving group ability of a sulfonate is directly related to the stability of the resulting anion, which is influenced by the electronic nature of the substituents on the sulfonyl group. Electron-withdrawing groups increase the acidity of the parent sulfonic acid, leading to a more stable conjugate base and thus a better leaving group.

Leaving_Group_Ability cluster_factors Structural Factors cluster_properties Chemical Properties cluster_outcome Reactivity Electron-withdrawing Substituents Electron-withdrawing Substituents Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Electron-withdrawing Substituents->Increased Acidity (Lower pKa) Electron-donating Substituents Electron-donating Substituents Decreased Acidity (Higher pKa) Decreased Acidity (Higher pKa) Electron-donating Substituents->Decreased Acidity (Higher pKa) Increased Anion Stability Increased Anion Stability Increased Acidity (Lower pKa)->Increased Anion Stability Decreased Anion Stability Decreased Anion Stability Decreased Acidity (Higher pKa)->Decreased Anion Stability Better Leaving Group Better Leaving Group Increased Anion Stability->Better Leaving Group Poorer Leaving Group Poorer Leaving Group Decreased Anion Stability->Poorer Leaving Group

Caption: Influence of substituents on leaving group ability.

Conclusion

Based on the estimated pKa value, the (2,5-difluorophenyl)methanesulfonate group is predicted to be a highly effective leaving group, likely exhibiting reactivity comparable to or exceeding that of tosylate and potentially approaching that of triflate. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly enhances the stability of the corresponding anion. For researchers in drug development and synthetic chemistry, the (2,5-difluorophenyl)methanesulfonate group represents a promising, highly activating leaving group for challenging nucleophilic substitution reactions. Experimental validation of its reactivity through kinetic studies is warranted to confirm its position within the hierarchy of sulfonate leaving groups.

References

A Comparative Analysis of Substituted Phenylmethanesulfonyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, reactivity, and biological applications of substituted phenylmethanesulfonyl chlorides, supported by experimental data.

Substituted phenylmethanesulfonyl chlorides are a versatile class of chemical reagents crucial in the synthesis of a wide array of biologically active sulfonamides. The nature and position of the substituent on the phenyl ring profoundly influence the reactivity of the sulfonyl chloride group and the pharmacological properties of the resulting sulfonamide derivatives. This guide provides a comparative study of these compounds, offering insights into their chemical behavior and therapeutic potential, with a focus on their applications in antimicrobial and anticancer research.

Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides

The reactivity of substituted phenylmethanesulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease this electrophilicity and slow down the reaction.

Kinetic studies on the reaction of Y-substituted phenylmethanesulfonyl chlorides with X-substituted anilines in a methanol-acetonitrile mixture have provided quantitative insights into these electronic effects. The following table summarizes the second-order rate constants for these reactions, illustrating the impact of substituents on both the sulfonyl chloride and the aniline nucleophile.

Substituent on Phenylmethanesulfonyl Chloride (Y)Substituent on Aniline (X)Second-Order Rate Constant (k₂) at 45.0 °C (10⁻³ L mol⁻¹ s⁻¹)
p-OCH₃p-OCH₃1.83
p-OCH₃p-CH₃3.51
p-OCH₃H8.03
p-OCH₃p-Cl23.1
p-CH₃p-OCH₃2.50
p-CH₃p-CH₃4.88
p-CH₃H11.4
p-CH₃p-Cl34.0
Hp-OCH₃3.63
Hp-CH₃7.18
HH17.1
Hp-Cl53.8
p-Clp-OCH₃7.15
p-Clp-CH₃14.7
p-ClH36.5
p-Clp-Cl125

Biological Applications and Comparative Efficacy

Sulfonamides derived from substituted phenylmethanesulfonyl chlorides exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. The substituents on the phenyl ring play a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The following table presents the minimum inhibitory concentration (MIC) values for a selection of sulfonamides against various bacterial strains. It is important to note that this data is compiled from multiple studies, and direct comparison may be limited by variations in experimental conditions.

Sulfonamide DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acidStaphylococcus aureus1.8
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateEscherichia coli12.5
Unspecified sulfonamide derivative 1Escherichia coliModerate Activity
Unspecified sulfonamide derivative 2Staphylococcus aureusNo Activity
Anticancer Activity

Recent research has focused on the development of sulfonamides as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and modulation of signaling pathways such as NF-κB. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative sulfonamide derivatives against several human cancer cell lines. This data is collated from different sources and serves to illustrate the potential of this class of compounds.

Sulfonamide DerivativeCancer Cell LineIC50 (µM)
N-(4-chlorophenyl)-sulfonamideMDA-MB-468 (Breast Cancer)< 30
N-(4-fluorophenyl)-sulfonamideMDA-MB-468 (Breast Cancer)< 30
Unspecified sulfonamideMCF-7 (Breast Cancer)< 128
Unspecified sulfonamideHeLa (Cervical Cancer)< 360
Compound 3a HCT-116 (Colon Cancer)5.58
Compound 6 HepG-2 (Liver Cancer)3.53
Compound 15 MCF-7 (Breast Cancer)4.3

Experimental Protocols

Synthesis of Substituted Phenylmethanesulfonyl Chlorides

General Procedure for the Chlorosulfonation of a Substituted Toluene:

This protocol describes a general method for the synthesis of a substituted phenylmethanesulfonyl chloride, exemplified by the preparation of 4-chlorophenylmethanesulfonyl chloride.

Materials:

  • 4-Chlorotoluene

  • Chlorosulfonic acid

  • A halogenated aliphatic hydrocarbon (e.g., dichloromethane)

  • An alkali metal salt of a mineral acid (e.g., sodium chloride)

  • Water

  • Iron(III) chloride (optional, for subsequent reaction)

Procedure:

  • In a reaction vessel, dissolve 4-chlorotoluene in a halogenated aliphatic hydrocarbon.

  • In the presence of an alkali metal salt of a mineral acid, slowly add chlorosulfonic acid to the solution while maintaining a controlled temperature.

  • After the reaction is complete, wash the resulting mixture with water.

  • Separate the organic layer containing the halogenated aliphatic hydrocarbon.

  • To obtain the anhydrous 4-chlorophenylmethanesulfonyl chloride, distill off the water together with the halogenated aliphatic hydrocarbon.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-468, MCF-7)

  • RPMI-1640 medium

  • MTT solution (5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Culture human cancer cells in RPMI-1640 medium.

  • Seed the cells in 96-well plates at a concentration of 1 × 10⁵ cells/mL and incubate for 24 hours.

  • Prepare logarithmic concentrations (0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test sulfonamide compounds.

  • Add the prepared drug concentrations to the plates and incubate for 72 hours.

  • After incubation, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using an ELISA plate reader to determine cell survival.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folic Acid Synthesis

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and amino acids, and its inhibition leads to bacteriostasis.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Synthesis Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid Further Steps Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Modulation of the NF-κB Signaling Pathway in Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2][3] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[3] Some sulfonamide derivatives have been shown to inhibit the NF-κB pathway, contributing to their anticancer effects.

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Sulfonamide Sulfonamide Derivative Sulfonamide->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by sulfonamides.

References

A Comparative Guide to the Validation of Analytical Methods for (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively compared, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound is critical and depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. Due to its reactive nature, derivatization is often employed, particularly for GC-MS analysis, to enhance stability and chromatographic performance.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Derivatization Not always necessary, but can be used to improve detection.Often required to improve volatility and thermal stability.[1]
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL
Primary Use Quantification of the main component and known impurities.Identification of unknown impurities and trace-level analysis.[3]

Experimental Protocols

Detailed methodologies for the validation of HPLC and GC-MS methods for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the determination of its purity.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in acetonitrile to achieve a similar target concentration.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area against concentration. A correlation coefficient (r²) greater than 0.999 indicates good linearity.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 98.0-102.0%.

  • Precision: Analyze multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be less than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the thermal lability of sulfonyl chlorides, a derivatization step is often necessary for robust GC-MS analysis.[1] This involves converting the sulfonyl chloride to a more stable derivative, such as a sulfonamide.

Derivatization Step:

  • Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an excess of an amine (e.g., diethylamine) to the solution.

  • Allow the reaction to proceed to completion to form the corresponding sulfonamide.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure good separation of components.

  • MS Detector: Electron Ionization (EI) mode with a full scan range.

Validation Parameters:

  • Specificity: The method should be able to separate the derivatized analyte from potential impurities and degradation products.

  • Linearity: A linear relationship should be established between the peak area of the derivatized analyte and its concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Mandatory Visualizations

The following diagrams illustrate the workflow for analytical method validation and a comparison of the discussed analytical techniques.

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Scope Define Scope and Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Assess_Acceptance_Criteria Assess Against Acceptance Criteria Analyze_Results->Assess_Acceptance_Criteria Prepare_Report Prepare Validation Report Assess_Acceptance_Criteria->Prepare_Report

Caption: A generalized workflow for analytical method validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS Analyte This compound HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node Analysis by GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node Analysis by HPLC_Adv Advantages: - Good for quantification - High precision and accuracy - No derivatization needed HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity than GC-MS - May not identify unknown impurities HPLC_Node->HPLC_Disadv GCMS_Adv Advantages: - High sensitivity and specificity - Excellent for impurity identification GCMS_Node->GCMS_Adv GCMS_Disadv Disadvantages: - Derivatization often required - Potential for thermal degradation GCMS_Node->GCMS_Disadv

Caption: Comparison of HPLC and GC-MS for the analysis of the target compound.

References

Comparative Analysis of a Novel (2,5-Difluorophenyl)methanesulfonyl-Derived Compound and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro anticancer activity of a novel 1,3,4-thiadiazole derivative, synthesized using (2,5-difluorophenyl)methanesulfonyl chloride, against the established chemotherapeutic agent, Doxorubicin. This guide provides researchers and drug development professionals with a side-by-side analysis of their cytotoxic effects on human cancer cell lines, supported by experimental data and protocols.

Compounds synthesized utilizing this compound as a building block have demonstrated a range of biological activities. Notably, a novel 1,3,4-thiadiazole derivative incorporating this moiety has shown significant anticancer properties. This guide compares the in vitro cytotoxic performance of this compound against Doxorubicin, a widely used anthracycline chemotherapy drug, to benchmark its potential as a novel therapeutic agent.

Performance Data: In Vitro Cytotoxicity

The primary measure of a compound's anticancer potential in early-stage research is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value signifies greater potency. The comparative data presented below was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

CompoundCell LineIC50 (µM)
Novel 1,3,4-Thiadiazole Derivative (with 2,5-difluorophenyl moiety)HTC-116 (Colon)2.17 ± 0.83[1]
MCF-7 (Breast)Data Not Specified
Doxorubicin (Alternative)HCT-116 (Colon)~1.9[2]
MCF-7 (Breast)0.4 - 8.3[3][4][5]

Note: The IC50 value for the novel thiadiazole against MCF-7 cells was part of the broader study but not explicitly quantified in the available abstract. The IC50 for Doxorubicin can vary based on the specific MCF-7 sub-strain and experimental conditions.

The data indicates that the novel 1,3,4-thiadiazole derivative exhibits potent anticancer activity against the human colon carcinoma cell line (HTC-116), with an IC50 value comparable to that of the established drug, Doxorubicin.

Mechanism of Action: A Look into Apoptosis

While the precise signaling pathway for the novel thiadiazole is under investigation, many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells in a controlled manner. The diagram below illustrates a simplified workflow of how a cytotoxic compound's effect is measured and the subsequent induction of an apoptotic pathway.

G cluster_0 Experimental Workflow cluster_1 Cellular Response (Apoptosis Pathway) cell_seeding Cancer Cell Seeding (e.g., HTC-116, MCF-7) compound_treatment Treatment with Test Compound (e.g., Thiadiazole Derivative) cell_seeding->compound_treatment 24h mtt_assay MTT Assay (24-72h incubation) compound_treatment->mtt_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis drug_target Drug Interacts with Cellular Target(s) data_analysis->drug_target Indicates Cytotoxicity signal_cascade Initiation of Apoptotic Signaling Cascade drug_target->signal_cascade caspase_activation Caspase Activation (Caspase-3, -8, -9) signal_cascade->caspase_activation cell_death Programmed Cell Death (Apoptosis) caspase_activation->cell_death

Caption: Workflow of cytotoxicity testing and subsequent induction of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[6][7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HTC-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (Novel thiadiazole, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The novel 1,3,4-thiadiazole derivative synthesized from this compound demonstrates significant in vitro anticancer activity, with a potency against the HTC-116 colon cancer cell line that is on par with the widely used chemotherapeutic drug, Doxorubicin. This favorable comparison underscores the potential of this compound scaffold in the development of new oncology therapeutics. Further investigations are warranted to elucidate its precise mechanism of action, explore its activity in a broader range of cancer cell lines, and assess its in vivo efficacy and safety profile. The fluorinated phenylmethanesulfonyl moiety appears to be a valuable component in the design of potent bioactive molecules.

References

A Researcher's Guide to (2,5-difluorophenyl)methanesulfonyl Chloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of reagents is paramount to synthesizing novel molecular entities with enhanced therapeutic properties. (2,5-difluorophenyl)methanesulfonyl Chloride has emerged as a specialized reagent for introducing the 2,5-difluorobenzylsulfonyl moiety into molecules, a structural feature associated with potent biological activity. This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals considering its use, comparing it with common alternatives and providing key experimental insights.

At a Glance: Performance and Cost Comparison

The primary benefit of using this compound lies in its ability to impart unique and advantageous properties to target molecules, largely due to the presence of fluorine atoms. However, this advantage comes at a significant financial cost compared to standard, non-fluorinated sulfonylating agents.

FeatureThis compoundMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)Benzenesulfonyl Chloride (BsCl)
Primary Application Introduction of a fluorinated arylmethylsulfonyl group for enhanced biological activity (e.g., in kinase inhibitors)General purpose mesylation of amines and alcoholsGeneral purpose tosylation of amines and alcoholsGeneral purpose benzoylation of amines and alcohols
Key Benefit Strategic fluorination can improve metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5][6]High reactivity, good leaving group properties, and low cost.[1][7][8]Forms stable, crystalline derivatives; widely used and well-documented.Simple aromatic sulfonylating agent, low cost.
Typical Reaction Yield 80-95% (Estimated based on similar fluorinated sulfonyl chlorides)80-98%[1][9]85-95% (Can vary based on substrate)[3][10]80-95%
Estimated Bulk Cost/kg Significantly High (Small scale price: ~$150,000/kg)~$2.5 - $150~$100 - $260[11][12][13]~$115 - $130[14][15][16][17]
CAS Number 179524-62-0[10][18][19]124-63-098-59-998-09-9
Molecular Weight 226.63 g/mol 114.55 g/mol 190.65 g/mol 176.62 g/mol
Safety Hazards Harmful if swallowed, causes severe skin burns and eye damage.[10][18]Corrosive, toxic, lachrymator.Corrosive, causes serious eye damage.Corrosive, lachrymator, causes severe skin burns.

The Strategic Advantage: Fluorination in Drug Design

The core benefit of employing this compound stems from the strategic incorporation of fluorine into a target molecule. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes (like Cytochrome P450s), thereby increasing the drug's half-life and bioavailability.[1][2]

  • Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in the binding affinity and potency of the drug candidate.[1][3]

  • Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and pKa. These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhancing its ability to cross cell membranes and reach its biological target.[2][6]

A key application where the (2,5-difluorophenyl) moiety is of high value is in the development of Tropomyosin receptor kinase (Trk) inhibitors. These inhibitors, such as Larotrectinib and Entrectinib, are used in cancer therapy.[7][20][21][22] The synthesis of advanced Trk inhibitors often involves building blocks containing the (2,5-difluorophenyl) group, highlighting the role of this specific fluorination pattern in achieving high potency and selectivity.[17][23]

G cluster_benefit Benefits of Fluorination cluster_reagent Reagent cluster_application Application Metabolic_Stability Increased Metabolic Stability Binding_Affinity Enhanced Binding Affinity ADME_Profile Improved ADME Properties Reagent (2,5-difluorophenyl)methanesulfonyl Chloride Target_Molecule Target Molecule (e.g., API) Reagent->Target_Molecule Introduces 2,5-difluorophenyl moiety Target_Molecule->Metabolic_Stability Target_Molecule->Binding_Affinity Target_Molecule->ADME_Profile Trk_Inhibitor Trk Kinase Inhibitor (Anti-Cancer Agent) Target_Molecule->Trk_Inhibitor Leads to

Logical flow from reagent to therapeutic application.

Experimental Protocols

The following section details a representative protocol for the synthesis of a sulfonamide using a sulfonyl chloride. This general procedure is applicable to this compound and its alternatives, with minor adjustments for substrate-specific properties.

General N-Sulfonylation of an Amine

This procedure outlines the reaction of a primary or secondary amine with a sulfonyl chloride to form the corresponding N-substituted sulfonamide.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Sulfonyl Chloride (e.g., this compound) (1.05 eq)

  • Tertiary Amine Base (e.g., Triethylamine or DIPEA) (1.5 eq)

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.05 eq), either neat or dissolved in a small amount of anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

G Setup 1. Dissolve Amine & Base in Anhydrous Solvent Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Sulfonyl Chloride (dropwise, <5 °C) Cool->Add React 4. Warm to RT (Stir 2-16h) Add->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Quench with Water Monitor->Workup Extract 7. Extract with Organic Solvent Workup->Extract Wash 8. Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Chromatography/ Recrystallization) Dry->Purify

Experimental workflow for N-sulfonylation.

The Cost Factor: A Major Consideration

The most significant drawback of this compound is its high cost, which is orders of magnitude greater than that of common sulfonylating agents. This price difference is attributable to a more complex and potentially lower-yielding synthesis pathway for the fluorinated starting materials.

The synthesis of a substituted benzylsulfonyl chloride typically starts from the corresponding benzyl alcohol or benzyl halide. For this compound, this would involve starting materials like 2,5-difluorobenzyl alcohol or 2,5-difluorobenzyl chloride, which are themselves specialty chemicals.

General Synthesis Pathway:

  • Thiol Formation: Conversion of a benzyl halide to a thiol or thioacetate.

  • Oxidative Chlorination: Reaction of the sulfur-containing intermediate with an oxidizing agent (like chlorine gas) in an aqueous medium to form the sulfonyl chloride.

This multi-step synthesis involving fluorinated precursors contributes to the high final cost of the reagent.

Conclusion: A Niche Reagent for High-Value Applications

The decision to use this compound is a clear example of a cost-benefit trade-off in chemical synthesis.

  • Benefits: Its primary advantage is providing access to molecules with a 2,5-difluorophenyl moiety, which can significantly enhance biological activity, improve metabolic stability, and optimize the pharmacokinetic profile of a drug candidate. This makes it a valuable tool in late-stage lead optimization for high-value targets, such as kinase inhibitors in oncology.

  • Costs: The extremely high purchase price makes it prohibitive for routine use, early-stage screening, or large-scale synthesis where cost of goods is a major driver. Its use is justifiable only when the anticipated performance benefits of the final fluorinated product outweigh the substantial reagent cost.

For researchers in the early phases of discovery, more economical alternatives like methanesulfonyl chloride or p-toluenesulfonyl chloride are recommended for establishing structure-activity relationships. This compound should be reserved for instances where the strategic introduction of fluorine is hypothesized to overcome specific challenges like metabolic instability or to achieve a critical improvement in potency.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like (2,5-difluorophenyl)methanesulfonyl Chloride is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

Key Safety and Handling Information

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. The following table summarizes the general hazards associated with sulfonyl chlorides, which should be considered applicable to this compound.

Hazard StatementPrecautionary Measures
Corrosive [3][4][5][6]Causes severe skin burns and eye damage.[3][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[4][8]
Water-Reactive [2]Reacts with water, potentially violently, to release corrosive fumes.[9][10] Always add the sulfonyl chloride slowly to the neutralizing solution; never add water to the sulfonyl chloride.
Acute Toxicity [3][5][6]Harmful if swallowed, in contact with skin, or if inhaled.[3][5] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2]
Environmental Hazard [6][7]Harmful to aquatic life.[6][7] Do not dispose of down the drain or into the environment.[8][11]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and alcohols.[5][10] Keep containers tightly closed.[3]
Disposal Decision Workflow

The appropriate disposal method for this compound depends on the quantity of the waste. The following diagram illustrates the decision-making process for selecting the correct disposal procedure.

start Assess Quantity of This compound Waste residual Residual Quantities (e.g., from cleaning glassware) start->residual < 1 g bulk Bulk Quantities start->bulk > 1 g neutralize Neutralization Protocol (in fume hood) residual->neutralize package Package for Hazardous Waste Disposal bulk->package aqueous_waste Dispose of as Aqueous Hazardous Waste neutralize->aqueous_waste halogenated_waste Dispose of as Halogenated Organic Waste package->halogenated_waste

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols

Protocol 1: Neutralization of Residual Quantities

This procedure is suitable for small, residual amounts of this compound, for instance, from rinsing glassware.

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution or soda ash[1]

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate in an ice bath on a stir plate. The volume of the bicarbonate solution should be in large excess relative to the estimated amount of the sulfonyl chloride residue. Begin vigorous stirring.[1]

  • Slow Addition: Carefully and slowly, add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[1]

    • Caution: The reaction is exothermic and will produce gas (CO2). The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.[1]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.[1]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate.[1]

  • Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[1]

Protocol 2: Disposal of Bulk Quantities

Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste.

Procedure:

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[1]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring to a new container, use one that is compatible and can be securely sealed. The container must be clearly labeled with the full chemical name, "this compound," and the associated hazards (Corrosive, Water-Reactive).[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal company.

Spill and Emergency Procedures

In the event of a small spill, the following steps should be taken immediately:

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the fume hood is operational to manage any vapors.[1]

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3] Do not use combustible materials.

  • Neutralize (for very small spills): If the spill is very small, it can be cautiously neutralized by covering it with a solid-phase neutralizer like sodium bicarbonate or soda ash.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling (2,5-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,5-difluorophenyl)methanesulfonyl Chloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this chemical.

This compound is a chemical compound utilized in various research applications.[1] It is classified as a sulfonyl chloride, a category of compounds known for their reactivity, particularly with moisture.[1]

Hazard Identification and Safety Precautions

This compound is hazardous and requires careful handling to prevent exposure. The primary hazards are summarized below.

Summary of GHS Hazard Statements: [1]

Hazard CodeDescription
H302Harmful if swallowed.
H312Harmful in contact with skin.
H314Causes severe skin burns and eye damage.
H318Causes serious eye damage.
H332Harmful if inhaled.

Precautionary Statements: [1]

Precautionary CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P352IF ON SKIN: Wash with soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

Due to the corrosive and harmful nature of this compound, a comprehensive PPE setup is mandatory.

PPE CategorySpecific Recommendations
Eye and Face Chemical splash goggles and a face shield are required.[2]
Hand Wear chemically resistant gloves, such as neoprene or butyl rubber.[3] Always inspect gloves for integrity before use.
Body A flame-resistant lab coat should be worn and fully buttoned. For larger quantities, a chemical-resistant apron is also necessary.[4]
Respiratory All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4]
Footwear Closed-toe shoes are mandatory. For situations with a risk of spills, HAZ-MAT boots are recommended.[2]

Operational Plan: Handling Procedures

As a moisture-sensitive compound, this compound must be handled under inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the release of corrosive byproducts.[5][6]

Preparation and Inert Atmosphere Techniques
  • Work Area Setup : Ensure the chemical fume hood is clean, dry, and free of clutter. Assemble all necessary glassware and equipment, and dry them thoroughly in an oven and cool under a stream of inert gas.

  • Inert Gas Flow : Establish a positive pressure of nitrogen or argon within the reaction setup to prevent the ingress of atmospheric moisture.[7] This can be achieved using a Schlenk line or a glovebox.[5]

  • Reagent Transfer : For transferring the chemical, use dry syringes or cannulas.[7][8] If the compound is in a bottle with a septum, use a needle to withdraw the required amount while maintaining a blanket of inert gas.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Set up Dry Work Area (Fume Hood) dry_glass Oven-Dry Glassware prep_area->dry_glass inert_setup Assemble Under Inert Gas dry_glass->inert_setup transfer Transfer Reagent via Syringe/Cannula inert_setup->transfer Maintain Positive Inert Gas Pressure reaction Perform Reaction Under Inert Atmosphere transfer->reaction quench Carefully Quench Reaction reaction->quench waste_collect Collect Waste in Designated Container quench->waste_collect Segregate Waste Streams label_waste Label Waste Container waste_collect->label_waste dispose Dispose via EHS label_waste->dispose

Caption: A flowchart illustrating the key stages of preparation, handling, and disposal for this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety.

  • Quenching : Unused or excess sulfonyl chloride should be slowly and carefully added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-nucleophilic solvent like ethyl acetate followed by cautious addition of water.[9] The reaction can be exothermic, so proceed with caution and appropriate cooling.

  • Waste Collection : All waste materials, including quenched solutions, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be collected in a designated and properly labeled hazardous waste container.[3]

  • Disposal : The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain.[4]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.